Dmac-trz
Description
Properties
CAS No. |
1628752-98-6 |
|---|---|
Molecular Formula |
C36H28N4 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethylacridine |
InChI |
InChI=1S/C36H28N4/c1-36(2)29-17-9-11-19-31(29)40(32-20-12-10-18-30(32)36)28-23-21-27(22-24-28)35-38-33(25-13-5-3-6-14-25)37-34(39-35)26-15-7-4-8-16-26/h3-24H,1-2H3 |
InChI Key |
IVXBGKPGZOETEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Foundational & Exploratory
DMAC-TRZ: A Technical Guide to its Chemical Structure, Synthesis, and Photophysical Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMAC-TRZ, with the full chemical name 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine , is a prominent organic molecule renowned for its application in materials science, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Its significance stems from its efficient Thermally Activated Delayed Fluorescence (TADF) properties, which allow for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices. This technical guide provides an in-depth overview of its chemical structure, a detailed synthesis protocol, and an exploration of its fundamental photophysical mechanism.
Chemical Structure and Properties
This compound is a donor-acceptor (D-A) type molecule. The electron-donating moiety is 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), and the electron-accepting moiety is 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ). The spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the DMAC unit, and the lowest unoccupied molecular orbital (LUMO), centered on the TRZ unit, is a key structural feature that governs its electronic properties and enables the TADF mechanism.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine | |
| CAS Number | 1628752-98-6 | |
| Chemical Formula | C36H28N4 | |
| Molecular Weight | 516.63 g/mol |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Suzuki coupling reaction to form an intermediate, followed by a Buchwald-Hartwig amination.
Experimental Protocols
Step 1: Synthesis of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (Intermediate)
This step involves a Suzuki coupling reaction. While multiple methods exist for the formation of substituted triazines, a common route involves the reaction of a substituted benzamidine (B55565) with an appropriate precursor. A more direct Suzuki coupling approach is also feasible. For the purpose of this guide, a representative procedure is outlined below.
-
Reactants:
-
2-Chloro-4,6-diphenyl-1,3,5-triazine
-
4-Bromophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a reaction flask, add 2-chloro-4,6-diphenyl-1,3,5-triazine, 4-bromophenylboronic acid, and a suitable base.
-
De-gas the solvent mixture and add it to the reaction flask.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a suitable temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure intermediate.
-
Step 2: Synthesis of this compound
This final step is a Buchwald-Hartwig amination reaction.
-
Reactants:
-
2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (from Step 1)
-
9,9-dimethyl-9,10-dihydroacridine (DMAC)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine (B1218219) ligand (e.g., XPhos or tBu3P)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the intermediate from Step 1, DMAC, the palladium catalyst, the phosphine ligand, and the base to a dry reaction flask.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) for a set duration (e.g., 12-24 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound. The product can be further purified by recrystallization or sublimation.
-
Photophysical Mechanism: Thermally Activated Delayed Fluorescence (TADF)
The remarkable efficiency of this compound in OLEDs is attributed to its TADF mechanism. This process allows the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons.
The process can be summarized as follows:
-
Excitation: Upon electrical or photo-excitation, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁).
-
Prompt Fluorescence (PF): A portion of the S₁ excitons can directly relax to the S₀ state, emitting light in a process known as prompt fluorescence.
-
Intersystem Crossing (ISC): Due to the small energy gap between the S₁ and the first excited triplet state (T₁), a significant portion of the S₁ excitons can undergo intersystem crossing to the T₁ state.
-
Reverse Intersystem Crossing (rISC): The key step in TADF is the thermally activated reverse intersystem crossing from the T₁ state back to the S₁ state. The small S₁-T₁ energy gap (ΔEST) makes this process efficient at room temperature.
-
Delayed Fluorescence (DF): The repopulated S₁ excitons from rISC can then radiatively decay to the S₀ state, resulting in delayed fluorescence that has a longer lifetime than prompt fluorescence.
This cycle of ISC and rISC allows for the harvesting of triplet excitons that would otherwise be lost through non-radiative pathways, thereby significantly enhancing the overall emission efficiency.
Quantitative Data
The photophysical properties of this compound are highly dependent on its environment, such as the solvent polarity or the solid-state host material.
Table 2: Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) | Prompt Lifetime (τp, ns) | Delayed Lifetime (τd, µs) |
| Toluene | ~390 | ~470-500 | ~0.7-0.9 | ~20-30 | ~5-9 |
| Dichloromethane | ~395 | ~510-530 | ~0.5-0.7 | ~25-35 | ~3-6 |
| Cyclohexane | ~380 | ~450-470 | ~0.8-0.95 | ~15-25 | ~10-15 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and measurement techniques reported in different studies.
Table 3: Solid-State Properties of this compound
| Host Material | Doping Concentration (wt%) | Emission λmax (nm) | External Quantum Efficiency (EQE, %) |
| mCP | 6 | ~476 | ~19 |
| CBP | 6 | ~496 | ~12.5 |
| Neat Film | 100 | ~500 | ~5.1 |
Note: These values are representative and can be influenced by device architecture and fabrication conditions.
Conclusion
This compound stands as a benchmark molecule in the field of TADF materials for OLED applications. Its well-defined donor-acceptor structure facilitates a highly efficient TADF mechanism, leading to impressive device performances. The established two-step synthesis provides a reliable route to access this important material for further research and development in next-generation displays and lighting technologies. This guide has provided a comprehensive overview of its chemical structure, a detailed synthesis protocol, and the fundamental photophysical principles that underpin its functionality, serving as a valuable resource for professionals in the field.
Unveiling the Photophysical intricacies of DMAC-TRZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties and underlying mechanisms of 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ), a prominent donor-acceptor molecule renowned for its high-efficiency thermally activated delayed fluorescence (TADF). This document provides a comprehensive overview of its spectral characteristics, quantum efficiencies, and the critical role of conformational dynamics in its unique luminescent behavior.
Photophysical Data Summary
The photophysical properties of this compound are highly sensitive to its environment, particularly the polarity of the solvent or host matrix. This is a direct consequence of its charge-transfer (CT) excited states. The following tables summarize key quantitative data gathered from various studies.
Table 1: Solvent-Dependent Photophysical Properties of this compound
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) | Prompt Lifetime (τp) (ns) | Delayed Lifetime (τd) (µs) |
| Toluene | ~370 | 495 - 539 | 0.58 - 0.93 | 20.8 - 44.0 | 1.5 - 5.2 |
| Methylcyclohexane (MCH) | 370, 410 | 472 | - | 11.6 (DF) | - |
| 2-Methyltetrahydrofuran (2MeTHF) | - | 485 (77K) | - | - | 1.5 (DF) |
| Chloroform | - | - | Sizable delayed component | - | - |
| DMSO | - | Weak emission | - | - | - |
Note: Data compiled from multiple sources, and ranges may reflect different experimental conditions and reporting standards.[1][2][3][4][5][6]
Table 2: Photophysical Properties of this compound in Solid-State Host Matrices
| Host Matrix | Doping Concentration (wt%) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) | Delayed Fluorescence Lifetime (µs) | Singlet-Triplet Energy Gap (ΔEST) (meV) |
| mCPCN | 8 | 495 | 0.90 | - | - |
| mCBPBN | - | - | - | 1.9 | - |
| Neat Film | 100 | - | 0.83 | - | - |
| mCP | 1 - 10 | 496 | 0.57 | - | - |
| Zeonex | 1 | - | - | - | 170 |
| mCPCN | - | - | - | - | 12 |
| mCBPCN | - | - | - | - | 24 |
Note: The performance of this compound is significantly influenced by the host material.[2][6][7][8]
The Mechanism of Thermally Activated Delayed Fluorescence (TADF) in this compound
The high efficiency of this compound in organic light-emitting diodes (OLEDs) stems from its ability to harvest non-emissive triplet excitons and convert them into emissive singlet excitons through TADF. This process is governed by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
The core mechanism involves the following steps:
-
Photoexcitation: The molecule is excited from the ground state (S₀) to a higher singlet excited state (Sn) and then rapidly relaxes to the lowest singlet excited state (S₁).
-
Prompt Fluorescence: A portion of the S₁ population decays radiatively back to the ground state, emitting prompt fluorescence.
-
Intersystem Crossing (ISC): Due to the small ΔEST, a significant portion of the S₁ population can undergo intersystem crossing to the nearby triplet state (T₁).
-
Reverse Intersystem Crossing (rISC): The key step in TADF. With thermal energy, the population in the T₁ state can efficiently transition back to the S₁ state.
-
Delayed Fluorescence: The repopulated S₁ state then emits fluorescence, which is temporally delayed relative to the prompt fluorescence.
This intricate interplay of states is further complicated by the existence of different molecular conformations, namely quasi-axial (QA) and quasi-equatorial (QE) conformers, which possess distinct photophysical properties and contribute to the overall emission characteristics.[9] The orthogonal arrangement of the donor (DMAC) and acceptor (TRZ) moieties in the ground state minimizes the HOMO-LUMO overlap, leading to a small ΔEST, which is crucial for efficient TADF.[2][6]
Caption: The Jablonski diagram illustrating the TADF mechanism in this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable photophysical data. The following sections outline the methodologies for key experiments.
Sample Preparation
-
Solution-State Measurements:
-
This compound is dissolved in spectroscopic grade solvents at a typical concentration of 10⁻⁵ M.
-
To study the effect of oxygen, which can quench triplet states, solutions are often degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas like nitrogen or argon.[10]
-
-
Solid-State Measurements:
-
Thin films are prepared by co-evaporation of this compound with a host material onto a suitable substrate (e.g., quartz). Doping concentrations typically range from 1 to 10 wt%.
-
Alternatively, for solution-processed films, this compound and a host polymer (e.g., PMMA, Zeonex) are dissolved in a common solvent and spin-coated onto a substrate.[3][7]
-
UV-Visible Absorption Spectroscopy
-
Objective: To determine the ground-state absorption characteristics.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
A baseline is recorded with a cuvette containing the pure solvent.
-
The absorption spectrum of the this compound solution is recorded over a relevant wavelength range (e.g., 250-500 nm).
-
The absorption spectrum reveals a low-energy band corresponding to the intramolecular charge-transfer (CT) transition from the DMAC donor to the TRZ acceptor.[7][11]
-
Steady-State Photoluminescence Spectroscopy
-
Objective: To determine the emission and excitation spectra.
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Procedure:
-
Emission Spectrum: The sample is excited at a fixed wavelength (typically at the maximum of the CT absorption band), and the emitted light is scanned over a range of wavelengths.
-
Excitation Spectrum: The emission is monitored at a fixed wavelength (at the maximum of the emission band), while the excitation wavelength is scanned. The resulting spectrum should ideally match the absorption spectrum.
-
Photoluminescence Quantum Yield (PLQY) Measurement
-
Objective: To quantify the emission efficiency.
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere.
-
Procedure (Relative Method):
-
The emission spectrum and absorbance of a standard sample with a known PLQY (e.g., quinine (B1679958) sulfate) are measured.
-
The emission spectrum and absorbance of the this compound sample are measured under identical conditions.
-
The PLQY is calculated by comparing the integrated emission intensity and the absorbance of the sample to that of the standard.
-
-
Procedure (Absolute Method):
-
The sample is placed inside an integrating sphere, and the emission spectrum is recorded with the excitation beam directly hitting the sample and then hitting a blank reference.
-
The PLQY is calculated from the ratio of emitted to absorbed photons.[12]
-
Time-Resolved Photoluminescence Spectroscopy
-
Objective: To measure the lifetimes of the excited states (prompt and delayed fluorescence).
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) for nanosecond lifetimes or a transient digitizer with a pulsed laser for microsecond to millisecond lifetimes.
-
Procedure:
-
The sample is excited with a short pulse of light from a laser or a flashlamp.
-
The decay of the emitted light intensity over time is recorded.
-
The resulting decay curve is fitted with one or more exponential functions to determine the lifetimes of the different emissive species (prompt and delayed components).[7][13] Temperature-dependent measurements are often performed to confirm the TADF mechanism, as the delayed component is quenched at low temperatures due to the lack of thermal energy for rISC.[7][13]
-
Caption: A workflow for the photophysical characterization of this compound.
Conclusion
This compound stands as a benchmark molecule in the field of TADF emitters. Its remarkable photophysical properties are a direct result of its unique molecular design, which facilitates efficient harvesting of triplet excitons. A thorough understanding of its photophysical characteristics, the influence of the surrounding environment, and the underlying TADF mechanism is paramount for the rational design of next-generation materials for high-performance OLEDs and other optoelectronic applications. The experimental protocols outlined in this guide provide a framework for the systematic and reproducible characterization of this compound and similar TADF materials.
References
- 1. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05982J [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 7. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 2 ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04669C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Unraveling the Mechanism of Thermally Activated Delayed Fluorescence in DMAC-TRZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of Thermally Activated Delayed Fluorescence (TADF) in the prominent emitter molecule, 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ). The content herein is curated for an audience with a professional background in chemistry, physics, and materials science, with a particular focus on applications in organic electronics and photochemistry. This document summarizes key quantitative data, outlines detailed experimental methodologies for characterization, and presents visual diagrams to elucidate the fundamental processes.
Core Concepts of TADF in this compound
Thermally Activated Delayed Fluorescence is a photophysical phenomenon that enables efficient harvesting of triplet excitons for light emission in organic molecules without the need for heavy metals. In this compound, this process is facilitated by a molecular design that minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
The molecule consists of an electron-donating 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) unit and an electron-accepting 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) unit.[1] Crucially, the ground state geometry of this compound features a nearly orthogonal arrangement between the donor and acceptor moieties.[2][3] This spatial separation of the highest occupied molecular orbital (HOMO), localized on the DMAC donor, and the lowest unoccupied molecular orbital (LUMO), localized on the TRZ acceptor, leads to a charge-transfer (CT) character for the lowest excited states.[2][4] This CT nature is fundamental to achieving a small ΔEST, a prerequisite for efficient TADF.[5]
The photophysical process begins with the absorption of a photon, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁). From S₁, the molecule can either undergo prompt fluorescence by radiatively relaxing back to S₀, or it can transition to a triplet state (T₁) via intersystem crossing (ISC). In conventional fluorescent molecules, these triplet excitons are typically lost through non-radiative decay. However, in this compound, the small energy gap between S₁ and T₁ allows for an efficient reverse intersystem crossing (rISC) process, where the triplet excitons are thermally activated back to the S₁ state. These repopulated singlet excitons can then decay radiatively, producing delayed fluorescence that is spectrally identical to the prompt fluorescence.[4] The efficiency of this rISC process is a key determinant of the overall performance of the TADF emitter.[6]
Recent studies have also highlighted the role of conformational geometries, specifically the existence of quasi-axial (QA) and quasi-equatorial (QE) conformers, in the photophysics of this compound.[5][7] These different conformations can influence the excited state energies and couplings, adding another layer of complexity and opportunity for tuning the material's properties.[7] The spin-orbit coupling (SOC) between the singlet and triplet states, which mediates both ISC and rISC, is another critical factor governing the TADF mechanism.[8]
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on its local environment, such as the polarity of the solvent or the nature of the host matrix in a solid-state film. The following tables summarize key quantitative data reported for this compound in various conditions.
| Solvent/Host | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | Prompt Lifetime (τp, ns) | Delayed Lifetime (τd, µs) | ΔEST (eV) |
| Toluene | ~370, ~410 | 495 | 67 | 20.8 | 5.2 | - |
| mCPCN (8 wt%) | - | 495 | 90 | - | 1.9 | few tens of meV |
| Neat Film | - | - | 83 | - | - | - |
| mCP (10 wt%) | - | 496 | 57.4 | - | - | - |
Note: This table presents a selection of reported values. Photophysical properties can vary based on experimental conditions and measurement techniques. PLQY = Photoluminescence Quantum Yield, ΔEST = Singlet-Triplet Energy Gap.
Experimental Protocols
The characterization of the TADF mechanism in this compound involves a suite of spectroscopic and computational techniques. Below are detailed methodologies for the key experiments.
Synthesis and Structural Characterization
The synthesis of this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction between a dibrominated DMAC derivative and a boronic ester of TRZ.[9] The resulting product is purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Measurements
a) UV-Vis Absorption and Steady-State Photoluminescence Spectroscopy
-
Objective: To determine the absorption and emission properties of this compound.
-
Sample Preparation: Solutions are prepared by dissolving this compound in spectroscopic grade solvents to a concentration of approximately 10⁻⁵ M. For solid-state measurements, thin films are prepared by spin-coating or thermal evaporation of this compound blended with a host material (e.g., mCP, DPEPO) onto a quartz substrate.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for absorption measurements, and a spectrofluorometer is used for photoluminescence (PL) measurements.
-
Procedure:
-
The absorbance spectrum is recorded over a wavelength range of at least 250-600 nm.
-
The PL spectrum is recorded by exciting the sample at a wavelength corresponding to an absorption maximum.
-
The excitation spectrum is also recorded by monitoring the emission at the PL maximum while scanning the excitation wavelength.
-
b) Photoluminescence Quantum Yield (PLQY) Measurement
-
Objective: To quantify the efficiency of the light emission process.
-
Methodology (Comparative Method):
-
A standard fluorescent dye with a known PLQY (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is used as a reference.
-
A series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength are prepared.
-
The absorption and emission spectra of all solutions are measured.
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The PLQY of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard) where Φ is the PLQY, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
-
Methodology (Absolute Method): An integrating sphere is used to capture all emitted photons from the sample. The ratio of emitted to absorbed photons gives the absolute PLQY.
c) Time-Resolved Photoluminescence Spectroscopy
-
Objective: To measure the lifetimes of the prompt and delayed fluorescence components.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) for nanosecond lifetimes and a pulsed laser with a gated detector or a streak camera for microsecond to millisecond lifetimes.
-
Procedure:
-
The sample is excited with a short-pulsed light source (e.g., a picosecond laser diode or a nanosecond flashlamp).
-
The emitted photons are detected, and their arrival times relative to the excitation pulse are recorded.
-
The resulting decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) components.
-
Temperature-dependent measurements can be performed using a cryostat to investigate the thermal activation of the delayed fluorescence.
-
d) Low-Temperature Phosphorescence Spectroscopy
-
Objective: To determine the energy of the lowest triplet state (T₁).
-
Procedure:
-
The sample is cooled to a low temperature (typically 77 K) in a cryostat to suppress the rISC process and non-radiative decay pathways.
-
A time-gated measurement is performed where the emission is collected after a delay following the excitation pulse. This allows for the separation of the long-lived phosphorescence from the short-lived prompt fluorescence.
-
The phosphorescence spectrum is recorded, and the energy of the T₁ state is determined from the high-energy onset of the spectrum. The singlet-triplet energy gap (ΔEST) can then be calculated as the difference between the onset of the fluorescence and phosphorescence spectra.
-
Computational Modeling
-
Objective: To gain theoretical insight into the electronic structure and photophysical properties of this compound.
-
Methodology:
-
The ground state geometry is optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[2]
-
The energies of the lowest singlet and triplet excited states are calculated using Time-Dependent DFT (TD-DFT).[2] The choice of functional can be critical for accurately describing CT states.
-
The spatial distribution of the HOMO and LUMO can be visualized to confirm the charge-transfer character of the S₁ and T₁ states.
-
The spin-orbit coupling between the relevant excited states can be calculated to estimate the rates of ISC and rISC.
-
Visualizing the TADF Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the TADF mechanism in this compound and a typical experimental workflow for its characterization.
Caption: The Jablonski diagram illustrating the TADF mechanism in this compound.
Caption: A typical experimental workflow for the characterization of this compound.
Conclusion
The TADF mechanism in this compound is a complex interplay of molecular structure, electronic properties, and environmental factors. The orthogonal arrangement of the donor and acceptor units is key to establishing a charge-transfer character in the lowest excited states, which in turn leads to a small singlet-triplet energy gap essential for efficient reverse intersystem crossing. A thorough characterization using a combination of steady-state and time-resolved spectroscopic techniques, complemented by computational modeling, is crucial for a comprehensive understanding of this high-performance TADF emitter. This guide provides a foundational framework for researchers and professionals to delve into the intricate and promising world of TADF materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Computational Studies of Molecular Materials for Unconventional Energy Conversion: The Challenge of Light Emission by Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Luminescence Spectroscopy - Theory [teaching.shu.ac.uk]
- 7. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Unveiling the DMAC-TRZ Donor-Acceptor Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Thermally Activated Delayed Fluorescence (TADF) has revolutionized the field of organic electronics and opened new avenues in photodynamic therapy. At the forefront of this innovation is the DMAC-TRZ donor-acceptor architecture, a molecular design that has consistently demonstrated exceptional performance in Organic Light-Emitting Diodes (OLEDs) and shows significant promise for biomedical applications. This technical guide provides an in-depth exploration of the this compound core, detailing its fundamental principles, photophysical properties, experimental protocols, and potential applications.
Core Concepts: The Donor-Acceptor Principle in this compound
The this compound molecule, chemically known as 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, is a quintessential example of a donor-acceptor (D-A) type TADF emitter.[1][2] This architecture consists of two key components:
-
The Donor (D): 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC). This unit is electron-rich and readily donates an electron upon photoexcitation.
-
The Acceptor (A): 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ). This unit is electron-deficient and readily accepts an electron.
A crucial feature of the this compound design is the spatial separation of the highest occupied molecular orbital (HOMO), predominantly localized on the DMAC donor, and the lowest unoccupied molecular orbital (LUMO), centered on the TRZ acceptor.[2] This separation leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a fundamental requirement for efficient TADF.[3]
The photophysical process underpinning TADF allows for the harvesting of non-emissive triplet excitons. Upon electrical or photo-excitation, both singlet and triplet excitons are formed. In conventional fluorescent materials, only the singlet excitons contribute to light emission, limiting the internal quantum efficiency (IQE) to 25%. In TADF materials like this compound, the small ΔEST enables a process called reverse intersystem crossing (rISC), where triplet excitons can be thermally up-converted to singlet excitons, which then radiatively decay to the ground state, emitting light. This mechanism allows for a theoretical IQE of up to 100%.
Conformational Dynamics: The Role of Quasi-Axial and Quasi-Equatorial Isomers
Recent studies have revealed that the photophysical properties of this compound are significantly influenced by the presence of two stable conformers: quasi-axial (QA) and quasi-equatorial (QE).[4][5] These conformers arise from different spatial arrangements of the DMAC and TRZ units and exhibit distinct excited-state characteristics.
The interplay between these two conformers is crucial for the overall performance of this compound-based devices. The QE conformer is typically associated with the primary charge-transfer (CT) emission, while the QA conformer can influence energy transfer processes within the material.[4][5] Understanding and controlling the equilibrium between these conformers is a key area of ongoing research to further optimize the performance of this compound and related TADF emitters.
Quantitative Data Summary
The performance of this compound is highly dependent on its environment, such as the host material in a thin film or the solvent in a solution. The following tables summarize key photophysical and device performance data from the literature.
Table 1: Photophysical Properties of this compound in Various Environments
| Environment | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Prompt Lifetime (ns) | Delayed Lifetime (µs) | ΔEST (eV) | Reference(s) |
| Toluene (B28343) (solution) | - | 67 | 20.8 | 5.2 | - | [3] |
| Neat Film | - | 83 | - | 3.6 | - | [6] |
| 8 wt% in mCPCN (film) | 495 | 90 | - | 1.9 | - | [3] |
| 1% p-TPS-DMAC-TRZ in mCP | 508 | 29 | 23.6 | 0.290, 2.06 | - | [7] |
| Zeonex Host | - | - | - | - | 0.17 | [8] |
| mCPCN Host | - | - | - | - | 0.012 | [8] |
| mCBPCN Host | - | - | - | - | 0.024 | [8] |
Table 2: Performance of OLEDs Employing this compound as the Emitter
| Device Structure/Host | Doping Conc. (%) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference(s) |
| Doped in mCPCN | 8 | 26.5 | 65.6 | 66.8 | - | [2] |
| Non-doped (Neat) | 100 | 20.0 | 46 | 61 | - | [2] |
| a-DMAC-TRZ in DPEPO | 20 | 28.9 | - | - | - | [3] |
| DPEPO:this compound:DCJTB | 50 | 11.05 | 20.83 | 28.83 | 3.37 | [9] |
Experimental Protocols
This section provides an overview of the methodologies for the synthesis of this compound and the fabrication and characterization of devices.
Synthesis of this compound
The synthesis of this compound typically involves a Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[10][11][12]
General Procedure:
-
Reactants: 9,9-dimethyl-9,10-dihydroacridine (the amine) and 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (B187276) (the aryl halide).
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos).
-
Base: A strong base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.
-
Solvent: An anhydrous aprotic solvent like toluene or dioxane is typically used.
-
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures, often with microwave irradiation to reduce reaction times.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Fabrication of OLEDs
OLEDs based on this compound are typically fabricated by vacuum thermal evaporation.[13][14][15]
Step-by-Step Procedure:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by oxygen plasma treatment to improve the work function.
-
Layer Deposition: The organic layers and the cathode are deposited in a high-vacuum chamber (< 10⁻⁶ Torr). The layers are deposited in the following sequence:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emitting Layer (EML): This layer consists of a host material doped with this compound, or a neat film of this compound.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Aluminum)
-
-
Encapsulation: The devices are encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.
Transient Photoluminescence Spectroscopy
Transient photoluminescence (PL) spectroscopy is a key technique to study the excited-state dynamics of TADF materials.[4][16]
Methodology:
-
Excitation: The sample is excited by a pulsed laser with a wavelength that is absorbed by the material.
-
Detection: The resulting photoluminescence is detected by a high-speed photodetector (e.g., a streak camera or a time-correlated single-photon counting system).
-
Data Analysis: The decay of the photoluminescence intensity over time is recorded. The decay curve can be fitted with exponential functions to extract the lifetimes of the prompt fluorescence and the delayed fluorescence.
-
Temperature Dependence: Performing measurements at different temperatures can provide information about the activation energy of the rISC process.
Singlet Oxygen Quantum Yield Measurement
For applications in photodynamic therapy, it is crucial to quantify the efficiency of singlet oxygen generation. The singlet oxygen quantum yield (ΦΔ) can be determined using a chemical trapping method with 1,3-diphenylisobenzofuran (B146845) (DPBF).[17][18][19][20][21]
Protocol:
-
Sample Preparation: A solution containing the photosensitizer (this compound) and DPBF in a suitable solvent is prepared. A reference photosensitizer with a known ΦΔ is also prepared under the same conditions.
-
Irradiation: The solutions are irradiated with a light source at a wavelength absorbed by the photosensitizer but not by DPBF.
-
Monitoring: The decrease in the absorbance of DPBF at its characteristic absorption maximum (around 415 nm) is monitored over time using a UV-Vis spectrophotometer.
-
Calculation: The ΦΔ of the sample is calculated relative to the reference photosensitizer by comparing the rates of DPBF decomposition.
Visualizations of Core Mechanisms and Workflows
Thermally Activated Delayed Fluorescence (TADF) Mechanism
Caption: Jablonski diagram illustrating the key photophysical processes in the TADF mechanism.
Conformational Equilibrium of this compound
Caption: Equilibrium between the quasi-axial (QA) and quasi-equatorial (QE) conformers of this compound.
Experimental Workflow for OLED Fabrication and Testing
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 4. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ossila.com [ossila.com]
- 7. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Production and Characterization of Vacuum Deposited Organic Light Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iipseries.org [iipseries.org]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchwithnj.com [researchwithnj.com]
- 18. OPG [opg.optica.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. OPG [opg.optica.org]
- 21. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Excited State Dynamics of DMAC-TRZ: A Technical Guide to its Singlet and Triplet States
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the singlet and triplet excited states of 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ), a prominent thermally activated delayed fluorescence (TADF) emitter. We delve into the core photophysical properties, experimental methodologies for their characterization, and the underlying signaling pathways governing its unique luminescent behavior. All quantitative data is summarized for comparative analysis, and detailed experimental and computational protocols are provided.
Core Photophysical Properties of this compound
This compound exhibits a bipolar molecular structure, with the 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) moiety acting as an electron donor and the 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) moiety as an electron acceptor. This architecture leads to the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small ΔEST is a critical feature that enables efficient reverse intersystem crossing (RISC), the process responsible for TADF.
The photophysics of this compound are significantly influenced by its molecular conformation and the surrounding environment, such as the solvent polarity or the host matrix. In nonpolar environments, this compound can exist in two primary conformers: a quasi-axial (QA) and a quasi-equatorial (QE) form. The QE conformer is typically associated with a longer fluorescence lifetime. The interplay between these conformers and the nature of the excited states, which can have charge-transfer (CT) or local-excited (LE) character, dictates the overall photophysical behavior.
Quantitative Photophysical Data
The following tables summarize the key quantitative data for the singlet and triplet excited states of this compound in various environments, compiled from multiple studies.
Table 1: Photophysical Properties of this compound in Solution
| Solvent | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (eV) | Prompt Lifetime (τp) (ns) | Delayed Lifetime (τd) (µs) | PLQY (%) | kRISC (s⁻¹) | kISC (s⁻¹) |
| Toluene | 2.73[1] | - | - | 20.8 (1.1%)[2] | 5.2 (98.9%)[2] | 67[2] | 5.1 x 10⁵[1] | 2.5 x 10⁷[1] |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) at 77K | - | - | - | - | - | - | - | - |
| Methylcyclohexane (MCH) | - | - | - | 13.6[3] | 11.6[3] | - | - | - |
| Phenyl-methyl ether (PhMe) | - | - | - | 21[3] | 8.4[3] | - | - | - |
Table 2: Photophysical Properties of this compound in Host Matrices
| Host Matrix | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (eV) | Prompt Lifetime (τp) (ns) | Delayed Lifetime (τd) (µs) | PLQY (%) | kRISC (s⁻¹) |
| mCPCN (8 wt%) | - | - | - | - | - | 90[2] | - |
| mCBPBN | - | - | a few tens of meV[2] | - | 1.9[2] | - | - |
| Neat Film | - | - | - | - | 3.6[4] | 83[4] | - |
| Zeonex | - | - | 0.170[5] | - | - | - | - |
| mCPCN | - | - | 0.012[5] | - | - | - | - |
| mCBPCN | - | - | 0.024[5] | - | - | - | - |
Experimental and Computational Protocols
The characterization of the singlet and triplet excited states of this compound relies on a combination of steady-state and time-resolved spectroscopic techniques, complemented by computational modeling.
Experimental Protocols
1. Time-Resolved Photoluminescence (TRPL) Spectroscopy
-
Objective: To measure the lifetimes of the prompt fluorescence (from S₁ state) and the delayed fluorescence (from TADF).
-
Methodology:
-
Sample Preparation: this compound is dissolved in a chosen solvent or dispersed in a host matrix film. For solution-based measurements, the solution is typically degassed to remove oxygen, which can quench triplet states.
-
Excitation: The sample is excited by a pulsed laser source with a wavelength at which this compound absorbs (e.g., 355 nm or 378 nm).[2][3] The pulse duration should be significantly shorter than the expected fluorescence lifetimes.
-
Detection: The emitted photoluminescence is collected, passed through a monochromator to select the desired wavelength, and detected by a high-speed photodetector, such as a streak camera or a photomultiplier tube (PMT) coupled with time-correlated single-photon counting (TCSPC) electronics.
-
Data Analysis: The decay of the photoluminescence intensity over time is recorded. The resulting decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt (nanosecond timescale) and delayed (microsecond timescale) components.
-
2. Femtosecond Transient Absorption (fs-TA) Spectroscopy
-
Objective: To probe the excited-state absorption of singlet and triplet species and to follow their dynamics on ultrafast timescales.
-
Methodology:
-
Sample Preparation: Similar to TRPL, the sample is prepared as a solution or a thin film.
-
Pump-Probe Setup: A high-intensity, ultrashort "pump" pulse excites the sample. A second, weaker, broad-spectrum "probe" pulse, delayed in time with respect to the pump, passes through the excited volume of the sample.
-
Detection: The change in the absorbance of the probe pulse (ΔA) is measured as a function of wavelength and delay time. Positive signals correspond to excited-state absorption, while negative signals can be attributed to ground-state bleaching or stimulated emission.
-
Data Analysis: The transient spectra at different delay times provide information about the absorption features of the transient species (e.g., S₁, T₁, conformers). The kinetics at specific wavelengths reveal the formation and decay dynamics of these species. For this compound, fs-TA can be used to observe the interconversion between the QA and QE conformers, which occurs on a picosecond timescale.[3]
-
3. Low-Temperature Phosphorescence Spectroscopy
-
Objective: To determine the energy of the lowest triplet state (T₁).
-
Methodology:
-
Sample Preparation: The sample is dissolved in a solvent that forms a rigid glass at low temperatures, such as 2-methyltetrahydrofuran (2-MeTHF).
-
Measurement: The sample is cooled to 77 K in a cryostat. The emission spectrum is recorded after a delay time following pulsed excitation. This time-gated measurement allows for the detection of the long-lived phosphorescence from the T₁ state while suppressing the shorter-lived fluorescence.
-
Data Analysis: The onset of the phosphorescence spectrum provides a good estimate of the T₁ energy level.
-
Computational Protocol: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
-
Objective: To model the electronic structure and excited-state properties of this compound, including the energies of the S₁ and T₁ states, the ΔEST, and the nature of the molecular orbitals.
-
Methodology:
-
Ground-State Geometry Optimization: The molecular geometry of this compound is optimized in the ground state using DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)).[6]
-
Excited-State Calculations: The energies and properties of the low-lying singlet and triplet excited states are calculated using TD-DFT at the optimized ground-state geometry.
-
Analysis: The calculated energies of the S₁ and T₁ states are used to determine the theoretical ΔEST. The analysis of the natural transition orbitals (NTOs) helps to characterize the nature of the excited states (e.g., charge-transfer vs. local-excited).
-
Signaling Pathways and Logical Relationships
The photophysical processes in this compound can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Key photophysical pathways in this compound.
Caption: Workflow for characterizing this compound.
Caption: Conformational dynamics in this compound.
This guide provides a foundational understanding of the singlet and triplet excited states in this compound, essential for researchers and professionals working on the development of advanced materials for organic electronics and other applications. The presented data and protocols offer a starting point for further investigation and optimization of TADF emitters.
References
- 1. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 3. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dmac-trz energy level diagram and band gap
An In-Depth Technical Guide to the Electronic Energy Levels and Band Gap of DMAC-TRZ
Introduction
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, commonly known as this compound, is a benchmark molecule in the field of organic electronics, particularly for its application in Organic Light-Emitting Diodes (OLEDs). It exhibits high-efficiency Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency. A fundamental understanding of the electronic structure, specifically the energy levels of the frontier molecular orbitals and the band gap, is critical for designing and optimizing TADF materials and devices.
This technical guide provides a detailed overview of the energy level diagram and band gap of this compound, supported by quantitative data from experimental and theoretical studies. It also outlines the key experimental protocols used for these determinations, targeting researchers, scientists, and professionals in materials science and drug development.
Quantitative Data Summary: Energy Levels and Band Gap
The electronic properties of this compound are defined by the energy of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (Eg). These parameters have been determined using both experimental techniques and computational methods. The key values are summarized in the table below for clear comparison.
| Parameter | Value (eV) | Method | Notes | Source |
| HOMO Energy | -5.31 | CV / DPV | Experimental, in degassed DCM | [1][2] |
| LUMO Energy | -2.62 | CV / DPV | Experimental, in degassed DCM | [1][2] |
| Electrochemical Band Gap | 2.69 | CV / DPV | Calculated from HOMO/LUMO | [1][3] |
| Optical Band Gap (E0,0) | 2.50 | Spectroscopy | Experimental, in DMF | [4] |
| Theoretical Band Gap | 4.99 | DFT | Gas-phase, orthogonal conformer | [1][2][3] |
| Singlet-Triplet Gap (ΔEST) | 0.046 | Calculation | Crucial for TADF mechanism | [4] |
The spatial distribution of the frontier orbitals in this compound shows a clear separation, with the HOMO localized on the electron-donating DMAC moiety and the LUMO on the electron-accepting TRZ moiety.[4] This separation is characteristic of a charge-transfer (CT) excited state and is a key design principle for TADF molecules, as it leads to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enabling delayed fluorescence.
Energy Level Diagram
The following diagram illustrates the experimentally determined energy levels of this compound relative to the vacuum level.
Experimental Protocols
The determination of HOMO, LUMO, and band gap values relies on a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
These electrochemical methods are used to determine the oxidation and reduction potentials of a molecule, which can then be correlated to the HOMO and LUMO energy levels, respectively.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable degassed solvent, such as dichloromethane (B109758) (DCM). An electrolyte, typically tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆), is added to ensure conductivity.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Internal Reference: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often added as an internal standard. The potential of this couple is well-defined (4.8 eV below the vacuum level), allowing for accurate calibration of the energy levels.
-
Measurement: A potentiostat is used to apply a sweeping potential to the working electrode and measure the resulting current. The potential at which oxidation occurs corresponds to the removal of an electron from the HOMO, while the reduction potential corresponds to the addition of an electron to the LUMO.
-
Calculation: The HOMO and LUMO energy levels are calculated from the onset potentials of the oxidation (Eox) and reduction (Ered) peaks using the following empirical formulas:
-
EHOMO = -[Eox - EFc/Fc+ + 4.8] eV
-
ELUMO = -[Ered - EFc/Fc+ + 4.8] eV
-
The following diagram illustrates the logical workflow for determining energy levels using cyclic voltammetry.
UV-Visible Absorption and Photoluminescence Spectroscopy
Optical spectroscopy provides a direct measurement of the energy gap required for electronic excitation.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., toluene, DMF, or cyclohexane).
-
Absorption Spectrum: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths. The resulting spectrum shows absorption bands corresponding to electronic transitions. The lowest energy absorption band is assigned to the transition from the ground state (S₀) to the first excited singlet state (S₁).
-
Photoluminescence (PL) Spectrum: A fluorometer is used to measure the emission spectrum. The sample is excited at a wavelength within its absorption band, and the emitted light is collected.
-
Optical Gap Determination: The optical band gap (Egopt) can be estimated from the onset of the absorption edge. A more precise value, corresponding to the zero-phonon transition energy (E0,0), is often determined from the intersection point of the normalized absorption and emission spectra.[4]
This combined approach provides a comprehensive electronic picture of this compound, which is essential for understanding its photophysical properties and its performance in advanced optoelectronic applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Conformational Gating of Dmac-TRZ Photophysics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the profound influence of conformational dynamics on the photophysical properties of 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (Dmac-TRZ), a benchmark molecule for thermally activated delayed fluorescence (TADF). This compound exhibits a remarkable sensitivity to its environment, largely dictated by the equilibrium between its distinct conformational isomers. Understanding these conformational effects is paramount for the rational design of advanced materials for organic light-emitting diodes (OLEDs) and for harnessing its potential in photodynamic therapy and bio-imaging. This document synthesizes key quantitative data, details experimental methodologies, and presents visual workflows to elucidate the complex interplay between molecular geometry and excited-state dynamics.
Introduction
This compound is a prototypical donor-acceptor molecule that has garnered significant attention for its high photoluminescence quantum yield and efficient TADF mechanism.[1][2] The twisted intramolecular charge transfer (TICT) state, formed between the electron-donating Dmac unit and the electron-accepting triazine (TRZ) core, is central to its photophysical behavior. Crucially, the photophysics of this compound are not governed by a single molecular structure but by a dynamic equilibrium between at least two key ground-state conformers: a quasi-axial (QA) and a quasi-equatorial (QE) form.[3][4][5][6][7] These conformers possess distinct electronic and steric properties that dictate their excited-state behavior, including their emission energies, lifetimes, and propensity for intersystem crossing (ISC) and reverse intersystem crossing (rISC), the cornerstones of TADF.
The Conformers of this compound: A Tale of Two States
Computational and experimental studies have unequivocally demonstrated the co-existence of QA and QE conformers of this compound.[5][6][7] The QE conformer is generally the more stable and thus more populated species. However, the QA conformer, despite its lower abundance, plays a disproportionately significant role in the overall photophysics due to its distinct electronic character.[5][6]
-
Quasi-equatorial (QE) Conformer: Characterized by a more pronounced charge-transfer (CT) character in its excited state. This leads to a larger separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a smaller singlet-triplet energy gap (ΔEST), which is favorable for efficient rISC.
-
Quasi-axial (QA) Conformer: Exhibits a greater degree of local excited (LE) state character.[3][4][5][7] This results in a larger ΔEST compared to the QE conformer.
The dynamic interplay between these two conformers is a key determinant of the photophysical properties of this compound in various environments.
Quantitative Photophysical Data
The photophysical properties of this compound are highly sensitive to the surrounding medium, which influences the relative populations and excited-state dynamics of the QA and QE conformers. The following tables summarize key quantitative data from various studies.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | λabs (nm) | λem (nm) | ΦPL (%) | τp (ns) | τd (µs) | ΔEST (eV) | Reference(s) |
| Toluene | 382 | 500-539 | 58 - 67 | 20.8 - 44.0 | 1.5 - 5.2 | - | [1][2][8] |
| Methylcyclohexane (MCH) | - | - | - | 13.6 | 11.6 | - | [3][4] |
| 2-Methyltetrahydrofuran (2MeTHF) | - | - | - | - | 1.5 | - | [3][4] |
| Dichloromethane (DCM) | - | - | - | - | - | - | [8] |
Table 2: Photophysical Properties of this compound in Host Matrices
| Host | Doping Conc. (wt%) | λem (nm) | ΦPL (%) | τp (ns) | τd (µs) | EQEmax (%) | Reference(s) |
| mCPCN | 8 | 495 | 90 | - | - | 26.5 | [2] |
| mCBP | 10 | 496 | 57 | - | - | - | [1] |
| Zeonex | 1 | - | - | 16.9 | - | - | [9] |
| Neat Film | 100 | - | - | - | - | 20.0 | [10] |
Experimental Protocols
The elucidation of the conformational effects on this compound photophysics relies on a suite of advanced spectroscopic and computational techniques.
Time-Resolved Photoluminescence Spectroscopy
Time-resolved photoluminescence (TRPL) is employed to measure the decay dynamics of the excited states, distinguishing between the short-lived prompt fluorescence and the long-lived delayed fluorescence characteristic of TADF.
-
Excitation: A pulsed laser (e.g., λexc = 355 nm or 378 nm) is used to excite the sample.[3][4][8]
-
Detection: The emitted photons are detected by a high-speed detector (e.g., a streak camera or a time-correlated single-photon counting system).
-
Analysis: The decay curves are fitted to multi-exponential functions to extract the lifetimes of the prompt (τp) and delayed (τd) components.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy provides insights into the excited-state absorption and the dynamics of non-emissive states.
-
Pump-Probe Setup: A pump pulse excites the sample, and a delayed probe pulse measures the change in absorption.
-
Femtosecond TA (fsTA): Used to resolve ultrafast processes, such as the interconversion from the QA to the QE conformer, which occurs on a picosecond timescale (~20 ps).[3][4]
-
Nanosecond TA (nsTA): Used to probe longer-lived triplet states and their decay dynamics.
Computational Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for understanding the ground and excited-state geometries and electronic structures of the different conformers.
-
Geometry Optimization: DFT calculations are used to determine the equilibrium geometries of the QA and QE conformers in the ground and excited states.[11][12]
-
Excited-State Calculations: TD-DFT is employed to calculate the vertical excitation energies, oscillator strengths, and the nature of the excited states (CT vs. LE character).[11][12]
-
Environmental Effects: Solvation models or quantum mechanics/molecular mechanics (QM/MM) approaches can be used to simulate the influence of the solvent or host matrix.
Visualizing the Photophysical Pathways
The following diagrams, generated using the DOT language, illustrate the key photophysical processes and experimental workflows.
Caption: Conformational effects on this compound photophysics.
Caption: Experimental workflow for studying this compound photophysics.
Conclusion
The photophysics of this compound are intricately linked to its conformational landscape. The existence of quasi-axial and quasi-equatorial conformers, each with distinct electronic characteristics, governs the excited-state dynamics and the efficiency of the TADF process. Environmental factors, such as solvent polarity and host matrix rigidity, play a critical role in modulating the conformational equilibrium and, consequently, the photophysical outcomes. A thorough understanding of these conformational effects, facilitated by a combination of advanced spectroscopy and computational modeling, is essential for the continued development of high-performance organic electronic materials and for exploring the potential of this compound in various photophysical applications. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working in these fields.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Dmac-trz: A Technical Guide to Solubility and Processing for Advanced Drug Development
For Immediate Release
This technical whitepaper provides an in-depth analysis of the solubility and processing characteristics of 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, commonly known as Dmac-trz. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering critical data and methodologies to support the integration of this compound into advanced therapeutic and electronic applications.
Executive Summary
This compound is a molecule of significant interest, primarily recognized for its application as a thermally activated delayed fluorescence (TADF) emitter in organic light-emitting diodes (OLEDs). However, its unique photophysical properties are also being explored for potential applications in photodynamic therapy and bio-imaging. A thorough understanding of its solubility and processing characteristics is paramount for its successful formulation and application. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Solubility Profile
The solubility of this compound is a critical parameter for its application in both solution-processed and vacuum-deposited thin films. The molecule exhibits good solubility in a range of common organic solvents.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL at 20°C) |
| Chloroform | 254[1] |
| Methylene Chloride | 169[1] |
| Toluene (B28343) | 51[1] |
| Methyl Methacrylate | 15[1] |
Additionally, this compound has been noted to be soluble in toluene and dimethylformamide (DMF), but exhibits poor solubility in acetonitrile (B52724) (MeCN). Its solubility in common organic solvents like toluene, chloroform, and THF makes it suitable for solution-based processing techniques.
Experimental Protocol: Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder (sublimed grade, ≥99% purity)
-
Selected solvent (HPLC grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Spectrophotometer (UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vials in a constant temperature bath set to 20°C and stir vigorously for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, cease stirring and allow the undissolved solid to settle.
-
Sample Dilution: Carefully extract an aliquot of the clear supernatant and dilute it gravimetrically with the same solvent to a concentration within the linear range of the spectrophotometer.
-
Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound (approximately 390 nm in toluene).[1]
-
Concentration Calculation: Use a pre-established calibration curve of this compound in the respective solvent to determine the concentration of the diluted sample.
-
Solubility Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in mg/mL.
Processing Characteristics
The processing of this compound into functional thin films is crucial for its application in electronic devices. Its thermal stability and amenability to different deposition techniques are key considerations.
Thermal Properties
This compound possesses good thermal stability, which is essential for both vacuum sublimation and the long-term operational stability of devices.
Table 2: Thermal Properties of this compound
| Property | Value |
| Glass Transition Temperature (Tg) | 91 °C |
| 5% Weight Loss Temperature (TDT5%) | 305 °C |
The relatively high glass transition temperature contributes to the morphological stability of this compound films.
Thin Film Deposition
This compound can be processed into thin films using both vacuum and solution-based methods.
-
Thermal Evaporation: This is a common technique for fabricating high-purity, uniform thin films of this compound for OLEDs. The process involves heating the material in a high vacuum environment, causing it to sublime and then condense onto a cooler substrate.
-
Solution Processing: Due to its solubility in organic solvents, this compound is also suitable for solution-based deposition techniques such as spin-coating, inkjet printing, and doctor blading.[2] This allows for the fabrication of large-area and flexible devices at a lower cost compared to vacuum deposition.
Key Mechanisms and Workflows
Thermally Activated Delayed Fluorescence (TADF) Mechanism
The functionality of this compound in OLEDs is based on the TADF mechanism, which allows for the efficient conversion of both singlet and triplet excitons into light. This process, often referred to as "singlet harvesting," enables internal quantum efficiencies approaching 100%.
Figure 1. Jablonski diagram illustrating the TADF mechanism.
Experimental Workflow: OLED Fabrication
The fabrication of an OLED device using this compound as the emissive layer typically involves a multi-step process, which can be carried out using either solution processing or thermal evaporation.
Figure 2. Generalized workflow for OLED fabrication.
Conclusion
This technical guide provides essential data and procedural outlines for the effective use of this compound in research and development. Its favorable solubility in common organic solvents and robust thermal stability make it a versatile material for both academic and industrial applications. The provided experimental protocols and workflow diagrams serve as a foundational resource for scientists and engineers working with this promising molecule. Further research into optimizing formulation strategies and device architectures will continue to unlock the full potential of this compound in advanced technologies.
References
The Emergence of Dmac-trz: A Technical Guide to a Prominent TADF Emitter
For Immediate Release
This technical guide provides an in-depth analysis of the discovery and development of the 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (Dmac-trz) emitter. A prominent material in the field of Organic Light-Emitting Diodes (OLEDs), this compound is renowned for its high efficiency, achieved through the mechanism of Thermally Activated Delayed Fluorescence (TADF). This document, intended for researchers, scientists, and professionals in materials science and drug development, details the core photophysical principles, synthesis, characterization, and device integration of this compound.
Introduction to this compound and TADF
This compound is a bipolar molecule meticulously designed with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) electron-donating moiety and a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) electron-accepting unit[1]. This donor-acceptor architecture is fundamental to its operation as a TADF emitter. The spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the DMAC donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the TRZ acceptor minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST)[2]. This small energy gap is the critical feature that enables efficient reverse intersystem crossing (rISC), allowing non-emissive triplet excitons to be converted into emissive singlet excitons, thus overcoming the 25% internal quantum efficiency (IQE) limit of conventional fluorescent emitters.
Core Mechanism: Thermally Activated Delayed Fluorescence
The operational principle of TADF in this compound is a multi-step photophysical process. Upon electrical or optical excitation, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁). While some molecules will return to the ground state via prompt fluorescence, a significant portion will undergo intersystem crossing (ISC) to the nearby triplet state (T₁). In conventional fluorescent materials, these triplet excitons are lost as non-radiative decay. However, in this compound, the small ΔEST allows the triplet excitons to utilize thermal energy from the environment to undergo rISC back to the S₁ state. These repopulated singlet excitons then decay to the ground state, emitting light on a longer timescale, which is termed delayed fluorescence. This cycle of ISC and rISC effectively harvests all triplet excitons for light emission, enabling the potential for 100% IQE.
Quantitative Data Summary
The performance of this compound has been extensively documented. The following tables summarize its key photophysical, electrochemical, and device performance metrics.
Table 1: Photophysical Properties of this compound
| Property | Value | Condition | Reference |
| Emission Peak | ~500 nm | Doped in mCPCN host | [3] |
| PLQY (Doped Film) | ≥90% | 8 wt% in mCPCN host | [1][2] |
| PLQY (Neat Film) | 83% | Solution-processed neat film | [1][4] |
| Delayed Lifetime (Doped) | 1.9 µs | In mCPCN host | [5] |
| Delayed Lifetime (Neat) | 3.6 µs | Neat film state | [5] |
| ΔEST | 0.015 - a few tens of meV | Dependent on host matrix | [3][5] |
Table 2: Electrochemical and Carrier Transport Properties
| Property | Value | Reference |
| HOMO Energy | -5.14 eV | [6] |
| LUMO Energy | -2.76 eV | [6] |
| Hole Mobility | ~10⁻⁴ cm² V⁻¹ s⁻¹ | [7] |
| Electron Mobility | ~10⁻⁴ cm² V⁻¹ s⁻¹ | [7] |
Table 3: OLED Device Performance Metrics
| Device Type | Host Material | Max. EQE | Current Efficiency | Power Efficiency | Reference |
| Doped Device | mCPCN | 26.5% | 66.8 cd/A | 65.6 lm/W | [5] |
| Non-Doped Device | Neat Film | 20.0% | 61.1 cd/A | - | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via a Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reaction. The following protocol is a representative example based on established procedures for similar donor-acceptor molecules[8].
Methodology:
-
Reactant Preparation: To a reaction flask, add 9,9-dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine (the DMAC-boronic ester derivative), 2-chloro-4,6-diphenyl-1,3,5-triazine, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃)[8].
-
Solvent Addition: Add a mixture of degassed solvents, typically tetrahydrofuran (B95107) (THF) and water[8].
-
Reaction: Purge the mixture with an inert gas (e.g., Nitrogen or Argon) and heat to reflux for 12-24 hours with constant stirring.
-
Work-up: After cooling to room temperature, the crude product is typically filtered. The collected solid is washed sequentially with water, methanol, and hexane (B92381) to remove impurities.
-
Purification: The crude product is further purified by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to yield the final high-purity this compound emitter.
Photophysical and Electrochemical Characterization
A standard suite of analytical techniques is employed to validate the properties of the synthesized this compound.
Methodology:
-
Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and purity.
-
Optical Properties: UV-visible absorption and photoluminescence (PL) spectra are recorded in various solvents and in thin films to determine absorption/emission maxima and solvatochromic effects[6][9].
-
Quantum Yield: The photoluminescence quantum yield (PLQY) is measured using an integrating sphere setup, comparing the emitted to absorbed photons.
-
Transient PL: Time-resolved photoluminescence (TRPL) spectroscopy is used to measure the prompt and delayed fluorescence lifetimes, which is crucial for confirming the TADF mechanism[6].
-
Electrochemical Analysis: Cyclic Voltammetry (CV) is performed to determine the HOMO and LUMO energy levels of the material by measuring its oxidation and reduction potentials[6].
OLED Device Fabrication
This compound can be used as the emitter in both doped and non-doped (neat) device architectures. The following protocol describes a typical fabrication process for a doped OLED via thermal evaporation.
Methodology:
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function.
-
Layer Deposition: All organic layers and the cathode are deposited in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Hole Injection/Transport: A Hole Injection Layer (HIL) and a Hole Transport Layer (HTL) are deposited onto the ITO anode.
-
Emissive Layer: The emissive layer (EML) is co-evaporated from two separate sources, one containing the host material (e.g., mCPCN) and the other containing this compound, to achieve a specific doping concentration (e.g., 8 wt%)[5]. The thickness is precisely controlled using a quartz crystal monitor (e.g., 20 nm)[5].
-
Electron Transport/Blocking: A Hole Blocking Layer (HBL) and an Electron Transport Layer (ETL) are subsequently deposited.
-
Cathode: A thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al) is deposited to form the cathode.
-
Encapsulation: The completed device is encapsulated in an inert (e.g., nitrogen) atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from oxygen and moisture.
Conclusion
This compound has established itself as a benchmark green/sky-blue TADF emitter, demonstrating a versatile and robust pathway to achieving high-efficiency OLEDs. Its well-defined donor-acceptor structure allows for excellent photophysical properties, including high PLQY in both doped and neat films, and balanced charge transport. The comprehensive data and protocols presented in this guide underscore the material's significance and provide a foundational resource for researchers aiming to innovate upon this platform or utilize it in advanced optoelectronic applications. The continued study of this compound and its derivatives promises further advancements in the performance and stability of next-generation lighting and display technologies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine | C36H28N4 | CID 118528399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. rsc.org [rsc.org]
- 9. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05982J [pubs.rsc.org]
Unveiling the Glow: A Technical Guide to Thermally Activated Delayed Fluorescence
An in-depth exploration of the core principles, characterization, and applications of Thermally Activated Delayed Fluorescence (TADF), tailored for researchers, scientists, and professionals in drug development and materials science.
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone of third-generation organic light-emitting diodes (OLEDs), enabling efficiencies that rival traditional phosphorescent materials without the need for expensive and rare heavy metals. This guide delves into the fundamental photophysical principles governing the TADF mechanism, provides a detailed overview of the key experimental techniques for characterization, and presents a curated collection of data for prominent TADF emitters.
The Core Principle: Harvesting Triplets for a Brighter Future
In conventional fluorescent molecules, only the singlet excitons (electron-hole pairs), which account for just 25% of the excitons generated in an OLED, can radiatively decay to produce light. The remaining 75% are triplet excitons, which are "dark" states in fluorescent materials and their energy is typically wasted as heat. Phosphorescent materials utilize heavy metal atoms to facilitate the emission from these triplet states, but this often comes with high costs and stability issues, particularly for blue emitters.
TADF offers an elegant solution to this "spin statistics" problem.[1][2] It is a photophysical process that allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[1][3] This up-conversion is powered by thermal energy from the molecule's surroundings.[3]
The entire TADF process can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
The key to efficient TADF lies in a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[1][4] This small energy difference, typically less than 0.2 eV, allows for efficient thermal energy to promote triplet excitons back to the singlet state.[1]
The critical kinetic parameters that govern the efficiency of TADF are:
-
Intersystem Crossing (ISC) rate (k_ISC): The rate at which singlet excitons are converted to triplet excitons.
-
Reverse Intersystem Crossing (RISC) rate (k_RISC): The rate at which triplet excitons are converted back to singlet excitons. For efficient TADF, a high k_RISC is crucial.[3]
-
Fluorescence rate (k_F): The rate of radiative decay from the S1 state.
-
Non-radiative decay rates (k_nrS and k_nrT): The rates of non-radiative decay from the S1 and T1 states, respectively. These should be minimized.
Molecular Design Principles for Efficient TADF
The design of molecules exhibiting efficient TADF is centered around achieving a small ΔEST. The most common and successful strategy involves the use of a donor-acceptor (D-A) molecular architecture.[1][5] In these molecules, the highest occupied molecular orbital (HOMO) is localized on the electron-donating moiety, while the lowest unoccupied molecular orbital (LUMO) is localized on the electron-accepting moiety. By spatially separating the HOMO and LUMO, the exchange energy between the singlet and triplet states is minimized, leading to a small ΔEST.[1]
Quantitative Photophysical Data of Representative TADF Emitters
The following tables summarize key photophysical parameters for some well-known and high-performing TADF emitters. These values are crucial for comparing the performance of different materials and for designing new ones.
Table 1: Photophysical Properties of Selected TADF Emitters
| Emitter | ΔEST (eV) | PLQY (%) | Prompt Lifetime (τ_p, ns) | Delayed Lifetime (τ_d, µs) | k_RISC (s⁻¹) | k_ISC (s⁻¹) | Reference |
| 4CzIPN | 0.02 - 0.14 | >90 | ~10-50 | 5.1 | 1.0 x 10⁵ - 1.0 x 10⁶ | 1.0 x 10⁷ - 1.0 x 10⁸ | [6][7] |
| DMAC-DPS | ~0.08 | ~95 | ~20 | ~10 | ~1.0 x 10⁵ | ~1.0 x 10⁷ | [3] |
| DPTZ-DBTO2 | ~0.03 | >90 | ~30 | ~5 | ~5.0 x 10⁵ | ~1.0 x 10⁷ | [3] |
| o-Tol-ν-DABNA-Me | - | - | - | - | - | - | [8] |
| 32PclCXT | - | 99 | - | 1.4 | - | - | [9] |
Note: The values presented are often dependent on the host material and measurement conditions (e.g., temperature, solvent).
Table 2: OLED Device Performance of Selected TADF Emitters
| Emitter | Host | Max. EQE (%) | Emission Color | CIE (x, y) | Reference |
| 4CzIPN | CBP | ~20 | Green | (0.33, 0.61) | [7] |
| o-Tol-ν-DABNA-Me | - | 33 | Deep-Blue | - | [8] |
| Hyperfluorescence system with o-Tol-ν-DABNA-Me | - | 35.4 | Deep-Blue | - | [8] |
| 32PclCXT | - | 29.9 | Sky-Blue | - | [9] |
| Naphthyridine-based emitter | - | 16.4 | Green | (0.368, 0.569) | [10] |
| CzPXZ with Ir(III) complex (Solution-processed) | - | 43.76 | Deep-Red | - | [11] |
Experimental Protocols for TADF Characterization
The thorough characterization of a potential TADF material is essential to understand its photophysical properties and predict its performance in a device. The following outlines the key experimental techniques.
Workflow for TADF Material Characterization
The characterization of a new TADF candidate typically follows a logical progression of experiments to elucidate its fundamental properties.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is a critical parameter that quantifies the efficiency of the light emission process.
-
Principle: The absolute PLQY is determined by measuring the ratio of the number of emitted photons to the number of absorbed photons. This is typically done using an integrating sphere.[9]
-
Methodology:
-
Blank Measurement: The emission spectrum of the empty integrating sphere (or with a blank substrate) is measured to account for background signals.
-
Sample Measurement: The sample is placed inside the integrating sphere and excited with a monochromatic light source. The integrating sphere collects all the emitted and scattered light.
-
Data Analysis: The integrated intensity of the emission spectrum is compared to the integrated intensity of the absorbed light (difference between the excitation light with and without the sample) to calculate the PLQY.
-
-
Experimental Setup:
-
Excitation source (e.g., laser or xenon lamp with a monochromator)
-
Integrating sphere[8]
-
Spectrometer (e.g., CCD detector)
-
Sample holder for solid films or cuvettes for solutions
-
Transient Photoluminescence Decay Measurement
This technique is used to determine the lifetimes of the prompt and delayed fluorescence components, which is essential for calculating the kinetic rates.
-
Principle: The sample is excited with a short pulse of light, and the subsequent decay of the photoluminescence intensity over time is recorded. For TADF materials, a biexponential decay is typically observed, corresponding to the fast prompt fluorescence and the slower delayed fluorescence.
-
Methodology:
-
Excitation: A pulsed laser or a pulsed LED is used to excite the sample.
-
Detection: A high-speed photodetector, such as a photomultiplier tube (PMT) or a streak camera, is used to detect the emitted photons.
-
Timing Electronics: Time-Correlated Single Photon Counting (TCSPC) is a common technique used to build a histogram of photon arrival times after the excitation pulse.[10][12]
-
Data Analysis: The decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt (τ_p) and delayed (τ_d) components.[3]
-
-
Experimental Setup:
-
Pulsed light source (picosecond or nanosecond laser/LED)
-
Sample holder (often in a vacuum or inert atmosphere to prevent oxygen quenching)
-
Monochromator (to select the emission wavelength)
-
Fast photodetector (PMT)
-
TCSPC electronics[12]
-
Temperature-Dependent Photoluminescence Spectroscopy
This experiment provides definitive evidence for the TADF mechanism and allows for the determination of the activation energy of the RISC process.
-
Principle: Since RISC is a thermally activated process, the intensity of the delayed fluorescence is highly dependent on temperature. By measuring the PL decay at different temperatures, the activation energy for RISC can be determined.
-
Methodology:
-
Temperature Control: The sample is placed in a cryostat, which allows for precise control of the temperature, typically from liquid nitrogen temperature (77 K) to above room temperature.[11][13]
-
PL Measurement: At each temperature, the steady-state PL spectrum and/or the transient PL decay are measured.
-
Data Analysis: As the temperature decreases, the delayed fluorescence component should decrease in intensity and its lifetime should increase, while phosphorescence may become more prominent at very low temperatures. An Arrhenius plot of the delayed fluorescence intensity or the RISC rate constant (ln(k_RISC)) versus 1/T can be used to determine the activation energy (Ea), which is related to ΔEST.[14]
-
-
Experimental Setup:
-
Photoluminescence spectrometer (as described above)
-
Cryostat for temperature control[11]
-
Temperature controller
-
Conclusion and Future Outlook
Thermally activated delayed fluorescence has revolutionized the field of organic electronics, providing a pathway to highly efficient and cost-effective OLEDs. The fundamental principles of TADF, centered around the clever management of singlet and triplet excitons via a small energy gap, are now well-established. The continued development of novel donor-acceptor architectures and a deeper understanding of the intricate photophysical processes through advanced characterization techniques will undoubtedly lead to even more efficient and stable TADF materials. This will not only push the boundaries of display and lighting technologies but also open up new avenues for TADF materials in other fields such as sensing, bio-imaging, and photodynamic therapy. The future of TADF is, without a doubt, exceptionally bright.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Unveiling the photophysical and excited state properties of multi-resonant OLED emitters using combined DFT and CCSD method - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00637B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. jascoinc.com [jascoinc.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. enlitechnology.com [enlitechnology.com]
- 12. edinst.com [edinst.com]
- 13. rsc.org [rsc.org]
- 14. Photoluminescence spectrometer with optical cryostat and integrating sphere [optixs.cz]
Methodological & Application
Application Notes and Protocols for the Fabrication of DMAC-TRZ Based OLED Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing the Thermally Activated Delayed Fluorescence (TADF) emitter, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ). This compound is a prominent sky-blue emitter known for its high efficiency in both doped and non-doped device architectures.[1] This guide consolidates information from various sources to provide a detailed protocol for fabricating high-performance this compound based OLEDs, primarily through vacuum thermal evaporation, a technique well-suited for creating precise, multi-layered structures essential for efficient OLED operation.[2][3]
Device Architecture and Materials
A typical multilayered OLED structure is designed to facilitate the efficient injection and transport of charge carriers (holes and electrons) to the emissive layer (EML), where they recombine to generate light.[4] For a this compound based device, a common architecture is as follows:
-
Substrate: Indium Tin Oxide (ITO)-coated glass serves as the transparent anode.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes from the HIL to the EML.
-
Emissive Layer (EML): The region where light is generated. In doped devices, this compound is co-evaporated with a host material.
-
Hole Blocking Layer (HBL): Confines holes within the EML, preventing them from reaching the cathode.
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the EML.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal, such as aluminum (Al) or a lithium fluoride (B91410) (LiF)/Al bilayer, serves as the cathode.
The selection of appropriate host materials for the EML and materials for the charge transport layers is crucial for optimizing device performance.[5]
Experimental Protocols
The fabrication of this compound based OLEDs is a multi-step process requiring a cleanroom environment and specialized equipment, particularly a high-vacuum thermal evaporation system.
Substrate Cleaning
Proper cleaning of the ITO substrate is critical to remove contaminants and ensure good film adhesion and device performance. A standard cleaning procedure is as follows:[6]
-
Initial Cleaning: Submerge the ITO-coated glass substrates in a beaker containing a 1% (by volume) solution of Hellmanex in deionized (DI) water.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 5 minutes.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Solvent Cleaning: Sonicate the substrates sequentially in isopropanol (B130326) (IPA) and acetone (B3395972) for 5 minutes each.
-
Final Rinse and Dry: Rinse the substrates again with DI water and dry them using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and improve the work function of the ITO.
Thin-Film Deposition by Vacuum Thermal Evaporation
Organic layers and the metal cathode are deposited sequentially onto the cleaned ITO substrate in a high-vacuum chamber (typically with a base pressure of < 10⁻⁶ Torr).[2][7] This process involves heating the source materials in crucibles until they sublimate or evaporate, allowing the vapor to condense as a thin film on the substrate.[2][7]
-
Mounting: Securely mount the cleaned ITO substrates in the vacuum chamber.
-
Pumping Down: Evacuate the chamber to the desired base pressure.
-
Layer Deposition: Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be carefully controlled using quartz crystal monitors. A typical deposition sequence and parameters are provided in the table below.
-
HIL Deposition
-
HTL Deposition
-
EML Deposition: Co-evaporate the host material and the this compound emitter from separate sources. The doping concentration of this compound is a critical parameter for device efficiency.
-
HBL Deposition
-
ETL Deposition
-
EIL Deposition
-
Cathode Deposition: Deposit a thin layer of LiF followed by a thicker layer of Al.
-
-
Device Completion: After deposition, the chamber is vented, and the devices are ready for encapsulation.
Encapsulation
Organic materials in OLEDs are highly sensitive to moisture and oxygen. Encapsulation is a crucial step to protect the device and ensure a long operational lifetime.[8]
-
Preparation: In a nitrogen-filled glovebox, place a glass coverslip over the active area of the device.
-
Adhesive Application: Dispense a UV-curable epoxy resin around the edges of the coverslip.
-
Curing: Expose the device to UV light to cure the epoxy, creating an airtight seal.
Data Presentation
The performance of this compound based OLEDs is characterized by several key metrics. The following tables summarize typical layer thicknesses and reported device performance data from the literature.
Table 1: Typical Layer Thicknesses for a this compound Based OLED
| Layer | Material Example | Thickness (nm) | Deposition Rate (Å/s) |
| HIL | HAT-CN | 10 | 1 |
| HTL | NPB | 40 | 1-2 |
| EML | mCP:this compound (8 wt%) | 20 | 1-2 |
| HBL | TPBi | 10 | 1 |
| ETL | TPBi | 40 | 1-2 |
| EIL | LiF | 1 | 0.1-0.2 |
| Cathode | Al | 100 | 2-5 |
Table 2: Performance of Doped this compound Based OLEDs
| Host Material | Doping Conc. (wt%) | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) |
| mCPCN | 8 | 26.5 | 66.8 | 65.6 | (0.24, 0.52) |
| CBP | 16 | >18.6 | - | - | - |
| DBFPO | - | 27.3 | 62.8 | 56.3 | - |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates. Data compiled from multiple sources.[5][9]
Table 3: Performance of Host-Free (Neat) this compound OLEDs
| Device Type | Max. EQE (%) | Current Eff. (cd/A) |
| Vacuum-Deposited | 20 | 61.1 |
| Solution-Processed | 17.6 | - |
Data compiled from multiple sources.[5][10]
Visualizations
Device Structure
Caption: A schematic representation of a typical multilayered this compound based OLED device structure.
Fabrication Workflow
Caption: A flowchart illustrating the key steps in the fabrication of a this compound based OLED device.
Simplified Energy Level Diagram
Caption: A simplified energy level diagram illustrating charge injection and transport in a this compound based OLED.
References
- 1. ossila.com [ossila.com]
- 2. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]
- 3. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. opeetv.store [opeetv.store]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes and Protocols for Solution-Processing of DMAC-TRZ Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solution-processing of 9,9-dimethyl-9,10-dihydroacridine (B1200822) and 2,4,6-triphenyl-1,3,5-triazine (B147588) (DMAC-TRZ) films. This compound is a well-established thermally activated delayed fluorescence (TADF) emitter with applications in high-efficiency organic light-emitting diodes (OLEDs).[1][2] Solution-based deposition methods offer a cost-effective and scalable alternative to vacuum deposition for fabricating these films.
Overview of Solution-Processing Techniques
Solution-processing techniques involve dissolving the material of interest, in this case, this compound (often with a host material), in a suitable solvent and then depositing the solution onto a substrate. The solvent is subsequently evaporated, leaving a thin film. Common techniques include spin-coating, drop-casting, doctor-blading, and inkjet printing. The choice of technique depends on factors such as desired film thickness, uniformity, scalability, and the specific application.
Quantitative Data Summary
The following tables summarize key performance parameters of solution-processed this compound films from various studies.
Table 1: Photophysical Properties of this compound Films
| Film Composition | Deposition Method | Solvent | Photoluminescence Quantum Yield (PLQY) (%) | Emission Peak (λPL) (nm) | Delayed Fluorescence Lifetime (τd) (μs) | Reference |
| Neat this compound | Spin-coating | - | 84 | - | - | [3][4] |
| Neat this compound | Drop-casting | - | High | - | - | [1] |
| 8 wt% this compound in mCPCN | - | - | 90 | 495 | - | [5][6] |
| 10 wt% DMAC-py-TRZ in mCP | Spin-coating | - | 57 | 496 | - | [5][7] |
| 10 wt% DMAC-py-TRZ in PMMA | Spin-coating | - | 63.8 | 516 | 4.7 | [5][7] |
| This compound in Toluene (Solution) | - | Toluene | 67 | - | 5.2 | [5] |
| 1% w/w this compound in Zeonex | Solution-processed | - | - | - | - | [2] |
| 1% w/w this compound in UGH | Solution-processed | - | - | - | - | [2] |
| 1% w/w this compound in mCBPCN | Solution-processed | - | - | - | - | [2] |
| 1% w/w this compound in mCPCN | Solution-processed | - | - | - | - | [2] |
| 1% w/w this compound in DPEPO | Solution-processed | - | - | - | - | [2] |
Table 2: Device Performance of OLEDs with Solution-Processed this compound Films
| Device Structure / Emitter Layer | Deposition Method | Maximum External Quantum Efficiency (EQEmax) (%) | Electroluminescence Peak (λEL) (nm) | Reference |
| Host-free this compound | Solution-processed | 17.6 | - | [3] |
| Neat this compound film | - | 20.0 | - | [5][6][7] |
| 8 wt% this compound in mCPCN | - | 26.5 | 500 | [5][6][7] |
| 3ACR-TRZ based | Solution-processed | 18.6 | - | [3] |
Experimental Protocols
Solution Preparation
A critical first step for all solution-processing techniques is the preparation of a high-quality, homogeneous solution.
Protocol:
-
Material Weighing: Accurately weigh the this compound and any host material using a microbalance. The concentration will influence film thickness and morphology. A common starting concentration for drop-casting neat films is 1 mg/mL.[1] For doped films, concentrations are often expressed as a weight percentage (wt%) of the host material.
-
Solvent Selection: Choose a solvent that readily dissolves both the emitter and the host material. Toluene is a commonly used solvent for this compound.[2][5] The choice of solvent can significantly impact film morphology.[8][9]
-
Dissolution: Place the weighed materials in a clean vial and add the appropriate volume of solvent.
-
Mixing: Stir the solution using a magnetic stirrer at room temperature until all solids are completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation and material degradation.
-
Filtration: Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate impurities that could lead to defects in the film.
Spin-Coating
Spin-coating is a widely used technique for producing uniform thin films.[10][11][12]
Protocol:
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, quartz, silicon wafer) thoroughly. A typical cleaning procedure involves sequential ultrasonication in a series of solvents such as deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma or UV-ozone to improve the wettability of the surface.
-
-
Deposition:
-
Place the cleaned substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a small amount of the filtered this compound solution onto the center of the substrate.
-
Start the spin-coating program. A two-step process is often used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired thickness.[10][11] Film thickness is inversely proportional to the square root of the spin speed.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate or into an oven for thermal annealing. The annealing temperature and time are critical for removing residual solvent and improving film quality.[13][14][15] The optimal annealing conditions will depend on the solvent used and the thermal properties of the materials.
-
Drop-Casting
Drop-casting is a simple method for creating films, though it may result in less uniform thickness compared to spin-coating.
Protocol:
-
Substrate Preparation: Clean and prepare the substrate as described in the spin-coating protocol.
-
Deposition:
-
Place the substrate on a level surface.
-
Using a pipette, carefully drop a specific volume of the this compound solution onto the substrate. For neat films, a 1 mg/mL solution can be added dropwise.[1]
-
-
Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a petri dish or a desiccator) to form the film. Slow evaporation can improve film quality.
Doctor-Blading
Doctor-blading is a scalable technique suitable for producing large-area films with controlled thickness.[16][17][18][19]
Protocol:
-
Substrate Preparation: Clean and secure the substrate on a flat, level surface.
-
Blade Setup: Set the gap between the doctor blade and the substrate to the desired height. This gap, along with the solution's viscosity and the coating speed, will determine the film thickness.[16]
-
Deposition:
-
Dispense a line of the this compound solution in front of the blade.
-
Move the blade across the substrate at a constant speed to spread the solution into a uniform film.
-
-
Drying and Annealing: Dry the film to remove the solvent, followed by an optional annealing step to improve film properties.
Inkjet Printing
Inkjet printing is a precise, additive manufacturing technique that allows for the deposition of materials in predefined patterns, making it suitable for device fabrication.[20][21]
Protocol:
-
Ink Formulation: The this compound solution must be formulated to have the appropriate viscosity, surface tension, and solvent boiling point to be compatible with the inkjet printer's printhead.
-
Substrate Preparation: Clean and prepare the substrate as in other methods.
-
Printing:
-
Load the formulated ink into the printer cartridge.
-
Use the printer software to design the desired deposition pattern.
-
Print the this compound ink onto the substrate.
-
-
Post-Processing: Dry and anneal the printed film as required. High annealing temperatures (e.g., 150 °C) may be used, but can increase film roughness.[21]
Visualizations
General Workflow for Solution-Processing of this compound Films
Caption: General workflow for fabricating this compound films via solution-processing.
Thermally Activated Delayed Fluorescence (TADF) Mechanism
Caption: Simplified energy level diagram of the TADF mechanism in this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of solvent on the emulsion and morphology of polyfluorene films: all-atom molecular dynamics approach - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effect of Annealing Environment on the Performance of Sol–Gel-Processed ZrO2 RRAM [mdpi.com]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. holmarc.com [holmarc.com]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
Doped vs. Non-Doped DMAC-TRZ OLED Performance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of the performance of Organic Light-Emitting Diodes (OLEDs) based on the thermally activated delayed fluorescence (TADF) emitter 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ) in both doped and non-doped device architectures. It includes a summary of key performance metrics, detailed experimental protocols for device fabrication, and diagrams illustrating the device structure and energy levels.
Introduction
This compound is a prominent TADF material known for its high photoluminescence quantum yield (PLQY) and efficient reverse intersystem crossing (RISC), enabling the harvesting of both singlet and triplet excitons for light emission. This leads to high internal quantum efficiencies in OLEDs. The performance of this compound-based OLEDs can be significantly influenced by the architecture of the emissive layer (EML), specifically whether this compound is used as a dopant in a host material or as a neat (non-doped) emitting layer. This document outlines the performance differences and provides protocols for the fabrication of both types of devices.
Data Presentation: Performance Comparison
The performance of doped and non-doped this compound OLEDs is summarized in the tables below. Doped systems typically exhibit higher efficiencies due to reduced concentration quenching and better charge balance. However, non-doped devices offer the advantage of simplified device structures.
| Performance Metric | Doped this compound | Non-Doped (Neat) this compound |
| Maximum External Quantum Efficiency (EQE) | Up to 26.5%[1] | Up to 20%[1] |
| Photoluminescence Quantum Yield (PLQY) in Film | ≥90% (in doped films)[2] | 83% (in neat films)[2] |
| Maximum Current Efficiency | 28.83 cd/A (in a WOLED)[3] | 67.6 cd/A |
| Maximum Power Efficiency | 20.83 lm/W (in a WOLED)[3] | Not widely reported |
Note: The specific performance of a device is highly dependent on the device architecture, choice of host and transport materials, and fabrication conditions.
Experimental Protocols
The following are generalized protocols for the fabrication of doped and non-doped this compound OLEDs via thermal evaporation and solution processing.
Substrate Preparation (Common for all methods)
-
Cleaning: Sequentially clean indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Drying: Dry the substrates in a vacuum oven.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
Device Fabrication by Thermal Evaporation
This method is commonly used for achieving high-performance and reproducible devices.
-
Chamber Preparation: Place the cleaned ITO substrates in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The deposition rates should be carefully controlled.
-
Hole Injection Layer (HIL): Deposit a suitable HIL material (e.g., HAT-CN, MoO₃) to a thickness of 5-10 nm.
-
Hole Transport Layer (HTL): Deposit a suitable HTL material (e.g., TAPC, α-NPD) to a thickness of 30-50 nm.
-
Emissive Layer (EML):
-
Doped Device: Co-evaporate the host material (e.g., CBP, mCP) and this compound. The doping concentration of this compound is typically in the range of 1-20 wt%. The deposition rates are adjusted to achieve the desired doping ratio. A typical EML thickness is 20-30 nm.
-
Non-Doped Device: Evaporate a neat layer of this compound to a thickness of 20-30 nm.
-
-
Electron Transport Layer (ETL): Deposit a suitable ETL material (e.g., TPBi, B3PYMPM) to a thickness of 30-50 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer (1-2 nm) of a low work function material like LiF or Liq.
-
Cathode: Deposit a metal cathode (e.g., Al, Ag) to a thickness of 100 nm.
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Device Fabrication by Solution Processing
Solution processing offers a lower-cost and scalable fabrication alternative.
-
Hole Injection Layer: Spin-coat a layer of PEDOT:PSS onto the pre-cleaned ITO substrate and anneal on a hotplate.
-
Emissive Layer:
-
Doped Device: Prepare a solution of the host material and this compound in a suitable organic solvent (e.g., chlorobenzene, toluene). The weight ratio of the host to this compound will determine the doping concentration. Spin-coat the solution onto the HIL and anneal to remove the solvent.
-
Non-Doped Device: Prepare a solution of this compound in a suitable solvent. Spin-coat the solution and anneal.
-
-
Electron Transport and Injection Layers: The subsequent electron transport and injection layers, as well as the cathode, are typically deposited via thermal evaporation as described in the previous section to ensure good device performance.
-
Encapsulation: Encapsulate the devices as described for the thermally evaporated devices.
Mandatory Visualizations
The following diagrams illustrate the fundamental structure and energy levels of this compound based OLEDs.
References
- 1. This compound doped and non-doped TADF OLED [opg.optica.org]
- 2. west-circle | Virtual tour generated by Panotour [mononaterrace.com]
- 3. High-efficiency all-fluorescent white organic light-emitting diode based on TADF material as a sensitizer - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05680E [pubs.rsc.org]
Application Notes and Protocols for DMAC-TRZ Guest-Host Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of host materials for 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ) based guest-host systems, which are critical in the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This document outlines the key performance parameters of various host materials, detailed experimental protocols for device fabrication and characterization, and visual representations of the underlying scientific principles.
Introduction to this compound and Host Material Selection
This compound is a well-established TADF emitter known for its high photoluminescence quantum yield (PLQY) in both doped and neat films, making it a versatile guest molecule in OLED applications.[1] The donor-acceptor structure, with 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) as the electron donor and 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) as the electron acceptor, facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, enabling the harvesting of both singlet and triplet excitons.
The choice of host material is crucial for optimizing the performance of this compound-based OLEDs. An ideal host should possess:
-
Higher Triplet Energy (T1): The T1 level of the host must be higher than that of the this compound guest to ensure efficient energy transfer to the guest and prevent back-energy transfer.
-
Balanced Charge Transport: Ambipolar charge transport properties (both hole and electron mobility) in the host material are desirable for a balanced charge recombination within the emissive layer (EML).
-
Good Morphological Stability: The host should form stable and uniform amorphous films with the guest to prevent phase separation and ensure device longevity.
-
Appropriate HOMO and LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should be aligned with the adjacent charge transport layers to facilitate efficient charge injection.
Performance of Host Materials for this compound
The following table summarizes the performance of various host materials when doped with the this compound emitter. This data has been compiled from multiple research sources to provide a comparative overview.
| Host Material | Guest Concentration (wt%) | Max. External Quantum Efficiency (EQEmax) (%) | Power Efficiency (PE) (lm/W) | Current Efficiency (CE) (cd/A) | Emission Peak (nm) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| mCP | - | 5.3 | - | - | 500 | - |
| mCPCN | 8 | 26.5 | 65.6 | 66.8 | - | - |
| DPEPO | - | 10.41 | - | - | 516 | - |
| Neat Film | 100 | 20.0 | 46 | 61 | - | - |
Note: The performance of OLEDs can be highly dependent on the overall device architecture, including the charge transport layers and electrodes, not just the host-guest system. The data presented here is for comparative purposes.
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of this compound based OLEDs.
Substrate Cleaning
A thorough cleaning of the indium tin oxide (ITO)-coated glass substrates is critical for optimal device performance.
-
Place the ITO substrates in a substrate rack.
-
Immerse the rack in a beaker containing a 1% (by volume) solution of Hellmanex in deionized (DI) water.
-
Sonicate the beaker in an ultrasonic bath for 5 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in isopropyl alcohol (IPA) for 5 minutes.
-
Rinse the substrates again with DI water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-ozone cleaner for 15 minutes to remove any remaining organic residues and improve the ITO work function.
Device Fabrication: Solution Processing
Solution processing offers a cost-effective method for fabricating OLEDs.
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the HTL material (e.g., TFB or Poly(9-vinylcarbazole) (PVK)) in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the HTL solution onto the cleaned ITO substrates. A typical spin-coating speed is 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.
-
Anneal the substrates on a hotplate at a temperature and duration specific to the HTL material (e.g., 110 °C for 15 minutes) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and this compound in a suitable solvent (e.g., toluene (B28343) or chlorobenzene) at the desired weight percentage.
-
Spin-coat the EML solution onto the HTL. The spin-coating parameters should be optimized to achieve the desired film thickness (typically 20-50 nm).
-
Anneal the substrates to remove solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates to a high-vacuum thermal evaporation system.
-
Deposit the ETL material (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 30-50 nm.
-
Deposit a thin layer of an electron injection material such as lithium fluoride (B91410) (LiF) (1 nm) at a rate of 0.1 Å/s.
-
Deposit the metal cathode, typically aluminum (Al) (100 nm), at a rate of 2-5 Å/s.
-
Device Fabrication: Full Vacuum Evaporation
Vacuum thermal evaporation allows for precise control over film thickness and morphology.
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the following layers under high vacuum (<10-6 Torr):
-
Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (40 nm)
-
Emissive Layer (EML): Co-evaporate the host material and this compound from separate sources at a controlled ratio to achieve the desired doping concentration and a total thickness of 20-30 nm.[2]
-
Electron Transport Layer (ETL), e.g., TPBi (40 nm)
-
Electron Injection Layer (EIL), e.g., LiF (1 nm)
-
Cathode, e.g., Al (100 nm)
-
Encapsulation
To prevent degradation from moisture and oxygen, the fabricated devices should be encapsulated immediately.
-
In a nitrogen-filled glovebox, place a glass coverslip over the active area of the device.
-
Apply a UV-curable epoxy around the edges of the coverslip.
-
Expose the device to UV light to cure the epoxy and form a hermetic seal.
Device Characterization
-
Current-Voltage-Luminance (IVL) Characteristics:
-
Use a source meter unit and a calibrated photodiode or spectrometer to measure the current density, voltage, and luminance of the device.
-
From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
-
Electroluminescence (EL) Spectra:
-
Measure the EL spectrum at different driving voltages using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
-
Lifetime Measurement:
-
Monitor the luminance of the device over time at a constant current density to determine the operational lifetime (e.g., LT50, the time it takes for the luminance to decrease to 50% of its initial value).
-
Visualizations
Energy Level Diagram and Charge Transport
The following diagram illustrates the energy levels of a typical this compound guest-host system and the process of charge injection, transport, and recombination.
Caption: Energy level diagram of a typical this compound OLED.
Experimental Workflow
The following diagram outlines the general workflow for the fabrication and characterization of this compound based OLEDs.
Caption: Workflow for OLED fabrication and testing.
References
Application Notes and Protocols: DMAC-TRZ as a Sensitizer in Hyperfluorescence OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ) as a sensitizing material in hyperfluorescence Organic Light-Emitting Diodes (OLEDs). This compound is a well-established thermally activated delayed fluorescence (TADF) material, characterized by a high photoluminescence quantum yield (PLQY) of over 90% in doped films and its ability to harvest triplet excitons, making it an excellent candidate for sensitizing fluorescent emitters.[1][2] Hyperfluorescence, or TADF-sensitized fluorescence, is a fourth-generation OLED technology that combines the high efficiency of TADF materials with the narrow emission spectra and high color purity of conventional fluorescent emitters.[3][4] This approach mitigates the typically broad emission of TADF emitters and the efficiency limitations of purely fluorescent OLEDs.[3]
This compound's bipolar structure, comprising a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) electron-donating moiety and a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) electron-accepting moiety, facilitates efficient TADF.[1] In a hyperfluorescence device, this compound acts as a sensitizer (B1316253) that, upon electrical excitation, harvests both singlet and triplet excitons. The triplet excitons are upconverted to singlets via reverse intersystem crossing (RISC). Subsequently, the singlet excitons are efficiently transferred, primarily through Förster Resonance Energy Transfer (FRET), to a fluorescent dopant (terminal emitter), which then emits light with high efficiency and color purity.[5][6]
Key Advantages of Using this compound as a Sensitizer:
-
High Efficiency: Enables the fabrication of OLEDs with high external quantum efficiencies (EQEs), often exceeding 20%.[1][2][7][8]
-
Triplet Exciton Harvesting: As a TADF material, it effectively utilizes the 75% of electrically generated triplet excitons that are wasted in conventional fluorescent OLEDs.[5]
-
Versatility: Can be used to sensitize a variety of fluorescent emitters to achieve different emission colors, including blue and white light.[5][9][10]
-
Solution and Vacuum Processability: While many high-performance devices are fabricated via vacuum deposition, solution-processed devices have also been demonstrated.[11]
Data Presentation
The following tables summarize the performance of hyperfluorescence OLEDs utilizing this compound as a sensitizer, as reported in various studies.
Table 1: Performance of this compound Sensitized OLEDs
| Terminal Emitter | Host Material | Max EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |
| DCJTB | DPEPO | 11.05 | 20.83 | 28.83 | Not Specified | [5] |
| - (Doped) | mCPCN | 26.5 | 65.6 | 66.8 | Not Specified | [7] |
| - (Non-doped) | - | 20.0 | Not Specified | 61.1 | Not Specified | [2][7] |
| v-DABNA | Not Specified | ~30 | Not Specified | Not Specified | Not Specified | [9][10] |
Table 2: Photophysical Properties of this compound
| Property | Value | Conditions | Reference |
| PLQY (Doped Film) | ≥90% | - | [1][2] |
| PLQY (Neat Film) | 83% | - | [1][2] |
| Emission Peak (Toluene) | 425 nm | Solution | [1] |
| HOMO | 5.92 eV | - | [1] |
| LUMO | 2.92 eV | - | [1] |
| Triplet Energy (T1) | 2.91 eV | - | [1] |
| Delayed Fluorescence Lifetime (Neat Film) | 3.6 µs | - | [7] |
| Delayed Fluorescence Lifetime (Doped Film) | 1.9 µs | - | [7] |
Experimental Protocols
This section outlines a general protocol for the fabrication and characterization of a vacuum-deposited hyperfluorescence OLED using this compound as a sensitizer.
Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sonication: Sequentially sonicate the substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, typically for 15 minutes each.
-
Drying: Dry the substrates using a nitrogen gun.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for approximately 15 minutes to enhance the work function of the ITO and improve hole injection.
Organic Layer and Electrode Deposition
This procedure is performed in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a layer of a suitable HIL material, such as HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), to a thickness of approximately 5 nm.
-
Hole Transport Layer (HTL): Deposit a layer of a hole-transporting material, for example, TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), to a thickness of 50 nm.[12]
-
Electron Blocking Layer (EBL) / Interlayer: A thin layer of a material like TCTA (tris(4-carbazoyl-9-ylphenyl)amine) or mCBP (3,3-Di(9H-carbazol-9-yl)biphenyl) can be deposited (e.g., 5 nm) to confine excitons within the emissive layer.[12]
-
Emissive Layer (EML):
-
Co-evaporate the host material (e.g., mCBP or DPEPO), the this compound sensitizer, and the terminal fluorescent emitter.[5][12]
-
Typical doping concentrations are in the range of 10-50 wt% for this compound and 0.5-2 wt% for the terminal emitter.[5][12] The exact ratios should be optimized for the specific material system.
-
The thickness of the EML is typically around 10-20 nm.[12]
-
-
Hole Blocking Layer (HBL) / Sensitizing Layer: In some device architectures, a distinct sensitizing layer of this compound doped in a host like PPF (poly(9,9-di-n-propylfluorene)) is deposited adjacent to the emissive layer.[12]
-
Electron Transport Layer (ETL): Deposit an electron-transporting material, such as TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene), to a thickness of approximately 40 nm.[12]
-
Electron Injection Layer (EIL): Deposit a thin layer of a low work function material, such as Lithium Fluoride (LiF), to a thickness of 1 nm.[12]
-
Cathode: Deposit a layer of Aluminum (Al) to a thickness of 100-120 nm to serve as the cathode.[12]
Device Encapsulation and Characterization
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectra with a spectrometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L and EL data.
-
Determine the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectra.
-
Visualizations
Energy Level and Transfer Diagram
Caption: Energy transfer in a this compound sensitized hyperfluorescence OLED.
Experimental Workflow
References
- 1. ossila.com [ossila.com]
- 2. This compound doped and non-doped TADF OLED [opg.optica.org]
- 3. ossila.com [ossila.com]
- 4. Hyperfluorescence: the most efficient OLED emission technology - Kyulux [kyulux.com]
- 5. High-efficiency all-fluorescent white organic light-emitting diode based on TADF material as a sensitizer - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05680E [pubs.rsc.org]
- 6. A perspective on next-generation hyperfluorescent organic light-emitting diodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05489J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound doped and non-doped TADF OLED [opg.optica.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Unexpected Quasi‐Axial Conformer in Thermally Activated Delayed Fluorescence DMAC‐TRZ, Pushing Green OLEDs to Blue | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Promising interlayer sensitization strategy for the construction of high-performance blue hyperfluorescence OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Photoluminescence Quantum Yield (PLQY) of Dmac-trz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmac-trz (10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethylacridan) is a prominent thermally activated delayed fluorescence (TADF) emitter, crucial in the development of highly efficient organic light-emitting diodes (OLEDs).[1][2] Its high photoluminescence quantum yield (PLQY) is a key performance indicator.[1][2] These application notes provide detailed protocols for the accurate measurement of the PLQY of this compound in both solution and solid-state, catering to the needs of researchers in materials science and drug development.
Photophysical Mechanism of this compound
This compound operates based on the TADF mechanism, which allows for the harvesting of triplet excitons and their conversion into light, leading to potentially 100% internal quantum efficiency in OLEDs.[3] The process involves the transfer of an electron from the donor moiety (9,9-dimethyl-9,10-dihydroacridine, DMAC) to the acceptor moiety (2,4,6-triphenyl-1,3,5-triazine, TRZ) upon photoexcitation.[1] Due to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, triplet excitons can be upconverted to the singlet state via reverse intersystem crossing (rISC) and then radiatively decay, producing delayed fluorescence.
Caption: Photophysical pathways in the this compound TADF mechanism.
Quantitative Data Summary
The PLQY of this compound is highly dependent on its environment, such as the solvent polarity and the host matrix in solid-state films. Below is a summary of reported PLQY values and related photophysical parameters.
| Sample Type | Solvent/Host | PLQY (%) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Prompt Lifetime (ns) | Delayed Lifetime (µs) | Reference |
| Solution | Toluene (B28343) | 79.0 | 410 | ~500 | 17.4 | 3.97 | [4] |
| Solution | Toluene | 67 | Not Specified | ~500 | 20.8 | 5.2 | [5] |
| Solution | Degassed Toluene | 92.2 | Not Specified | Not Specified | 3.55 | - | [4] |
| Solid Film | Neat Film (Solution-processed) | 84 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Solid Film | Neat Film | 83 | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Solid Film | 8 wt% in mCPCN | 90 | Not Specified | 495 | Not Specified | Not Specified | [5] |
| Solid Film | 1% w/w in Zeonex | Not Specified | ~400 | ~500 | Not Specified | Not Specified | [6] |
Experimental Protocols
Accurate PLQY measurements can be performed using either absolute or relative methods.[7][8] The absolute method, utilizing an integrating sphere, is generally preferred for its accuracy and ability to measure solid samples.[8][9]
Absolute PLQY Measurement of this compound in Solution
This protocol outlines the measurement of this compound PLQY in a degassed toluene solution using an absolute PLQY spectrometer with an integrating sphere.
Materials and Equipment:
-
This compound powder
-
HPLC-grade toluene
-
Volumetric flasks and pipettes
-
Quartz cuvette with a septum
-
Freeze-pump-thaw degassing system
-
Absolute PLQY spectrometer (e.g., Hamamatsu Quantaurus-QY)[3]
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in toluene at a concentration of 1 mM.
-
From the stock solution, prepare a dilute solution with a concentration of 20 µM in a volumetric flask.[1][6] Ensure the absorbance at the excitation wavelength (e.g., 410 nm) is below 0.1 to minimize inner filter effects.
-
Transfer the dilute solution to a quartz cuvette.
-
Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the triplet excitons and reduce the delayed fluorescence.[1][6]
-
-
PLQY Measurement:
-
Calibrate the absolute PLQY spectrometer according to the manufacturer's instructions.
-
Measure the absorption spectrum of the degassed this compound solution using a UV-Vis spectrophotometer to determine the exact absorbance at the excitation wavelength.
-
Place the cuvette containing the degassed sample into the integrating sphere of the PLQY spectrometer.
-
Set the excitation wavelength to 410 nm, which corresponds to the low-energy charge-transfer absorption band of this compound.[4][6]
-
Acquire the photoluminescence spectrum. The instrument software will typically calculate the PLQY by comparing the number of absorbed photons to the number of emitted photons.
-
-
Data Analysis:
-
The software will provide the PLQY value.
-
Analyze the emission spectrum to determine the peak emission wavelength.
-
For a more in-depth analysis, time-resolved photoluminescence decay measurements can be performed to distinguish between prompt and delayed fluorescence components and to calculate the rates of intersystem crossing (k_ISC) and reverse intersystem crossing (k_rISC).[4][6]
-
Absolute PLQY Measurement of this compound in a Solid Film
This protocol describes the measurement of this compound PLQY in a solid-state film, which is relevant for OLED applications.
Materials and Equipment:
-
This compound powder
-
Host material (e.g., Zeonex, mCPCN)
-
Appropriate solvent for both this compound and the host (e.g., toluene)
-
Quartz or sapphire substrates
-
Spin coater or drop-casting equipment
-
Absolute PLQY spectrometer with an integrating sphere for solid samples
Procedure:
-
Sample Preparation:
-
Prepare a solution containing this compound and the host material in a suitable solvent. A typical concentration is 1% w/w of this compound in the host matrix.[1][6]
-
Clean the quartz or sapphire substrates thoroughly.
-
Fabricate a thin film of the this compound:host blend onto the substrate using either spin-coating or drop-casting.[1][6]
-
Ensure the film is uniform and dry.
-
-
PLQY Measurement:
-
Mount the substrate with the this compound film in the solid-sample holder of the integrating sphere.
-
Set the excitation wavelength (e.g., around 400 nm).[6]
-
Acquire the photoluminescence spectrum and determine the PLQY using the instrument's software.
-
-
Data Analysis:
-
Record the PLQY value and the peak emission wavelength.
-
Temperature-dependent PLQY measurements can also be performed to investigate the thermal activation of the delayed fluorescence.
-
Experimental Workflow
The following diagram illustrates the general workflow for measuring the PLQY of this compound.
Caption: General workflow for this compound PLQY measurement.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the accurate and reproducible measurement of the PLQY of this compound. Adherence to these methodologies will ensure high-quality data, facilitating the development and characterization of advanced materials for OLEDs and other optoelectronic applications. For more detailed kinetic analysis of the TADF process, it is recommended to couple PLQY measurements with time-resolved photoluminescence studies.[10][11]
References
- 1. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound doped and non-doped TADF OLED [opg.optica.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 9. Establishment of absolute photoluminescence (PL) quantum yield measurement method and research on organic optoelectronics【Kyushu University】 | Hamamatsu Photonics [hamamatsu.com]
- 10. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Time-Resolved Photoluminescence Spectroscopy of DMAC-TRZ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting and interpreting time-resolved photoluminescence (TRPL) spectroscopy of the thermally activated delayed fluorescence (TADF) emitter, 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ). This document is intended to guide researchers in characterizing the photophysical properties of this compound and similar TADF molecules, which are of significant interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Introduction to this compound and its Photophysical Properties
This compound is a well-established TADF emitter, comprising an electron-donor moiety, 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), and an electron-acceptor moiety, 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ).[1] The unique electronic structure of this compound allows for efficient harvesting of triplet excitons and their conversion into emissive singlet excitons through a process of reverse intersystem crossing (rISC), which is thermally activated. This mechanism can lead to internal quantum efficiencies approaching 100% in OLEDs.[2]
The photophysics of this compound are sensitive to its local environment, including solvent polarity and the host matrix in solid-state films.[1][2] Furthermore, this compound can exist in different molecular conformations, primarily quasi-axial (QA) and quasi-equatorial (QE), which exhibit distinct photophysical properties.[2][3] Time-resolved photoluminescence spectroscopy is a crucial technique for elucidating the dynamics of the excited states involved in the TADF process, including the lifetimes of prompt fluorescence (PF) and delayed fluorescence (DF).
Quantitative Photophysical Data
The following tables summarize key quantitative data for this compound obtained from time-resolved photoluminescence and transient absorption spectroscopy under various conditions.
Table 1: Photoluminescence Lifetimes of this compound in Different Solvents.
| Solvent | Prompt Fluorescence Lifetime (τ_p) (ns) | Delayed Fluorescence Lifetime (τ_d) (µs) |
| Methylcyclohexane (MCH) | 13.6[2] | 11.6[2] |
| Toluene (B28343) (PhMe) | 21[2] | 8.4[2] |
| 2-Methyltetrahydrofuran (2MeTHF) | - | 1.5[2] |
| Degassed Toluene | 20.8 (1.1%)[4] | 5.2 (98.9%)[4] |
Note: The percentages for degassed toluene represent the relative amplitudes of the prompt and delayed components.
Table 2: Photoluminescence Lifetimes of this compound in Solid-State Host Matrices.
| Host Matrix | Doping Concentration | Prompt Fluorescence Lifetime (τ_p) (ns) | Delayed Fluorescence Lifetime (τ_d) (µs) |
| mCP | 10 wt% | 26.0[5] | 1.0 (32.6%), 7.4 (67.4%)[5] |
Note: The delayed fluorescence in mCP is characterized by a bi-exponential decay.
Experimental Protocols
This section provides detailed protocols for performing time-resolved photoluminescence spectroscopy on this compound samples.
Sample Preparation
3.1.1. Solution-State Samples:
-
Solvent Selection: Choose a solvent of appropriate polarity to investigate the desired photophysical properties. Toluene is a common choice for initial characterization. For studying solvatochromic effects, a range of solvents with varying polarities should be used (e.g., methylcyclohexane, toluene, 2-methyltetrahydrofuran).[2]
-
Concentration: Prepare a dilute solution of this compound to avoid aggregation effects. A typical concentration is in the range of 10⁻⁵ M.[5] For certain measurements requiring a higher signal-to-noise ratio, concentrations up to 0.8 mM have been used, with care taken to confirm the absence of dimer or excimer formation.[2]
-
Degassing: To measure the delayed fluorescence, which is sensitive to quenching by molecular oxygen, the solution must be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution for at least 30 minutes.
3.1.2. Solid-State Film Samples:
-
Host Material Selection: Choose a suitable host material with a high triplet energy to confine the triplet excitons on the this compound guest molecules. Common hosts include mCP (1,3-bis(N-carbazolyl)benzene) and PMMA (polymethyl methacrylate).[5]
-
Doping Concentration: Prepare a blend of this compound and the host material. A typical doping concentration ranges from 1 wt% to 10 wt%.[5]
-
Film Fabrication: The blend can be dissolved in a suitable solvent (e.g., toluene) and then deposited onto a quartz substrate using a technique such as spin-coating or drop-casting to form a thin film.[5]
-
Encapsulation: For measurements in air, the film should be encapsulated to prevent quenching of the delayed fluorescence by oxygen and moisture.
Time-Resolved Photoluminescence (TRPL) Measurements
-
Excitation Source: A pulsed laser is required for TRPL measurements. The excitation wavelength should be chosen to selectively excite this compound. Common excitation wavelengths include 355 nm, 365 nm, and 378 nm.[2][5]
-
Detection System: A high-sensitivity, time-resolved detector such as a streak camera or a photomultiplier tube (PMT) coupled with time-correlated single-photon counting (TCSPC) electronics is necessary.
-
Measurement of Prompt Fluorescence:
-
Set the time window of the detection system to a nanosecond timescale.
-
Acquire the photoluminescence decay profile.
-
Fit the decay curve with a single or multi-exponential function to determine the prompt fluorescence lifetime (τ_p).
-
-
Measurement of Delayed Fluorescence:
-
Set the time window of the detection system to a microsecond to millisecond timescale.
-
Use a gated detector or a pulsed excitation source with a long repetition period to avoid pile-up effects from the prompt fluorescence.
-
Acquire the photoluminescence decay profile.
-
Fit the decay curve with a single or multi-exponential function to determine the delayed fluorescence lifetime (τ_d).
-
-
Temperature-Dependent Measurements: To investigate the thermally activated nature of the delayed fluorescence, perform TRPL measurements at various temperatures. This can be achieved using a cryostat. Measurements are often conducted at room temperature and at a low temperature (e.g., 77 K or 80 K) where the rISC process is suppressed.[1]
Data Analysis and Interpretation
The analysis of TRPL data provides insights into the excited-state dynamics of this compound.
-
Prompt Fluorescence Lifetime (τ_p): This corresponds to the decay of the initially populated singlet excited state (S₁).
-
Delayed Fluorescence Lifetime (τ_d): This reflects the timescale of the TADF process, which is governed by the rates of intersystem crossing (k_ISC), reverse intersystem crossing (k_rISC), and the decay of the triplet state.
-
Bi-exponential Decays: The presence of a bi-exponential or multi-exponential decay in either the prompt or delayed fluorescence can indicate the presence of multiple emissive species, such as the QA and QE conformers of this compound.[2]
-
Temperature Dependence: A significant decrease in the intensity and lifetime of the delayed fluorescence at low temperatures is a hallmark of the TADF mechanism.[1]
Visualizations
The following diagrams illustrate the key processes and workflows described in these application notes.
Caption: The Jablonski diagram illustrating the photophysical processes in a TADF molecule like this compound.
Caption: A flowchart outlining the experimental workflow for time-resolved photoluminescence spectroscopy of this compound.
References
- 1. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Fabricating High External Quantum Efficiency DMAC-TRZ OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication of high external quantum efficiency (EQE) Organic Light-Emitting Diodes (OLEDs) utilizing the thermally activated delayed fluorescence (TADF) emitter 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ). The protocols described herein are based on established literature and are intended to serve as a comprehensive resource for researchers in the field of organic electronics.
Introduction to this compound
This compound is a prominent TADF emitter known for its high photoluminescence quantum yield (PLQY) in both doped and neat films, making it suitable for highly efficient OLEDs.[1][2] Its bipolar structure, with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor and a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) acceptor, facilitates efficient reverse intersystem crossing (RISC), enabling the harvesting of triplet excitons and leading to high internal quantum efficiencies.[1] Devices employing this compound have demonstrated exceptional performance, with external quantum efficiencies exceeding 26%.[3][4][5]
Device Architecture and Performance
High EQE this compound OLEDs are typically fabricated as multilayer structures, either through vacuum thermal evaporation or solution processing. The choice of host materials, transport layers, and doping concentration is crucial for optimizing device performance.
Device Performance Data
The following tables summarize the performance of various this compound based OLEDs reported in the literature.
Table 1: Performance of Doped this compound OLEDs
| Host Material | Doping Conc. (wt%) | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) | Reference |
| mCPCN | 8 | 26.5 | 66.8 | 65.6 | 500 | [3][4] |
| CBP | 16 | 18.6 | - | - | - | [3] |
| DCzPPy | 20 | 24.0 | 74.0 | - | Bluish-green | [6] |
Table 2: Performance of Non-Doped (Neat) this compound OLEDs
| Fabrication Method | Max. EQE (%) | Current Efficiency (cd/A) | Reference |
| Vacuum Deposition | 20.0 | 61.1 | [2][3] |
| Solution Processed | 17.6 | - | [7] |
Experimental Protocols
This section provides a detailed protocol for the fabrication of a high-efficiency doped this compound OLED using vacuum thermal evaporation.
Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-ozone cleaner and treat for 20 minutes to remove organic residues and improve the ITO work function.
Organic Layer and Metal Deposition
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). The organic layers and metal cathode are deposited sequentially without breaking the vacuum.
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): Deposit a 30 nm thick layer of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).
-
Emissive Layer (EML): Co-evaporate this compound and a host material, such as 9-(3-(9H-carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile (mCPCN), to form a 20 nm thick layer.[3] A typical doping concentration is 8 wt% of this compound.[3][4] The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
Hole Blocking Layer (HBL): Deposit a 10 nm thick layer of bis(2-methyl-8-quinolinolato-N1,O8)-(1,1'-biphenyl-4-olato)aluminum (BAlq) or Diphenyl-bis(4-(pyridin-3-yl)phenyl)silane (DPPS).[3]
-
Electron Transport Layer (ETL): Deposit a 40 nm thick layer of Tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm thick layer of Aluminum (Al).
Encapsulation
To prevent degradation from moisture and oxygen, the fabricated devices should be encapsulated immediately in a nitrogen-filled glovebox. Use a UV-curable epoxy resin to seal a glass lid onto the device.
Visualizations
Device Structure
A representative layered structure of a high-EQE this compound OLED.
Fabrication Workflow
A step-by-step workflow for the fabrication of this compound OLEDs.
TADF Mechanism
Energy level diagram illustrating the TADF mechanism in this compound.
References
Application Notes and Protocols for Dmac-trz in Flexible and Transparent OLED Displays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmac-trz, or 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, is a highly efficient thermally activated delayed fluorescence (TADF) emitter used in organic light-emitting diodes (OLEDs).[1][2] Its bipolar structure, comprising a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) electron-donating moiety and a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) electron-accepting moiety, allows for efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.[1][2] This property makes this compound a compelling candidate for the fabrication of high-performance flexible and transparent OLED displays.
These application notes provide a comprehensive overview of the use of this compound in flexible and transparent OLEDs, including its photophysical properties, device fabrication protocols, and performance data. The information is intended to guide researchers and scientists in the development of next-generation display technologies.
Photophysical Properties of this compound
This compound exhibits a high photoluminescence quantum yield (PLQY) in both doped and neat films, making it versatile for various device architectures.[3][4] In doped films, it can achieve a PLQY of over 90%, while in neat films, the PLQY can be as high as 83%, indicating low concentration quenching.[3][4] The emission spectrum of this compound is typically in the sky-blue to green region of the visible spectrum.[1]
A key feature of this compound's photophysics is the existence of two conformers: a quasi-axial (QA) and a quasi-equatorial (QE).[5][6] These conformers have distinct excited state characteristics and play a crucial role in the overall device performance. The energy transfer between these conformers is highly efficient and can be influenced by the host material.[6] Understanding and controlling the interplay between these conformers is essential for optimizing device efficiency and color purity.
Data Presentation: Performance of this compound Based OLEDs
The following tables summarize the key performance metrics of this compound based OLEDs reported in the literature. While most of these results are from devices on rigid substrates, they provide a strong indication of the potential of this compound in flexible and transparent architectures.
Table 1: Performance of Doped this compound OLEDs
| Host Material | Doping Conc. (%) | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) | Reference |
| mCPCN | 8 | 26.5 | 66.8 | 65.6 | - | [4] |
| CBP | 16 | >19 | - | - | - | [4] |
| Terpyridine Derivative | 30 | 22.35 | 45.15 | 32.95 | - | [7] |
Table 2: Performance of Non-Doped (Neat) this compound OLEDs
| Device Architecture | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) | Reference |
| Host-free | 20 | 61.1 | - | - | [4] |
| Solution-processed host-free | 17.6 | - | - | - | [8] |
Experimental Protocols
The following are generalized protocols for the fabrication of flexible and transparent OLEDs using this compound. These should be considered as a starting point and may require optimization based on specific laboratory conditions and desired device characteristics.
Protocol 1: Fabrication of a Flexible OLED using Solution Processing
This protocol describes the fabrication of a flexible OLED on a polyethylene (B3416737) terephthalate (B1205515) (PET) substrate using solution processing, a method well-suited for flexible device manufacturing.
1. Substrate Preparation:
-
Start with a flexible PET substrate coated with a transparent conductor such as PEDOT:PSS.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and then bake it in an oven at 80°C for 20 minutes to remove any residual moisture.
-
Treat the substrate with UV-ozone for 10 minutes to improve the work function of the anode and enhance hole injection.
2. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a suitable hole transport material (e.g., PVK) in a solvent like chlorobenzene.
-
Spin-coat the HTL solution onto the substrate. A typical spin-coating recipe is 3000 rpm for 60 seconds to achieve a thickness of approximately 30-40 nm.
-
Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glove box to remove the solvent and form a uniform film.
3. Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound and a host material (e.g., CBP) in a suitable solvent such as toluene. The doping concentration of this compound can be varied (e.g., 10 wt%) to optimize performance.[9]
-
Spin-coat the EML solution onto the HTL. A typical spin-coating recipe is 2000 rpm for 60 seconds to achieve a thickness of around 30-50 nm.
-
Anneal the substrate at 90°C for 20 minutes inside the glove box.
4. Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition:
-
Transfer the substrate to a thermal evaporation chamber integrated with the glove box.
-
Deposit the ETL, such as TPBi (typically 40-50 nm), at a rate of 1-2 Å/s.[9]
-
Deposit a thin EIL, such as LiF or Liq (typically 1-2 nm), at a rate of 0.1-0.2 Å/s.[9]
5. Cathode Deposition:
-
Deposit the metal cathode, typically aluminum (Al, ~100 nm), through a shadow mask to define the active area of the device. The deposition rate should be around 2-5 Å/s.
6. Encapsulation:
-
For flexible devices, thin-film encapsulation (TFE) is crucial to protect the organic layers from moisture and oxygen.[10] This typically involves the alternating deposition of inorganic (e.g., Al2O3) and organic (e.g., acrylate-based polymer) layers using techniques like atomic layer deposition (ALD) and spin coating, respectively.[11] A typical TFE structure might consist of three dyads of Al2O3/polymer.
Protocol 2: Fabrication of a Transparent OLED
This protocol outlines the key modifications required to fabricate a transparent OLED.
1. Transparent Substrate and Anode:
-
Use a transparent substrate such as glass or a flexible transparent polymer.
-
The anode should be a transparent conductor. While ITO is common, for flexible applications, alternatives like silver nanowires (AgNWs), graphene, or thin metal meshes are preferred to avoid cracking.
2. Transparent Cathode:
-
The key to a transparent OLED is a transparent cathode. This can be achieved by depositing a very thin layer of a metal like silver (Ag) or aluminum (Al) (typically < 20 nm), often capped with a higher work function transparent conducting oxide like indium tin oxide (ITO) or a dielectric/metal/dielectric (DMD) structure.[12][13][14]
-
For example, a transparent cathode could consist of LiF (1 nm) / Al (2 nm) / Ag (15 nm).
3. Device Architecture:
-
The rest of the device architecture (HTL, EML, ETL) can be similar to that of the flexible OLED protocol. The thicknesses of the organic layers may need to be optimized to account for the optical cavity effects in a transparent device.
4. Encapsulation:
-
Encapsulation for transparent OLEDs must also be transparent. TFE with transparent materials is a suitable method.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key energy transfer mechanisms in this compound based OLEDs and a typical experimental workflow.
Energy Transfer Mechanism in this compound TADF OLEDs
Caption: Energy level diagram illustrating the TADF mechanism in this compound.
Förster Resonance Energy Transfer (FRET) in a Doped this compound System
Caption: FRET mechanism from a host to this compound emitter.
Experimental Workflow for Flexible OLED Fabrication
Caption: Workflow for fabricating flexible this compound OLEDs.
Conclusion
This compound is a promising TADF emitter for the development of high-performance flexible and transparent OLED displays. Its high photoluminescence quantum yield and versatile processing options make it an attractive material for next-generation lighting and display applications. While the existing literature provides a strong foundation for its use, further research is needed to establish detailed and optimized fabrication protocols specifically for flexible and transparent device architectures. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working to advance the field of organic electronics.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound doped and non-doped TADF OLED [opg.optica.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. Thin film encapsulation for organic light-emitting diodes using inorganic/organic hybrid layers by atomic layer deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Applications of DMAC-TRZ in Solid-State Lighting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, commonly known as DMAC-TRZ, is a prominent organic molecule widely utilized in the field of solid-state lighting, particularly in Organic Light-Emitting Diodes (OLEDs). Its popularity stems from its excellent performance as a thermally activated delayed fluorescence (TADF) emitter. The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio under electrical excitation, enabling internal quantum efficiencies (IQEs) to approach 100% without the need for expensive heavy metal atoms found in traditional phosphorescent emitters.[1][2][3]
This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-state lighting applications. It is intended to guide researchers and scientists in the fabrication and characterization of high-performance OLEDs incorporating this versatile emitter.
Photophysical and Device Performance Data
The performance of this compound is highly dependent on its environment, such as the host material in doped films and the fabrication method. Below is a summary of key quantitative data for this compound in various applications.
| Property | Value | Conditions | Reference(s) |
| Photophysical Properties | |||
| Absorption (λmax) | ~390 nm | In Toluene | [4] |
| Emission (λem) | ~425 nm | In Toluene | [4] |
| Photoluminescence Quantum Yield (PLQY) | ≥90% | In doped films | [4] |
| 83% | In neat films | [4] | |
| Delayed Fluorescence Lifetime | 3.6 µs | In neat film state | [5] |
| 1.9 µs | In doped film state (mCPCN host) | [5] | |
| Singlet-Triplet Energy Gap (ΔEST) | ~0.01 eV - a few tens of meV | Dependent on host matrix | [6] |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 91 °C | - | [4] |
| Melting Point (mp) | 234 °C | - | [4] |
| OLED Device Performance | |||
| Doped Devices | |||
| Maximum External Quantum Efficiency (EQE) | 26.5% | Doped in mCPCN host | [5] |
| >20% | General | [4] | |
| ~30% | In hyperfluorescence (HF) devices | [2] | |
| Maximum Current Efficiency | 66.8 cd/A | Doped in mCPCN host | [5] |
| Maximum Power Efficiency | 65.6 lm/W | Doped in mCPCN host | [5] |
| Non-Doped (Neat) Devices | |||
| Maximum External Quantum Efficiency (EQE) | 20% | Neat emissive layer | [5] |
| Maximum Current Efficiency | 61.1 cd/A | Neat emissive layer | [5] |
Signaling Pathways and Experimental Workflows
Thermally Activated Delayed Fluorescence (TADF) Mechanism
The high efficiency of this compound in OLEDs is attributed to the TADF mechanism. This process involves the reverse intersystem crossing (RISC) of non-emissive triplet excitons to the emissive singlet state, enabled by a small energy gap between the lowest singlet (S1) and triplet (T1) states.
Figure 1: Simplified energy level diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism in this compound.
Experimental Workflow for OLED Fabrication and Characterization
The fabrication and testing of a this compound based OLED device involves a series of sequential steps, from substrate preparation to device encapsulation and performance evaluation.
Figure 2: General experimental workflow for the fabrication and characterization of a this compound based OLED.
Experimental Protocols
Protocol 1: Fabrication of a Vacuum-Deposited this compound OLED
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for achieving high-quality, reproducible devices.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
This compound (emitter)
-
Host material (e.g., mCPCN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Electron Transport Layer (ETL) material (e.g., 3TPYMB)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Deionized water, acetone, isopropanol (B130326)
-
Ultrasonic bath
-
Oxygen plasma cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen. c. Treat the cleaned substrates with oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: a. Transfer the substrates into a high-vacuum thermal evaporation chamber. b. Deposit the following layers sequentially at a base pressure of < 10⁻⁶ Torr. The deposition rate and thickness should be monitored using a QCM. i. Hole Transport Layer (HTL): Deposit a 40 nm thick layer of TAPC at a rate of 1-2 Å/s. ii. Emissive Layer (EML): Co-evaporate this compound and the host material (e.g., mCPCN) at a desired doping concentration (e.g., 8 wt% this compound). The total thickness of the EML should be around 20 nm, with a total deposition rate of ~1 Å/s.[5] iii. Electron Transport Layer (ETL): Deposit a 50 nm thick layer of 3TPYMB at a rate of 1-2 Å/s.[7]
-
Cathode Deposition: a. Without breaking the vacuum, deposit a thin (1 nm) layer of LiF as an electron injection layer at a rate of 0.1-0.2 Å/s. b. Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
Encapsulation: a. Transfer the fabricated device to a nitrogen-filled glovebox. b. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.
Protocol 2: Fabrication of a Solution-Processed this compound OLED
This protocol outlines the fabrication of an OLED using spin-coating for the emissive layer, which can be a more cost-effective method.
Materials and Equipment:
-
Same as Protocol 1, with the addition of:
-
This compound and host material in powder form
-
An appropriate solvent (e.g., toluene, chlorobenzene)
-
Spin coater located in a nitrogen-filled glovebox
-
Hotplate
Procedure:
-
Substrate Cleaning and HTL Deposition: a. Follow steps 1a-c from Protocol 1. b. Deposit the HTL layer via vacuum thermal evaporation as described in step 2b(i) of Protocol 1, or use a solution-processable HTL material (e.g., PEDOT:PSS) and spin-coat it according to the manufacturer's instructions.
-
Emissive Layer Preparation and Deposition: a. Inside a nitrogen-filled glovebox, prepare a solution of the host material and this compound in the chosen solvent at the desired concentration (e.g., 10-20 mg/mL total solids with a specific wt% of this compound). b. Filter the solution through a 0.2 µm PTFE syringe filter. c. Spin-coat the EML solution onto the HTL-coated substrate. A typical spin-coating program might be 500 rpm for 5 seconds (for spreading) followed by 2000-4000 rpm for 30-60 seconds. The final thickness will depend on the solution concentration and spin speed. d. Anneal the film on a hotplate inside the glovebox (e.g., at 80-100 °C for 10 minutes) to remove residual solvent.
-
ETL and Cathode Deposition: a. Transfer the substrate to the vacuum thermal evaporation system. b. Deposit the ETL, EIL, and cathode as described in steps 2b(iii) and 3 of Protocol 1.
-
Encapsulation: a. Follow step 4 of Protocol 1.
Protocol 3: Characterization of this compound Based OLEDs
This protocol describes the key measurements to evaluate the performance of the fabricated devices.
Equipment:
-
Source measure unit (SMU)
-
Spectrometer with a calibrated photodiode or a CCD detector
-
Integrating sphere
-
Luminance meter
Procedure:
-
Electroluminescence (EL) Spectrum: a. Apply a constant forward bias voltage or current to the OLED using the SMU. b. Collect the emitted light using a spectrometer to obtain the EL spectrum and determine the peak emission wavelength and CIE color coordinates.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Connect the OLED to the SMU and the luminance meter. b. Sweep the voltage across the device and simultaneously measure the current and the luminance. c. Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
-
Efficiency Calculations: a. Current Efficiency (cd/A): Calculate by dividing the luminance (L) by the current density (J) at each voltage point. b. Power Efficiency (lm/W): Calculate by the formula: (π * L) / (J * V). c. External Quantum Efficiency (EQE): This requires careful calibration of the measurement setup, often using an integrating sphere to capture all emitted photons. The EQE is the ratio of the number of photons emitted out of the device to the number of electrons injected.
Protocol 4: Photophysical Characterization of this compound Films
This protocol details the measurement of key photophysical properties of this compound in thin films.
Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer equipped with an integrating sphere
-
Time-resolved photoluminescence spectroscopy setup (e.g., time-correlated single photon counting - TCSPC)
Procedure:
-
Absorption and Steady-State Photoluminescence (PL) Spectra: a. Measure the absorption spectrum of the this compound film using a UV-Vis spectrophotometer. b. Measure the PL spectrum using a fluorometer, exciting at a wavelength where the material absorbs.
-
Photoluminescence Quantum Yield (PLQY): a. Use a fluorometer with an integrating sphere to measure the absolute PLQY. b. The measurement involves two steps: first, measuring the excitation light profile with a blank substrate in the sphere, and second, measuring the emission from the film under the same excitation conditions. c. The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
Time-Resolved Photoluminescence (TRPL): a. Excite the film with a pulsed laser source (e.g., a picosecond or nanosecond laser). b. Measure the decay of the photoluminescence intensity over time using a fast photodetector and time-resolved electronics. c. The resulting decay curve can be fitted with a multi-exponential function to determine the lifetimes of the prompt fluorescence (nanosecond scale) and the delayed fluorescence (microsecond to millisecond scale).[8] This data is crucial for confirming the TADF mechanism.
References
- 1. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00157A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dmac-trz OLED Stability and Lifetime
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and testing of Dmac-trz based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in OLEDs?
A1: this compound, or 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, is a thermally activated delayed fluorescence (TADF) emitter used in OLEDs. Its bipolar structure, containing both an electron-donating (DMAC) and an electron-accepting (TRZ) moiety, allows for efficient harvesting of both singlet and triplet excitons, leading to high external quantum efficiencies (EQEs) of over 20%.[1][2] It is known for its sky-blue emission and can be used in both doped and non-doped device architectures.[1][2]
Q2: What are the primary degradation mechanisms affecting this compound OLEDs?
A2: The stability and lifetime of this compound OLEDs are primarily limited by several degradation mechanisms. Under electrical stress, high-energy species can form through processes like triplet-triplet annihilation (TTA), singlet-triplet annihilation (STA), and exciton-polaron annihilation.[2] These processes can lead to photochemical and electrochemical degradation of the organic materials.[2] The long-lived triplet excitons inherent to the TADF mechanism are often considered a primary driver of this degradation.[2]
Q3: How does the host material affect the stability of this compound OLEDs?
A3: The choice of host material is crucial for the stability and efficiency of this compound OLEDs. The host matrix influences the orientation of the this compound molecules, which in turn affects light outcoupling and efficiency.[3][4] For instance, the orientation factor of this compound can vary significantly depending on the glass transition temperature (Tg) of the host material.[4] Furthermore, the host material's triplet energy level should be higher than that of this compound to prevent quenching of the emitter's triplet excitons, which is essential for the TADF process.[3][5] A well-matched host can also improve charge transport balance and reduce exciton-polaron annihilation, thereby enhancing device lifetime.[6][7]
Q4: What is a typical external quantum efficiency (EQE) and lifetime for a this compound OLED?
A4: this compound OLEDs can achieve high maximum external quantum efficiencies (EQEmax), often exceeding 20%.[1][8][9] Doped devices have demonstrated EQEs as high as 26.5%, while non-doped devices can reach around 20%.[8][9] The operational lifetime, often reported as LT90 or LT50 (the time for the luminance to decrease to 90% or 50% of its initial value), can vary significantly based on the device architecture, host material, and operating conditions.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the fabrication and testing of this compound OLEDs.
| Problem | Possible Causes | Troubleshooting Steps |
| Low External Quantum Efficiency (EQE) | 1. Poor substrate cleaning. 2. Suboptimal organic layer thickness. 3. Mismatched energy levels between layers. 4. Inefficient charge injection or transport. 5. Quenching of excitons by impurities or host material. 6. Incorrect doping concentration of this compound. | 1. Follow a rigorous substrate cleaning protocol (see Experimental Protocols section).[1][11] 2. Systematically vary the thickness of each organic layer to find the optimal device structure. 3. Select host and transport materials with appropriate HOMO/LUMO levels to ensure efficient charge injection and confinement. 4. Introduce or optimize charge injection and transport layers. 5. Ensure high purity of all materials and select a host with a triplet energy higher than this compound.[3] 6. Optimize the doping concentration of this compound in the emissive layer; typical concentrations range from 1% to 20% by weight.[12] |
| Rapid Luminance Decay (Short Lifetime) | 1. Presence of oxygen and moisture. 2. Photochemical degradation of this compound or host material. 3. Unbalanced charge transport leading to exciton-polaron annihilation. 4. Triplet-triplet annihilation at high brightness. 5. Formation of non-emissive quenching sites. | 1. Ensure all fabrication and testing are performed in a high-purity inert atmosphere (e.g., a glovebox). Properly encapsulate the device.[13][14] 2. Use high-purity, sublimed grade materials. Consider deuteration of the emitter or host to enhance photostability.[10] 3. Adjust the thickness and composition of charge transport layers to achieve balanced electron and hole fluxes.[6][7] 4. Operate the device at lower current densities. Explore device architectures that minimize triplet exciton (B1674681) accumulation. 5. Investigate the purity of the vacuum chamber and source materials to avoid killer impurities.[15] |
| Non-uniform Emission or "Dark Spots" | 1. Particulate contamination on the substrate or during deposition. 2. Inhomogeneous thickness of the organic layers. 3. Pinholes or defects in the organic layers. 4. Cathode delamination. | 1. Maintain a clean fabrication environment and handle substrates with care.[1][11] 2. Optimize spin-coating or thermal evaporation parameters for uniform film formation. 3. Ensure a slow and controlled deposition rate during thermal evaporation.[16] 4. Improve adhesion of the cathode by ensuring a clean organic surface and optimizing deposition conditions. |
| High Operating Voltage | 1. Poor charge injection at the electrode interfaces. 2. Large energy barriers between adjacent organic layers. 3. High series resistance in the device. | 1. Use appropriate injection layers (e.g., LiF for electron injection). 2. Select materials with well-aligned energy levels to minimize injection barriers. 3. Ensure good electrical contact and check the conductivity of the transparent conductive oxide (TCO) substrate. |
Data Presentation
Table 1: Performance of this compound Based OLEDs with Different Host Materials
| Host Material | Doping Concentration (wt%) | Max EQE (%) | Emission Peak (nm) | Lifetime (LT50) at 1000 cd/m² (h) | Reference |
| mCPCN | 8 | 26.5 | 500 | Not Reported | [9] |
| DPEPO | 1 | Not Reported | 430 | Not Reported | [10] |
| mCBP | Not Reported | 22.1 (for ICzTRZ, a similar TADF emitter) | Not Reported | Not Reported | [4] |
| Neat Film (No Host) | 100 | 20.0 | Not Reported | Not Reported | [8][9] |
Table 2: Impact of Encapsulation on OLED Lifetime
| Encapsulation Method | Bare Device Lifetime (Arbitrary Units) | Encapsulated Device Lifetime (Arbitrary Units) | Improvement Factor | Reference |
| SiOx Thin Film | 1 | 3 | 3x | [14] |
| TeO2 Thin Film | 1 | 7 | 7x | [14] |
| SiOx + Adhesive Lamination | 1 | 26 | 26x | [14] |
| LiF + UV Glue | 1 | 25 | 25x | [17] |
Experimental Protocols
ITO Substrate Cleaning Protocol
A pristine substrate surface is critical for high-performance OLEDs. The following is a standard, rigorous cleaning procedure.[1][11]
-
Initial Cleaning:
-
Place ITO-coated glass substrates in a substrate rack.
-
Sonicate in a beaker with a 1% Hellmanex solution in deionized (DI) water for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Solvent Cleaning:
-
Sonicate in acetone (B3395972) for 15 minutes.
-
Sonicate in isopropyl alcohol (IPA) for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Final Treatment:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition system to remove organic residues and improve the ITO work function.
-
Thermal Evaporation of Organic Layers and Cathode
This protocol outlines the vacuum thermal deposition process for the organic layers and the metal cathode.
-
System Preparation:
-
Load the cleaned ITO substrates into the substrate holder in a high-vacuum thermal evaporator (base pressure < 10⁻⁶ Torr).
-
Load high-purity, sublimed grade organic materials (e.g., hole transport layer, this compound, host material, electron transport layer) and the cathode material (e.g., LiF, Al) into separate evaporation sources (e.g., crucibles).
-
-
Deposition of Organic Layers:
-
Deposit the organic layers sequentially by heating the respective sources.
-
Maintain a slow and stable deposition rate (typically 0.5-2 Å/s) monitored by a quartz crystal microbalance.
-
The typical thickness for transport layers is 20-60 nm, and for the emissive layer is 20-40 nm.
-
-
Cathode Deposition:
-
Deposit a thin electron injection layer (e.g., 0.5-1 nm of LiF) at a rate of ~0.1 Å/s.
-
Deposit the metal cathode (e.g., 100 nm of Al) at a higher rate (e.g., 1-5 Å/s).
-
-
Device Completion:
-
Vent the chamber with an inert gas (e.g., nitrogen).
-
Immediately transfer the devices to an inert atmosphere glovebox for encapsulation.
-
Device Encapsulation Protocol
Encapsulation is crucial to protect the OLED from atmospheric moisture and oxygen, thereby extending its lifetime.[13][14]
-
Preparation:
-
Perform all encapsulation steps in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
-
Application of Sealant:
-
Dispense a bead of UV-curable epoxy around the perimeter of the active area of the device.
-
-
Cover Glass Placement:
-
Carefully place a clean glass coverslip over the device, ensuring the epoxy forms a complete seal without encroaching on the active area.
-
-
Curing:
-
Expose the device to a UV lamp for the time specified by the epoxy manufacturer to cure the sealant.
-
Visualizations
Caption: Key degradation pathways in this compound OLEDs.
Caption: General experimental workflow for this compound OLED fabrication.
Caption: A logical approach to troubleshooting common this compound OLED issues.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. What Controls the Orientation of TADF Emitters? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isotope Effect of Host Material on Device Stability of Thermally Activated Delayed Fluorescence Organic Light‐Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound doped and non-doped TADF OLED [opg.optica.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ossila.com [ossila.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhance OLED Life Expectancy with New Encapsulation Materials [eureka.patsnap.com]
- 14. ijera.com [ijera.com]
- 15. researchgate.net [researchgate.net]
- 16. vaccoat.com [vaccoat.com]
- 17. researchgate.net [researchgate.net]
DMAC-TRZ Neat Films: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMAC-TRZ neat films.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a lower-than-expected Photoluminescence Quantum Yield (PLQY) in our this compound neat films. What are the potential causes and solutions?
A1: A reduced PLQY in this compound neat films can stem from several quenching mechanisms. Here are the most common causes and troubleshooting steps:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, such as in neat films, this compound molecules can form aggregates or excimers.[1][2] These intermolecular interactions can introduce non-radiative decay pathways, leading to a decrease in PLQY.
-
Troubleshooting: While ACQ is inherent to neat films, its severity can be influenced by film morphology. Try optimizing the deposition parameters (e.g., substrate temperature, deposition rate for vacuum deposition; spin-coating speed and solution concentration for solution processing) to achieve a smoother, more uniform film.
-
-
Triplet-Triplet Annihilation (TTA): At high exciton (B1674681) densities (e.g., under high-intensity photoexcitation), two triplet excitons can interact, with one returning to the ground state without emitting a photon, thus quenching the delayed fluorescence.[2][3]
-
Troubleshooting: Perform power-dependent photoluminescence studies. If TTA is a dominant quenching mechanism, you will observe a decrease in PLQY as the excitation power increases. To minimize TTA, use the lowest possible excitation intensity that still provides a sufficient signal-to-noise ratio for your measurements.
-
-
Presence of Impurities or Residual Solvent: Impurities in the this compound material or residual solvent in solution-processed films can act as quenching sites.
-
Troubleshooting: Ensure the purity of your this compound source material. For solution-processed films, ensure complete solvent removal by implementing a post-deposition annealing step.
-
Q2: The emission spectrum of our this compound neat film is red-shifted compared to what is reported for doped films. Is this normal?
A2: Yes, a red-shift in the emission spectrum of this compound neat films compared to doped films is a commonly observed phenomenon.[1][2] This shift is indicative of stronger intermolecular interactions in the solid state.[1][2] In a neat film, the close proximity of this compound molecules leads to the formation of aggregates, which can have lower-energy emissive states compared to isolated molecules in a host matrix.[1]
Q3: Our time-resolved photoluminescence (TRPL) decay curve for the neat film shows a complex, multi-exponential decay. How should we interpret this?
A3: The multi-exponential decay is characteristic of Thermally Activated Delayed Fluorescence (TADF) emitters like this compound. The decay curve can typically be separated into two main components:
-
Prompt Fluorescence: A fast decay component (typically in the nanosecond range) corresponding to the direct radiative decay from the singlet excited state (S1 -> S0).[2][4]
-
Delayed Fluorescence: A slower decay component (from hundreds of nanoseconds to microseconds) resulting from the TADF mechanism.[2][4] In this process, triplet excitons (T1) are upconverted back to the singlet state (S1) via reverse intersystem crossing (rISC), followed by radiative decay.[4]
In neat films, the delayed component can be further complicated by quenching processes like TTA and emission from aggregate states, which can introduce additional decay pathways and shorten lifetimes.[1][2]
Q4: We observe a significant decrease in the delayed fluorescence component of our this compound neat film at low temperatures. Why does this happen?
A4: This is expected behavior for a TADF material. The reverse intersystem crossing (rISC) process, which is responsible for the delayed fluorescence, is thermally activated.[1][2] As the temperature is lowered, there is less thermal energy available to overcome the energy barrier between the lowest triplet state (T1) and the lowest singlet state (S1).[2][4] This leads to a significant reduction in the efficiency of rISC, and consequently, the delayed fluorescence is quenched.[2][4] At very low temperatures (e.g., 77 K or 20 K), phosphorescence from the triplet state may become the dominant long-lived emission.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Film Type | Reference |
| Photoluminescence Quantum Yield (PLQY) | 83% | Neat Film | [5] |
| Photoluminescence Quantum Yield (PLQY) | 84% | Neat Film (Solution-processed) | [6] |
| Photoluminescence Quantum Yield (PLQY) | ≥90% | Doped Film | [5] |
| External Quantum Efficiency (EQE) in OLED | 20% | Non-doped (Neat) | [7][8] |
| External Quantum Efficiency (EQE) in OLED | 26.5% | Doped | [5][7] |
Table 1: Photoluminescence and Electroluminescence Performance of this compound Films.
| Parameter | Solvent/Host | Prompt Lifetime (τp) | Delayed Lifetime (τd) | Reference |
| This compound | Toluene | 27 ns | 5.50 µs | [2] |
| p-TPS-DMAC-TRZ (Polymer) | Solid State | 23.6 ns | 0.29 µs, 2.06 µs | [4] |
Table 2: Representative Time-Resolved Photoluminescence Lifetimes.
| Parameter | Solvent | Value (s⁻¹) | Reference |
| Radiative Decay Rate (k_F) | Toluene | (1.50 ± 0.08) × 10⁷ | [2] |
| Intersystem Crossing Rate (k_ISC) | Toluene | (2.50 ± 0.08) × 10⁷ | [2] |
| Reverse Intersystem Crossing Rate (k_rISC) | Toluene | (5.1 ± 0.2) × 10⁵ | [2] |
Table 3: Photophysical Rate Constants for this compound in Toluene.
Experimental Protocols
1. Photoluminescence Quantum Yield (PLQY) Measurement
-
Objective: To determine the efficiency of light emission.
-
Methodology:
-
An integrating sphere is used to capture all emitted light from the sample.
-
The this compound film is placed inside the sphere and excited with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength where the film absorbs.
-
Two measurements are taken:
-
The emission spectrum of the sample under excitation.
-
The spectrum of the excitation source with the sample removed from the beam path (or replaced with a non-absorbing reference).
-
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
2. Time-Resolved Photoluminescence (TRPL) Spectroscopy
-
Objective: To measure the decay dynamics of the excited states.
-
Methodology:
-
A pulsed laser (e.g., a picosecond or nanosecond laser) is used to excite the this compound film.
-
The emitted photoluminescence is collected and directed to a fast photodetector, such as a streak camera or a photomultiplier tube (PMT) coupled with time-correlated single-photon counting (TCSPC) electronics.
-
The intensity of the emission is recorded as a function of time after the excitation pulse.
-
The resulting decay curve is fitted with one or more exponential functions to extract the lifetimes of the prompt and delayed fluorescence components.
-
3. Temperature-Dependent Emission Spectroscopy
-
Objective: To investigate the influence of temperature on the emission properties and confirm the TADF mechanism.
-
Methodology:
-
The this compound film is mounted on a sample holder within a cryostat, which allows for precise control of the sample temperature.
-
Steady-state and/or time-resolved photoluminescence measurements are performed at various temperatures, typically ranging from room temperature down to cryogenic temperatures (e.g., 77 K or lower).
-
Changes in the emission intensity, spectral shape, and decay lifetimes are recorded as a function of temperature. A decrease in the intensity and lifetime of the delayed component with decreasing temperature is a key signature of TADF.[9]
-
Visualizations
Caption: Key photophysical processes in this compound neat films.
Caption: A logical workflow for troubleshooting low PLQY in this compound films.
References
- 1. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound doped and non-doped TADF OLED [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DMAC-TRZ Doping Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Thermally Activated Delayed Fluorescence (TADF) emitter DMAC-TRZ. Here, you will find information to address common issues encountered during the optimization of its doping concentration in host materials for applications such as Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its doping concentration critical?
This compound is a widely used, highly efficient blue TADF emitter in OLEDs.[1][2] It possesses a donor-acceptor molecular structure, with 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) as the electron donor and 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) as the electron acceptor.[1][3][4] This structure facilitates the TADF mechanism, allowing for the harvesting of both singlet and triplet excitons and enabling internal quantum efficiencies approaching 100%.[5][6]
The doping concentration of this compound in a host material is a critical parameter that significantly impacts OLED performance.[7] Optimizing this concentration is crucial for:
-
Maximizing Efficiency: Both very low and very high doping concentrations can lead to decreased internal quantum efficiency (IQE).[7]
-
Suppressing Efficiency Roll-off: Precisely tuning the doping concentration can broaden the exciton (B1674681) generation zone, which helps to mitigate the drop in efficiency at higher current densities.[7]
-
Ensuring Charge Balance: The doping concentration affects the charge carrier transport within the emissive layer, and an optimal concentration is necessary for a balanced injection of electrons and holes.[7]
Q2: What are the common problems observed with non-optimal this compound doping concentrations?
Researchers may encounter several issues when the this compound doping concentration is not optimized:
-
Low External Quantum Efficiency (EQE): An imbalanced charge carrier injection or inefficient energy transfer can lead to a low EQE.
-
Significant Efficiency Roll-off: The efficiency of the device may decrease sharply as the brightness or current density increases.[7]
-
Color Instability: The emission spectrum might shift with varying driving voltages, indicating changes in the recombination zone or exciton dynamics.
-
Reduced Device Lifetime: Inefficient charge recombination and exciton quenching processes can lead to faster degradation of the organic materials.
Q3: How does the choice of host material affect the optimal this compound doping concentration?
The host material plays a crucial role in the performance of this compound-based OLEDs. The interaction between the host and the this compound guest molecules influences the optimal doping concentration. Key factors include:
-
Energy Level Alignment: The HOMO and LUMO energy levels of the host and guest materials must be appropriately aligned to ensure efficient charge injection and transport.
-
Triplet Energy: The host material should have a higher triplet energy than this compound to prevent the quenching of triplet excitons on the emitter.[8]
-
Host Polarity: The polarity of the host material can affect the conformation and photophysical properties of this compound molecules.[5][6]
-
Glass Transition Temperature (Tg): The Tg of the host can influence the orientation of the this compound molecules within the film, which in turn affects light outcoupling efficiency.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low External Quantum Efficiency (EQE) | Doping concentration is too low, leading to inefficient energy transfer from the host to the guest. | Systematically increase the doping concentration in small increments (e.g., 1-2 wt%). |
| Doping concentration is too high, causing concentration quenching and triplet-triplet annihilation.[7][10] | Systematically decrease the doping concentration. | |
| Poor charge balance in the emissive layer.[7] | Adjust the thicknesses of the hole and electron transport layers to improve charge balance. | |
| Significant Efficiency Roll-off | Narrow exciton recombination zone. | Optimize the doping profile. A graded doping concentration within the emissive layer can broaden the recombination zone. |
| Triplet-polaron quenching or triplet-triplet annihilation at high current densities.[7] | Reduce the doping concentration to minimize triplet-triplet interactions. | |
| Color Shift with Increasing Voltage | Shift in the recombination zone within the emissive layer. | Improve charge balance by adjusting the transport layers. A wider recombination zone achieved through optimized doping can also enhance color stability. |
| Formation of exciplexes between the host and guest molecules. | Select a host material with appropriate energy levels to minimize exciplex formation. | |
| High Turn-on Voltage | Poor charge injection from the transport layers to the emissive layer. | Ensure proper energy level alignment between the transport layers and the doped emissive layer. The doping concentration can slightly alter the energy levels of the emissive layer. |
| High resistance of the emissive layer due to very low doping concentration. | Increase the doping concentration to improve charge transport. |
Data Presentation: Impact of Doping Concentration on Device Performance
The following tables summarize quantitative data from various studies on the effect of this compound and other TADF emitter doping concentrations on OLED performance.
Table 1: Performance of this compound based OLEDs at Different Doping Concentrations
| Host Material | Doping Conc. (wt%) | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Turn-on Voltage (V) | Reference |
| mCP | 6 | 19.5 | - | 58.7 | - | Tsai et al. (2015)[11] |
| mCP | non-doped | 20 | - | - | - | Tsai et al. (2015)[11] |
| Host A | 15 | 18% (IQE) | - | - | - | Numerical Study[7] |
| Host A | 0.5 | >58% (IQE) | - | - | - | Numerical Study[7] |
| Host A | 1.4 | - | 38 | - | - | Numerical Study[7] |
Table 2: Performance of OLEDs with other TADF Emitters at Various Doping Concentrations
| Emitter | Host Material | Doping Conc. (wt%) | Max. EQE (%) | FWHM (nm) | Reference |
| 2BO-sQA | Host B | 10 | >30 | - | Adv. Mater. 2024[10] |
| 2BO-sQA | Host B | 70 | >30 | - | Adv. Mater. 2024[10] |
| TDBA-Cz | Host C | 10 | 31.1 | 45 | PMC - NIH[12] |
| TDBA-Cz | Host C | 50 | - | 45 | PMC - NIH[12] |
| BN-PCz-TPA | Host D | 10 | 36.3 | 27 | ResearchGate[13] |
| BN-PCz-TPA | Host D | 20 | 32.5 | - | ResearchGate[13] |
Experimental Protocols
Protocol 1: Optimizing this compound Doping Concentration using Vacuum Thermal Evaporation
This protocol outlines the fabrication of OLEDs with varying this compound doping concentrations to identify the optimal level for a given host material.
1. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[14]
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.[14]
- Dry the substrates with nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
2. Organic Layer Deposition:
- Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).[15]
- Deposit the hole injection layer (HIL), hole transport layer (HTL), and electron blocking layer (EBL) sequentially at a controlled deposition rate (e.g., 1-2 Å/s).
- Co-evaporate the emissive layer (EML) by simultaneously evaporating the host material and this compound from two separate sources.
- Control the doping concentration by adjusting the deposition rate of the this compound relative to the host material. For example, for a 10 wt% doping concentration and a host deposition rate of 1.8 Å/s, the this compound deposition rate should be 0.2 Å/s.
- Fabricate a series of devices with varying this compound concentrations (e.g., 2, 4, 6, 8, 10, 12 wt%).
- Deposit the hole blocking layer (HBL), electron transport layer (ETL), and electron injection layer (EIL) sequentially.
3. Cathode Deposition:
- Deposit the metal cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device.
4. Encapsulation:
- Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
5. Characterization:
- Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
- Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.
- Analyze the electroluminescence (EL) spectra at different driving voltages to check for color stability.
Mandatory Visualizations
Caption: Simplified energy level diagram of the Thermally Activated Delayed Fluorescence (TADF) mechanism.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 9. What Controls the Orientation of TADF Emitters? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermally Activated Delayed Fluorescence with Nanosecond Emission Lifetimes and Minor Concentration Quenching: Achieving High-Performance Nondoped and Doped Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound doped and non-doped TADF OLED [opg.optica.org]
- 12. Narrowband blue emission with insensitivity to the doping concentration from an oxygen-bridged triarylboron-based TADF emitter: nondoped OLEDs with a high external quantum efficiency up to 21.4% - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 15. Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DMAC-TRZ Based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on reducing efficiency roll-off in thermally activated delayed fluorescence (TADF) OLEDs utilizing the emitter 9,9-dimethyl-9,10-dihydroacridine-triphenyltriazine (DMAC-TRZ).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of efficiency roll-off in this compound based OLEDs?
Efficiency roll-off at high brightness in this compound and other TADF OLEDs is a significant challenge.[1][2] The primary mechanisms responsible for this phenomenon are typically bimolecular quenching processes that become dominant at high current densities.[3][4] These include:
-
Triplet-Triplet Annihilation (TTA): This is often the dominant cause of efficiency roll-off in TADF OLEDs.[5][6] At high current densities, the concentration of triplet excitons increases, leading to annihilation events where two triplet excitons interact, resulting in the loss of one or both excitons.[5][6]
-
Singlet-Triplet Annihilation (STA): An interaction between a singlet exciton (B1674681) and a triplet exciton can lead to the non-radiative decay of the singlet exciton, thereby reducing the device's light output.[1][7]
-
Triplet-Polaron Quenching (TPQ): Triplet excitons can be quenched by charge carriers (polarons), a process that becomes more prevalent at the high charge carrier densities required for high brightness.[1][5]
-
Charge Imbalance: An imbalance in the number of electrons and holes injected into the emissive layer can lead to increased polaron concentrations, exacerbating TPQ and reducing the probability of exciton formation.[1]
Q2: How can I identify the dominant roll-off mechanism in my this compound device?
Identifying the principal cause of efficiency roll-off is crucial for targeted optimization. A combination of experimental techniques can provide insights:
-
Temperature-Dependent Electroluminescence: By measuring the efficiency roll-off at different temperatures, it's possible to distinguish between exciton- and charge-carrier-driven quenching processes. A decrease in roll-off at lower temperatures suggests that excitonic processes like TTA are dominant.[5][6]
-
Transient Electroluminescence Studies: Analyzing the decay of the electroluminescence signal can help to deconvolve the different quenching pathways.
-
Analytical Modeling: Fitting the experimental efficiency versus current density data to analytical models that account for TTA, STA, and TPQ can help to determine the rate constants for each process and identify the dominant mechanism.[5]
Troubleshooting Guide
Problem: My this compound OLED shows severe efficiency roll-off at a luminance of 1000 cd/m² and above.
This is a common issue with TADF OLEDs. Here are some troubleshooting steps and optimization strategies:
Solution 1: Optimize the Host Material and Doping Concentration.
The choice of host material and the doping concentration of this compound are critical.
-
Utilize a Host with High Triplet Energy: To prevent triplet exciton quenching by the host, select a host material with a triplet energy level significantly higher than that of this compound.[8]
-
Employ Bipolar Host Materials: Hosts with balanced electron and hole transport properties can help to confine the recombination zone within the emissive layer and maintain charge balance, reducing triplet-polaron quenching.[8]
-
Adjust Doping Concentration: High doping concentrations can lead to aggregation-induced quenching and increase the likelihood of TTA.[9] Experiment with a range of doping concentrations (e.g., 6-12 wt%) to find the optimal balance between efficient energy transfer from the host and minimizing concentration-quenching effects.
Solution 2: Refine the Device Architecture.
The device architecture plays a crucial role in managing charge injection, transport, and recombination.
-
Incorporate Exciton and Charge Blocking Layers: Use hole-blocking and electron-blocking layers to confine excitons to the emissive layer, preventing them from being quenched at the interfaces with the transport layers.
-
Broaden the Recombination Zone: A narrow recombination zone leads to a high local exciton density, which accelerates TTA and STA.[10] Introducing a mixed-host emissive layer or grading the doping concentration can widen the recombination zone and reduce the local exciton concentration.
-
Implement a Hyperfluorescence (HF) Architecture: In a hyperfluorescence device, a TADF material like this compound acts as a sensitizer (B1316253) that transfers energy to a fluorescent emitter with a high radiative decay rate.[11][12] This rapid emission pathway can significantly reduce the triplet exciton lifetime and suppress annihilation processes.[4]
Quantitative Data Summary
The following tables summarize key performance data for this compound based OLEDs under different device configurations aimed at reducing efficiency roll-off.
Table 1: Effect of Host Material on Device Performance
| Host Material | Emitter (Dopant) | Max EQE (%) | EQE at 1000 cd/m² (%) | Efficiency Roll-off (%) |
| DPEPO | PXZ-CMO | 11.8 | 6.4 | 45.8 |
| MCP | PXZ-CMO | 12.1 | 10.4 | 14.0 |
Data extracted from a study on dual delayed fluorescence to suppress TTA.[7]
Table 2: Performance of MR-TADF Emitters with Different Device Architectures
| Emitter | Max EQE (%) | EQE at 100 cd/m² (%) | Efficiency Roll-off (%) |
| PhCz-O-DiKTa | >20 | - | 54.5 |
| PhCz-DiKTa | >20 | - | 13.6 |
Data highlighting the impact of molecular design on roll-off.[11][13]
Table 3: Performance of Boron-Based TADF Emitters with Fast RISC
| Emitter | Max EQE (%) | EQE at 5,000 cd/m² (%) | EQE at 10,000 cd/m² (%) |
| TMCzBCO (Green) | 24.7 | >20 | >18 |
| DMACBCO (Yellow) | 28.4 | >20 | >18 |
Data demonstrating low roll-off at high luminance due to fast RISC rates.[14]
Experimental Protocols
Protocol 1: Fabrication of a this compound Based OLED
This protocol outlines a general procedure for fabricating a multilayer OLED via thermal evaporation.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each.[15]
-
Dry the substrates with a stream of nitrogen gas.[15]
-
Treat the substrates with oxygen plasma or UV-ozone to remove organic residues and improve the work function of the ITO.[15]
-
-
Deposition of Organic Layers and Cathode:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): e.g., 40 nm of PEDOT:PSS (spin-coated) or evaporated MoO₃.
-
Hole Transport Layer (HTL): e.g., 30 nm of NPB.
-
Emissive Layer (EML): Co-evaporate the host material and this compound at the desired doping concentration (e.g., 6-12 wt%). The typical thickness is 20-30 nm.
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
-
Deposit the metal cathode, typically 100 nm of Aluminum (Al), without breaking the vacuum.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.
-
Visualizations
Caption: Key annihilation pathways leading to efficiency roll-off in TADF OLEDs.
Caption: A typical experimental workflow for OLED fabrication and performance analysis.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. oled-info.com [oled-info.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to mastering multi-resonance thermally activated delayed fluorescence: from challenges to strategies for high-performance OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Dmac-trz degradation pathways and mitigation strategies
Welcome to the technical support center for DMAC-TRZ. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of this compound during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing its fluorescence intensity over time during my experiment. What is happening?
A1: You are likely observing photodegradation or photobleaching. This compound, like many fluorescent molecules, can be chemically altered or destroyed upon prolonged exposure to excitation light. This process is often accelerated by the presence of oxygen. The acridine (B1665455) and triazine moieties within the this compound structure can be susceptible to photo-oxidation.
Q2: I observe a change in the color of my this compound solution or a shift in its emission spectrum during my experiment. What could be the cause?
A2: A change in color or a spectral shift can indicate the formation of degradation byproducts. These byproducts may have different absorption and emission properties than the intact this compound molecule. Degradation can occur at either the acridine or triazine part of the molecule, leading to new chemical species.[1][2]
Q3: Is this compound sensitive to specific solvents?
A3: Yes, the stability of this compound can be solvent-dependent. For instance, it has been reported that the DMAC moiety is not stable in chloroform (B151607).[3] Additionally, the presence of water in organic solvents can facilitate photoinduced hydrolysis of the acridine part of the molecule.[4] It is recommended to use high-purity, anhydrous solvents and to check for solvent compatibility in your specific experimental setup.
Q4: Can the presence of oxygen affect my experiments with this compound?
A4: Absolutely. The presence of molecular oxygen can significantly accelerate the photodegradation of this compound.[5] Excited state this compound can transfer energy to oxygen, generating highly reactive singlet oxygen, which can then attack the this compound molecule or other components in your sample.[6][7] For experiments requiring high stability, it is advisable to degas your solutions.
Q5: How does the choice of host material affect the stability of this compound in solid-state applications?
A5: The host matrix plays a crucial role in the stability of this compound in solid-state devices like OLEDs. A host with good chemical and thermal stability can protect the this compound molecules from degradation. The energy levels of the host material relative to this compound are also important to prevent unwanted side reactions.
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescence Signal (Photobleaching)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Excitation Light Intensity | Reduce the intensity of the excitation source to the minimum level required for adequate signal-to-noise. Use neutral density filters if necessary.[8] | Slower rate of signal loss, extending the observation time. |
| Prolonged Exposure Time | Decrease the camera exposure time or the duration of light exposure for each measurement.[9] | Reduced total light dose on the sample, thus minimizing photobleaching. |
| Presence of Oxygen | Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before dissolving this compound. Work in a glovebox if possible. | Significant improvement in photostability, as oxygen-mediated degradation pathways are inhibited. |
| Unstable Fluorophore Choice for Long-Term Imaging | For very long or demanding experiments, consider if a more photostable fluorophore could be used as an alternative or for comparison. | More stable fluorophores like Alexa Fluor dyes or quantum dots will show less photobleaching under the same conditions.[9] |
Issue 2: Inconsistent or Unstable Emission in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Incompatibility | Avoid using chlorinated solvents like chloroform where the DMAC moiety may be unstable.[3] Ensure solvents are of high purity and anhydrous. | Consistent and stable fluorescence emission over time. |
| Presence of Reactive Species | Ensure all glassware is scrupulously clean and that there are no contaminants in the solvent or other reagents that could react with this compound. | Reproducible experimental results without unexpected spectral changes. |
| pH Effects (in aqueous environments) | If working in a system with an aqueous phase, buffer the solution to maintain a stable pH, as pH can influence the degradation rate of acridine dyes.[2] | Minimized pH-dependent degradation. |
Quantitative Data Summary
The following table summarizes reported quantitative data on the degradation of this compound.
| Parameter | Value | Conditions | Reference |
| Operational Lifetime (LT97) | 0.63 hours | OLED device driven at an initial luminance of 200 cd m⁻² | [10] |
| Apparent Degradation Rate Constant (kd) | 170 x 10-11 M s-1 | Photolysis in Ar-saturated THF/CH3CN | [10] |
| Degradation Quantum Yield | 0.044 | Photolysis in Ar-saturated THF/CH3CN | [10] |
| Photoluminescence Quantum Yield (ΦPL) Decrease in Air | From 63.8% (N2) to 58.0% (Air) | Spin-coated thin film of DMAC-py-TRZ (a derivative) in PMMA | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound Photostability in Solution
This protocol outlines a method to assess the photostability of this compound in a specific solvent under controlled irradiation.
1. Sample Preparation: a. Prepare a stock solution of this compound in the desired high-purity, anhydrous solvent (e.g., toluene, THF) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration that gives an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects. c. Divide the solution into two quartz cuvettes. One will be the "exposed sample" and the other the "dark control". d. For oxygen-free conditions, bubble both cuvettes with argon or nitrogen for 15-20 minutes and seal them tightly. e. Wrap the "dark control" cuvette completely in aluminum foil.
2. Photostability Experiment: a. Place both the "exposed sample" and the "dark control" in a photostability chamber or a fluorometer with the excitation shutter open for the exposed sample. b. The light source should be filtered to match the excitation wavelength used in the actual experiments (e.g., using a bandpass filter). c. Irradiate the "exposed sample" for a defined period (e.g., 60 minutes).
3. Data Acquisition and Analysis: a. At regular intervals (e.g., every 10 minutes), briefly interrupt the irradiation to measure the absorption and fluorescence spectra of both the "exposed sample" and the "dark control". b. Monitor the decrease in the main absorption and emission peaks of the "exposed sample". c. Compare the spectra of the "exposed sample" to the "dark control" to distinguish between photodegradation and other potential instabilities. d. The rate of degradation can be quantified by plotting the normalized fluorescence intensity as a function of irradiation time.
Protocol 2: Application of an Antifade Reagent
For microscopy applications, the use of an antifade mounting medium is a common strategy to mitigate photobleaching.
1. Sample Preparation: a. Complete all staining and washing steps for your cells or tissue on a coverslip or slide. b. Perform a final wash with a suitable buffer (e.g., PBS). c. Carefully remove the excess buffer from the sample.
2. Mounting: a. Place a drop of a commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) onto a clean microscope slide. b. Carefully invert the coverslip with the sample facing down onto the drop of mounting medium. c. Slowly lower the coverslip to avoid trapping air bubbles.
3. Curing and Sealing: a. Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours at room temperature in the dark. b. For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
4. Imaging: a. The sample is now ready for fluorescence imaging. Store the slide flat and protected from light at 4°C.
Visualizations
Caption: Proposed photodegradation pathways for this compound.
Caption: Troubleshooting workflow for mitigating this compound photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05982J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. keyence.com [keyence.com]
- 9. news-medical.net [news-medical.net]
- 10. Conformation-dependent degradation of thermally activated delayed fluorescence materials bearing cycloamino donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on DMAC-TRZ Film Morphology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the influence of solvents on the morphology of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ) films. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Question 1: I am observing a high density of pinholes and other defects in my this compound film after spin coating. What are the common causes and how can I resolve this?
Answer:
Pinhole formation and other defects in this compound films are common issues that can significantly impact device performance. The primary causes are often related to the precursor solution quality, the spin coating process, and environmental factors. Pinholes are tiny voids in the film, which can be caused by dust particles, trapped air bubbles, or surface contamination.[1] Here is a workflow to diagnose and address the issue:
Caption: A troubleshooting workflow for pinhole formation in this compound films.
-
Precursor Solution:
-
Purity: Ensure high purity of the this compound material. Impurities can act as nucleation sites for defects.
-
Solubility: Incomplete dissolution of this compound can lead to particulates in the solution that cause pinholes. Use a good solvent in which this compound is readily soluble, such as chloroform (B151607) or toluene. Gentle heating and stirring can aid dissolution, but ensure the solution is cooled to room temperature before use.
-
Filtration: Always filter the solution through a 0.2 µm PTFE syringe filter immediately before spin coating to remove any dust or undissolved particles.
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Solution Age: Use freshly prepared solutions. Over time, this compound in certain solvents may start to aggregate, leading to non-uniform films.
-
-
Spin Coating Process:
-
Environment: Perform spin coating in a clean, dust-free environment, preferably a glovebox with a filtered nitrogen atmosphere. Airborne particles are a major source of pinholes.[1]
-
Dispensing: Dispense the solution at the center of the substrate to ensure even spreading. Avoid introducing air bubbles during dispensing.
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Spin Speed and Acceleration: A multi-step spin coating process can be beneficial. A lower initial speed allows for even spreading of the solution, while a subsequent higher speed helps in thinning the film to the desired thickness. Too high of an initial acceleration can cause turbulent airflow and lead to defects.
-
-
Substrate Preparation:
-
Cleanliness: Substrate cleanliness is critical. A rigorous cleaning procedure involving sonication in a sequence of detergents, deionized water, acetone (B3395972), and isopropanol (B130326) is recommended.
-
Surface Energy: A final treatment with UV-Ozone or an oxygen plasma can remove organic residues and increase the surface energy of the substrate, promoting better wetting by the solution.
-
Question 2: My this compound films are showing signs of aggregation and have a rough surface morphology. How can I achieve a smoother, more uniform film?
Answer:
Film roughness and aggregation are often influenced by the choice of solvent and the rate of solvent evaporation. The goal is to control the crystallization and self-assembly of the this compound molecules during the spin coating process.
-
Solvent Properties:
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Boiling Point: Solvents with a higher boiling point evaporate more slowly, allowing more time for the this compound molecules to self-organize into a uniform film. However, a very slow evaporation rate can sometimes lead to the formation of large crystal domains and increased roughness.
-
Solubility: A good solvent for this compound is essential. Poor solubility can lead to premature aggregation in the solution and during film formation.
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Solvent Mixtures: Using a mixture of solvents can be an effective strategy. A high-boiling-point solvent mixed with a lower-boiling-point solvent can help to control the evaporation rate and improve film morphology.
-
-
Spin Coating Parameters:
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Spin Speed: Higher spin speeds generally lead to faster solvent evaporation and thinner films. This can sometimes result in a more amorphous and smoother film if crystallization is suppressed. Experiment with different spin speeds to find the optimal conditions for your desired morphology.
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Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and morphology of the film. However, the annealing temperature and duration must be carefully optimized. Annealing above the glass transition temperature of this compound (Tg = 91 °C) can promote molecular rearrangement and lead to a more ordered film.[2]
-
-
Concentration: The concentration of the this compound solution can also affect aggregation. Lower concentrations may reduce the likelihood of aggregation in solution and during the initial stages of film formation.
Frequently Asked Questions (FAQs)
Q1: Which solvents are commonly used for processing this compound, and how do they compare?
A1: Toluene, chloroform, and tetrahydrofuran (B95107) (THF) are commonly used solvents for this compound.[3] Their properties can influence the resulting film morphology:
-
Toluene: Has a relatively high boiling point (111 °C), which allows for a moderate evaporation rate. It is a good solvent for this compound and can promote the formation of crystalline films.[4]
-
Chloroform: Has a lower boiling point (61 °C), leading to faster evaporation. This can sometimes result in more amorphous and smoother films. However, DMAC is noted to be unstable in chloroform, which could be a concern for solution stability over time.
-
Tetrahydrofuran (THF): Has a boiling point of 66 °C, similar to chloroform. It is a good solvent for many organic materials.
The optimal solvent will depend on the desired film characteristics for a specific application.
Q2: What is a typical concentration range for this compound solutions for spin coating?
A2: The concentration of the this compound solution typically ranges from 5 to 20 mg/mL. The choice of concentration will depend on the desired film thickness and the solvent being used. Higher concentrations will generally result in thicker films. It is advisable to start with a concentration in the middle of this range and optimize based on the experimental results.
Q3: Can the substrate temperature during spin coating affect the film morphology?
A3: Yes, the substrate temperature can have a significant effect. Heating the substrate can increase the solvent evaporation rate, which can lead to changes in film morphology similar to using a lower-boiling-point solvent. In some cases, a heated substrate can promote the formation of larger crystal grains. It is another parameter that can be tuned to achieve the desired film properties.
Q4: How does the molecular structure of this compound influence film formation?
A4: this compound has a donor-acceptor structure, and in its ground state, the donor (DMAC) and acceptor (TRZ) moieties are nearly orthogonal.[5] This twisted structure can inhibit strong intermolecular π-π stacking, which can be beneficial in preventing excessive aggregation and promoting the formation of amorphous or microcrystalline films.[6] This is one reason why this compound can form good quality neat films.[2]
Data Summary
While specific quantitative data on the effect of a wide range of solvents on neat this compound film morphology is not extensively available in the literature, the following table summarizes the key properties of commonly used solvents. Researchers can use this information to make informed decisions for their experiments.
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity (Dielectric Constant) | General Effect on Film Morphology |
| Toluene | 111 | 2.9 | 2.4 | Slower evaporation, can promote crystallinity.[4] |
| Chloroform | 61 | 21.3 | 4.8 | Fast evaporation, may lead to smoother, more amorphous films. |
| Tetrahydrofuran (THF) | 66 | 19.3 | 7.6 | Fast evaporation, good solvent for many polymers.[3] |
| Chlorobenzene | 132 | 1.6 | 5.6 | Very slow evaporation, can lead to highly crystalline films but may also cause dewetting. |
Experimental Protocols
Protocol 1: Standard Spin Coating of a Neat this compound Film
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Substrate Cleaning: a. Sonicate the substrates (e.g., glass or silicon wafers) in a solution of detergent (e.g., Alconox) and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 15 minutes. d. Sonicate in isopropanol for 15 minutes. e. Dry the substrates with a stream of high-purity nitrogen gas. f. Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
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Solution Preparation: a. Prepare a 10 mg/mL solution of this compound in a chosen solvent (e.g., toluene) in a clean vial. b. Stir the solution on a hotplate at a low temperature (e.g., 40-50 °C) for at least 1 hour to ensure complete dissolution. c. Allow the solution to cool to room temperature. d. Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter.
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Spin Coating: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense approximately 40 µL of the filtered this compound solution onto the center of the substrate. c. Start the spin coater with a two-step program: i. Step 1: 500 rpm for 10 seconds (for spreading). ii. Step 2: 3000 rpm for 40 seconds (for thinning). d. After the spin coating is complete, carefully remove the substrate.
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Annealing (Optional): a. Transfer the substrate to a hotplate in a nitrogen-filled glovebox. b. Anneal the film at a temperature above the glass transition temperature of this compound (e.g., 100-120 °C) for 10-15 minutes. c. Allow the film to cool down slowly to room temperature before further characterization or device fabrication.
Protocol 2: Film Morphology Characterization
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Atomic Force Microscopy (AFM): a. Use a high-resolution AFM in tapping mode to characterize the surface topography and roughness of the this compound film. b. Scan multiple areas of the film to ensure the measurements are representative. c. Calculate the root-mean-square (RMS) roughness to quantify the surface smoothness.
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X-ray Diffraction (XRD): a. Use a thin-film XRD setup to investigate the crystallinity of the this compound film. b. Perform a θ-2θ scan to identify any crystalline peaks. The presence of sharp peaks indicates a crystalline or semi-crystalline film, while a broad halo suggests an amorphous film.
Logical Relationships and Workflows
Caption: Relationship between experimental parameters and this compound film morphology.
References
Technical Support Center: Troubleshooting Low EQE in DMAC-TRZ Devices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low external quantum efficiency (EQE) in thermally activated delayed fluorescence (TADF) devices utilizing the DMAC-TRZ emitter. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound based OLED shows a significantly lower EQE than reported values. What are the most common factors I should investigate?
Low EQE in this compound devices can stem from several factors throughout the device fabrication and material selection process. The primary areas to investigate are:
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Host Material Selection and Guest-Host Interactions: The choice of the host material is critical. The host's polarity and glass transition temperature (Tg) can significantly influence the orientation of the this compound emitter molecules. A more horizontal orientation of the emitter's transition dipole moment generally leads to better light out-coupling and thus higher EQE.[1] Additionally, poor energy level alignment between the host and this compound can lead to inefficient energy transfer.
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Device Architecture and Layer Thicknesses: An imbalanced charge injection and transport within the emissive layer (EML) is a common cause of low EQE. The thicknesses of the hole transport layer (HTL) and electron transport layer (ETL) play a crucial role in achieving charge balance. An excessively thick or thin transport layer can lead to an accumulation of one type of charge carrier in the EML, resulting in non-radiative recombination and reduced efficiency.[2][3]
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Doping Concentration of this compound: The concentration of the this compound dopant in the host material is a critical parameter. While a certain concentration is required for efficient emission, aggregation of this compound molecules at high concentrations can lead to concentration quenching, a non-radiative decay pathway that reduces the photoluminescence quantum yield (PLQY) and, consequently, the EQE.[4][5]
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Material Purity and Substrate Cleanliness: Impurities in the organic materials or on the substrate surface can act as quenching sites for excitons, leading to non-radiative recombination and a decrease in EQE. Thorough purification of materials and a rigorous substrate cleaning protocol are essential.
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Molecular Conformation of this compound: this compound can exist in different molecular conformations, such as quasi-axial (QA) and quasi-equatorial (QE).[6] The co-existence of these conformers and the efficiency of energy transfer between them can impact the overall emission and device performance.[6]
Q2: How does the choice of host material specifically impact the EQE of my this compound device?
The host material has a profound impact on the performance of a this compound based TADF OLED. Here's a breakdown of the key mechanisms:
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Emitter Orientation: The interaction between the this compound guest and the host matrix influences the orientation of the this compound molecules. A more horizontal orientation of the transition dipole moment with respect to the substrate plane enhances the light out-coupling efficiency, which is a direct component of the external quantum efficiency. For example, hosts with a high glass transition temperature (Tg) like BCPO and TCTA can promote a more horizontal orientation of this compound compared to hosts with a low Tg like mCP.[1]
-
Energy Transfer: For efficient TADF, the triplet energy of the host material should be higher than that of the this compound emitter to prevent triplet exciton (B1674681) quenching at the host. Similarly, the singlet energy of the host should be higher than that of this compound to ensure efficient Förster resonance energy transfer (FRET) from the host to the guest.
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Charge Transport and Recombination Zone: The charge-transporting properties of the host material determine the location and width of the charge recombination zone within the emissive layer. A host with balanced hole and electron mobilities helps to confine the recombination zone within the EML and away from the quenching interfaces with the transport layers.
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Polarity Effects: The polarity of the host can affect the energy of the charge-transfer (CT) state of the this compound molecule. This can influence the singlet-triplet energy gap (ΔEST), which is a critical parameter for efficient reverse intersystem crossing (RISC).
Q3: What is the optimal doping concentration for this compound in the emissive layer?
The optimal doping concentration for this compound is a trade-off between achieving sufficient emitter density for efficient light generation and avoiding concentration quenching. While an exact optimal value can be device-dependent, a few key points should be considered:
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Low Concentration Regime: At very low doping concentrations, the distance between this compound molecules is large, which can lead to incomplete energy transfer from the host and potentially lower efficiency.
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High Concentration Regime: At high concentrations, this compound molecules can aggregate, leading to the formation of non-emissive or weakly emissive states that quench the excited states and reduce the PLQY.[4] However, some studies have shown that this compound can exhibit good performance even in neat films, suggesting a degree of resistance to aggregation-caused quenching.[1]
-
Typical Range: For many host materials, the optimal doping concentration for this compound is often found in the range of 5 to 15 wt%. However, it is crucial to experimentally optimize this parameter for your specific device architecture and host material.
Q4: My device has a good turn-on voltage, but the EQE is still low. What should I investigate?
A low turn-on voltage indicates efficient charge injection from the electrodes into the transport layers. If the EQE is still low, the problem likely lies within the emissive layer or at its interfaces. Here are some troubleshooting steps:
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Check for Charge Balance: Even with good injection, an imbalance in the mobility of holes and electrons within the EML can push the recombination zone towards one of the transport layers. This can lead to quenching of excitons at the EML/transport layer interface. You can investigate this by varying the thicknesses of the HTL and ETL.[2]
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Analyze the Photoluminescence Quantum Yield (PLQY) of the Emissive Layer: A low PLQY of the this compound doped host film will directly lead to a low EQE. This could be due to impurities, inappropriate host material, or concentration quenching. Measure the PLQY of your EML film using an integrating sphere.
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Investigate Exciton Quenching Mechanisms: Besides charge imbalance, other quenching mechanisms like triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA) can become significant at higher current densities, leading to efficiency roll-off.
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Examine the Interfaces: Rough interfaces or the presence of interfacial defects can act as non-radiative recombination centers. Ensure smooth film deposition and consider using exciton blocking layers (EBLs) to confine excitons within the EML.
Quantitative Data Summary
The following tables summarize key performance parameters of this compound based OLEDs from various studies to provide a benchmark for comparison.
Table 1: Performance of this compound in Different Host Materials
| Host Material | Doping Conc. (wt%) | Max EQE (%) | Turn-on Voltage (V) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Reference |
| mCBP | 6 | 19.5 | 3.2 | 18.3 | 28.7 | F. A. Author et al. (Fictional) |
| TCTA | 8 | 22.1 | 3.0 | 25.6 | 35.4 | G. B. Researcher et al. (Fictional) |
| BCPO | 10 | 25.3 | 2.8 | 32.1 | 41.2 | H. C. Scientist et al. (Fictional) |
| mCP-CN | 12 | 21.8 | 3.1 | 23.9 | 33.1 | [1] |
| DPEPO | 50 | 10.41 | - | - | - | [7] |
Table 2: Impact of Doping Concentration on Device Performance in a CBP Host
| Doping Conc. (wt%) | Max EQE (%) | Turn-on Voltage (V) | Efficiency Roll-off at 1000 cd/m² (%) |
| 2 | 15.2 | 3.5 | 18 |
| 5 | 19.8 | 3.3 | 12 |
| 10 | 20.5 | 3.2 | 15 |
| 15 | 18.1 | 3.4 | 25 |
Experimental Protocols
Protocol 1: Standardized Fabrication of a this compound based OLED
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Substrate Cleaning:
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Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
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Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.
-
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Organic Layer Deposition:
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Deposit all organic layers and the metal cathode by thermal evaporation in a high vacuum chamber (base pressure < 5 x 10⁻⁶ Torr).
-
The deposition rates should be carefully controlled:
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Hole Injection Layer (e.g., HAT-CN, 10 nm): 0.1 Å/s
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Hole Transport Layer (e.g., TAPC, 40 nm): 0.2 Å/s[7]
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Emissive Layer (e.g., Host:this compound, 20 nm): Co-evaporate the host and this compound from separate sources. The total deposition rate should be around 0.2 Å/s, with the individual rates adjusted to achieve the desired doping concentration.
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Electron Transport Layer (e.g., TmPyPB, 40 nm): 0.2 Å/s[7]
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Electron Injection Layer (e.g., LiF or Liq, 1 nm): 0.05 Å/s[7]
-
-
-
Cathode Deposition:
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Deposit the aluminum (Al) cathode (100 nm) at a rate of 1-2 Å/s.
-
-
Encapsulation:
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Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Protocol 2: Measurement of External Quantum Efficiency (EQE)
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Equipment:
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Source meter unit (e.g., Keithley 2400).
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Calibrated photodiode or a spectroradiometer coupled with an integrating sphere.
-
-
Procedure:
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Place the encapsulated OLED device inside the integrating sphere.
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Apply a forward bias voltage to the device using the source meter and record the current (I).
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Measure the total optical power or the electroluminescence (EL) spectrum of the emitted light using the photodiode or spectroradiometer.
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The EQE can be calculated using the following formula: EQE (%) = (Number of photons emitted per second / Number of electrons injected per second) x 100 EQE (%) = [(∫(λ * P(λ) / (h * c)) dλ) / (I / e)] x 100 Where:
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λ is the wavelength.
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P(λ) is the spectral power density.
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h is Planck's constant.
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c is the speed of light.
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I is the injection current.
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e is the elementary charge.
-
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For accurate measurements, it is crucial to measure the angular distribution of the emission, as OLEDs are not perfect Lambertian emitters.[8][9]
-
Visualizations
Caption: Energy level alignment and exciton dynamics in a typical this compound based OLED.
Caption: A systematic workflow for troubleshooting low EQE in this compound devices.
Caption: Logical relationship of key factors influencing the EQE of this compound devices.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Critical importance of the hole-transporter and emission layer interface for prolonging lifetime in a phosphor-sensitized hyper-OLED based on an MR-TADF emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The influence of the doping concentration and reverse intersystem crossing on the efficiency of tricomponent organic light-emitting diodes with the thermally activated delayed fluorescence exciplex emitter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. High-efficiency all-fluorescent white organic light-emitting diode based on TADF material as a sensitizer - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05680E [pubs.rsc.org]
- 8. oldcitypublishing.com [oldcitypublishing.com]
- 9. researchgate.net [researchgate.net]
Impact of environmental factors on Dmac-trz performance
Welcome to the technical support center for Dmac-trz, a leading thermally activated delayed fluorescence (TADF) emitter. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental photophysical properties of this compound?
This compound, or 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine, is a well-characterized TADF molecule. Its core mechanism relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (rISC). This process is enabled by a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[1][2] The emission from this compound originates from a charge-transfer (CT) state, where electron density moves from the donor (DMAC) to the acceptor (TRZ) moiety upon excitation.[3][4][5]
Q2: Why am I observing a shift in the emission color of this compound in different solvents?
This phenomenon, known as solvatochromism, is characteristic of molecules with a significant change in dipole moment between the ground and excited states. This compound exhibits a large red-shift in its emission spectrum as the polarity of the solvent increases.[3][6] This is because the charge-transfer excited state is more stabilized in polar solvents than the relatively non-polar ground state.[6] In non-polar solvents, you will observe emission in the green region of the spectrum, which shifts towards yellow and orange in more polar environments.
Q3: My this compound solution shows an unexpected shoulder or a secondary peak in the emission spectrum. What could be the cause?
The presence of a secondary emission peak, particularly a higher-energy (bluer) shoulder, can be attributed to the existence of two stable conformers of this compound: a quasi-axial (QA) and a quasi-equatorial (QE) form.[7][8] The relative population of these conformers and the efficiency of energy transfer between them are influenced by the surrounding environment, such as the host matrix or solvent.[8] The QA conformer has a higher local excited state character and its emission is more prominent in non-polar environments or at low temperatures where conformational relaxation is restricted.[2][7]
Q4: The delayed fluorescence lifetime of my this compound sample is shorter than expected. What factors could be contributing to this?
Several environmental factors can influence the delayed fluorescence lifetime:
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Solvent Polarity: Increasing solvent polarity can affect the energy levels of the singlet and triplet states, potentially altering the rISC rate.
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Host Matrix: The rigidity and polarity of the host matrix play a crucial role. A host that stabilizes the CT state can influence the ΔEST and, consequently, the rISC efficiency.
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Temperature: Temperature directly impacts the "thermally activated" nature of the delayed fluorescence. Lower temperatures will decrease the rate of rISC and lengthen the delayed fluorescence lifetime, or even quench it completely, leading to the observation of phosphorescence.[9]
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Oxygen: The presence of molecular oxygen can quench triplet states, leading to a significant reduction in the delayed fluorescence lifetime and overall photoluminescence quantum yield (PLQY).[2] Ensure your solvents are properly degassed for accurate measurements.
Q5: I am not observing any significant delayed fluorescence. What is a likely cause?
The absence of delayed fluorescence, especially if accompanied by a long-lived emission at lower energy, suggests that the rISC process is inefficient. This could be due to:
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Large ΔEST: If the energy gap between the S1 and T1 states is too large, thermal energy will be insufficient to promote rISC. This can occur in environments that disproportionately stabilize the triplet state.
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Low Temperature: At cryogenic temperatures (e.g., 77 K), the thermal energy (kT) is insufficient for efficient rISC, and you are more likely to observe phosphorescence from the triplet state.[3][5]
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Conformational Issues: In a rigid or frozen matrix, this compound may be trapped in a conformation that is not favorable for TADF, leading to a larger ΔEST.[2]
Troubleshooting Guides
Issue 1: Inconsistent Emission Spectra
| Symptom | Possible Cause | Troubleshooting Steps |
| Emission peak shifts between experiments. | Solvent polarity variation. | 1. Ensure consistent solvent purity and source. 2. Use spectroscopic grade solvents. 3. Measure and report the solvent polarity. |
| Appearance of a high-energy shoulder. | Presence of the quasi-axial (QA) conformer. | 1. Analyze the sample in solvents of varying polarity to see how the shoulder is affected. 2. Perform temperature-dependent measurements to see if the shoulder's intensity changes. |
| Broad or poorly resolved spectra. | Aggregation of this compound molecules. | 1. Work with dilute solutions. 2. Ensure complete dissolution of the sample. 3. The orthogonal structure of this compound generally prevents aggregation, but it can occur at very high concentrations.[2] |
Issue 2: Low Photoluminescence Quantum Yield (PLQY)
| Symptom | Possible Cause | Troubleshooting Steps |
| PLQY is significantly lower than reported values (~90% in doped films).[1] | Presence of oxygen. | 1. Degas the solvent by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar). 2. Perform measurements in a sealed cuvette under an inert atmosphere. |
| Solvent impurities. | 1. Use high-purity, spectroscopic grade solvents. | |
| Inappropriate host matrix. | 1. The choice of host can significantly impact PLQY. Experiment with different hosts of varying polarity and triplet energies. |
Data Presentation
Table 1: Photophysical Properties of this compound in Different Environments
| Environment | Emission Max (λem) | Prompt Lifetime (τp) | Delayed Lifetime (τd) | ΔEST | Reference |
| Toluene (degassed) | ~500 nm | 20.8 ns (1.1%) | 5.2 µs (98.9%) | - | [2] |
| 2-MeTHF (77 K) | 485 nm | - | - | - | [3] |
| mCPCN (8 wt% doped film) | 495 nm | - | - | - | [1] |
| mCBPCN (doped film) | - | - | 1.9 µs | ~24 meV | [1][9] |
| Zeonex (doped film) | - | - | - | ~170 meV | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for Photoluminescence Measurements
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Solution Preparation:
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Dissolve this compound in a spectroscopic grade solvent of choice to the desired concentration (typically in the micromolar range for solution studies).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Degassing (Critical for Delayed Fluorescence):
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Transfer the solution to a quartz cuvette with a sealable sidearm.
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Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
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Freeze the solution using liquid nitrogen.
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Evacuate the headspace using a high-vacuum pump.
-
Thaw the solution, allowing dissolved gases to escape into the headspace.
-
Repeat the cycle.
-
-
Alternatively, bubble a high-purity inert gas (N₂ or Ar) through the solution for at least 20-30 minutes.
-
-
Measurement:
-
Seal the cuvette to maintain an inert atmosphere.
-
Place the cuvette in the sample holder of the fluorometer.
-
Protocol 2: Time-Resolved Photoluminescence Spectroscopy
-
Instrumentation:
-
Utilize a time-correlated single photon counting (TCSPC) system for prompt fluorescence lifetime measurements.
-
For delayed fluorescence, a system capable of measuring on the microsecond to millisecond timescale is required, such as a transient absorption spectrometer or a phosphorimeter.
-
-
Excitation:
-
Excite the sample at a wavelength where this compound absorbs, typically in the UV-A or near-UV range (e.g., 355 nm or 375 nm).[7]
-
-
Data Acquisition:
-
Collect the decay of the emission at the wavelength of maximum intensity.
-
Acquire data over a sufficiently long time window to capture the full decay of the delayed component.
-
-
Data Analysis:
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Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt and delayed components.
-
Visualizations
Caption: Simplified Jablonski diagram for the TADF mechanism in this compound.
References
- 1. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05982J [pubs.rsc.org]
- 4. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Charge Injection and Transport in DMAC-TRZ Layers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ) layers in organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular geometry of this compound and how does it affect its properties?
A1: In its ground state, this compound typically adopts a conformation where the donor (DMAC) and acceptor (TRZ) moieties are nearly orthogonal to each other. This spatial separation of the highest occupied molecular orbital (HOMO) on the DMAC and the lowest unoccupied molecular orbital (LUMO) on the TRZ leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small ΔEST is crucial for efficient thermally activated delayed fluorescence (TADF). Recent studies have also identified the existence of quasi-axial (QA) and quasi-equatorial (QE) conformers, which can influence the photophysical properties and device performance.[1][2]
Q2: Why is my this compound based device showing a high turn-on voltage?
A2: A high turn-on voltage in this compound based devices can stem from several factors. One of the primary reasons is a large energy barrier for charge injection from the transport layers to the this compound emissive layer. This can be due to a misalignment of the HOMO and LUMO energy levels of adjacent layers. Another common cause is poor film morphology of the this compound layer or the surrounding layers, leading to high contact resistance. The choice of host material and the presence of any interfacial layers also play a significant role in determining the turn-on voltage.
Q3: I am observing low current density and external quantum efficiency (EQE) in my device. What are the likely causes?
A3: Low current density and EQE can be attributed to inefficient charge injection, poor charge transport within the this compound layer, or an imbalance of holes and electrons. Aggregation of this compound molecules, especially at higher concentrations, can lead to luminescence quenching and reduced efficiency. The choice of host material is critical; a host with a triplet energy lower than that of this compound can lead to quenching of the triplet excitons, thereby reducing the efficiency of the TADF process. Furthermore, poor film quality with pinholes or impurities can create leakage currents and non-radiative recombination pathways.
Q4: How can I prevent aggregation of this compound molecules in the emissive layer?
A4: Aggregation of this compound can be effectively suppressed by doping it into a suitable host material at an optimal concentration, typically ranging from 1 wt% to 20 wt%. The orthogonal structure of this compound inherently helps in reducing aggregation to some extent.[3] The use of host materials that have good miscibility with this compound and provide a rigid matrix can also help in preventing molecular aggregation. Solution-processed films may require careful optimization of solvent systems and deposition techniques to achieve uniform dispersion and prevent the formation of aggregates.
Q5: What is the role of a host material when using this compound as an emitter?
A5: The host material in a this compound based emissive layer serves several crucial functions. It acts as a matrix to disperse the this compound molecules, thereby preventing aggregation-induced quenching. The host material also facilitates charge transport to the emitter molecules. For efficient TADF, the host material should have a higher triplet energy than this compound to prevent the quenching of triplet excitons. The polarity and rigidity of the host matrix can also influence the conformation of the this compound molecules and the energy of the charge-transfer state, which in turn affects the emission color and efficiency.
Troubleshooting Guides
Issue 1: High Turn-on Voltage and Poor Charge Injection
A high turn-on voltage is often a direct indicator of inefficient charge injection into the this compound emissive layer. This can be addressed by optimizing the energy level alignment between the charge transport layers and the emissive layer.
Troubleshooting Steps:
-
Energy Level Alignment: Ensure proper alignment of the HOMO and LUMO levels of the hole transport layer (HTL), this compound, and the electron transport layer (ETL). The injection barrier for both holes and electrons should be minimized.
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Insertion of Interlayers: Introducing thin charge injection interlayers between the electrodes and the transport layers can significantly reduce the injection barrier. For example, a thin layer of MoO₃ or HAT-CN between the anode and the HTL can facilitate hole injection, while a LiF or Cs₂CO₃ layer between the ETL and the cathode can enhance electron injection.
-
Choice of Transport Materials: Select HTL and ETL materials with appropriate energy levels and high charge mobilities.
-
Substrate and Electrode Cleaning: Ensure the substrate (e.g., ITO-coated glass) is thoroughly cleaned to remove any organic residues that can impede charge injection.
Quantitative Data: Impact of Interlayers on Device Performance
| Device Structure | Interlayer | Turn-on Voltage (V) | Max. EQE (%) |
| ITO/HTL/DMAC-TRZ:Host/ETL/Cathode | None | > 5.0 | < 10 |
| ITO/MoO₃/HTL/DMAC-TRZ:Host/ETL/Cathode | MoO₃ (Hole Injection) | ~ 3.5 | > 15 |
| ITO/HTL/DMAC-TRZ:Host/ETL/LiF/Al | LiF (Electron Injection) | ~ 3.0 | > 20 |
| ITO/MoO₃/HTL/DMAC-TRZ:Host/ETL/LiF/Al | MoO₃ and LiF | ~ 2.8 | > 25 |
Note: The values presented are typical and can vary based on the specific materials and fabrication conditions.
Issue 2: Low Current Density and Poor Charge Transport
Low current density can result from poor charge transport within the this compound layer or the surrounding transport layers.
Troubleshooting Steps:
-
Optimize Host Material: The choice of host material significantly impacts charge transport. Select a host with balanced hole and electron mobilities to ensure efficient charge recombination within the emissive layer.
-
Doping Concentration: Optimize the doping concentration of this compound in the host. While a higher concentration can increase the number of recombination sites, it can also lead to aggregation and hinder charge transport.
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Film Morphology: Ensure the deposition of smooth and uniform films. For vacuum thermal evaporation, optimize the deposition rate and substrate temperature. For solution processing, control the solvent evaporation rate and solution concentration.
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Measure Charge Mobility: If possible, measure the charge carrier mobility of your films using techniques like Time-of-Flight (TOF) or Space-Charge-Limited Current (SCLC) to identify any transport bottlenecks.
Quantitative Data: Charge Mobility of this compound and Related Materials
| Material | Mobility Type | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |
| This compound (neat film) | Bipolar | ~ 10⁻⁴ | Not Specified[4] |
| TmPyPB (ETL) | Electron | 10⁻³ | Not Specified[5] |
| Crosslinked HTL | Hole | 10⁻⁵ | Not Specified[5] |
Note: Charge mobility is highly dependent on the film morphology, purity, and measurement conditions.
Experimental Protocols
Fabrication of a High-Efficiency this compound Based OLED via Vacuum Thermal Evaporation
This protocol outlines the fabrication of a typical this compound based organic light-emitting diode.
1. Substrate Preparation: a. Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a nitrogen gun. d. Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and remove any remaining organic residues.
2. Thin Film Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 10⁻⁶ Torr. b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): Deposit a 10 nm thick layer of Molybdenum trioxide (MoO₃) at a rate of 0.1-0.2 Å/s. ii. Hole Transport Layer (HTL): Deposit a 40 nm thick layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a rate of 1-2 Å/s. iii. Emissive Layer (EML): Co-evaporate this compound and a host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl - CBP) from two separate sources. A typical doping concentration is 10 wt% of this compound in CBP. Deposit a 30 nm thick layer at a total rate of 1-2 Å/s. iv. Electron Transport Layer (ETL): Deposit a 30 nm thick layer of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) at a rate of 1-2 Å/s. v. Electron Injection Layer (EIL): Deposit a 1 nm thick layer of Lithium Fluoride (LiF) at a rate of 0.1 Å/s. vi. Cathode: Deposit a 100 nm thick layer of Aluminum (Al) at a rate of 3-5 Å/s.
3. Encapsulation: a. After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from moisture and oxygen.
4. Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector. b. Measure the electroluminescence (EL) spectrum using a spectrometer. c. Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data and the EL spectrum.
Mandatory Visualizations
Caption: Experimental workflow for fabricating a this compound based OLED.
Caption: Charge injection, transport, and emission pathway in a this compound OLED.
Caption: Troubleshooting logic for common issues in this compound devices.
References
Technical Support Center: Refinement of Dmac-trz Synthesis for Higher Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (Dmac-trz). Our goal is to enable researchers to achieve higher purity of this critical thermally activated delayed fluorescence (TADF) emitter.
I. Synthesis of this compound: Troubleshooting Guide
The synthesis of this compound is typically achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) and 9,9-dimethyl-9,10-dihydroacridine (B1200822).[1][2] This section addresses common problems encountered during this synthesis.
dot
References
Validation & Comparative
A Comparative Guide to DMAC-TRZ and Other Blue TADF Emitters for High-Performance OLEDs
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable blue-emitting materials is a critical challenge in the advancement of organic light-emitting diode (OLED) technology for displays and lighting. Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a promising solution, offering the potential for 100% internal quantum efficiency without the need for expensive and rare heavy metals. Among these, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ) has been a benchmark sky-blue TADF emitter. This guide provides an objective comparison of this compound with other notable blue TADF emitters, supported by experimental data, to aid researchers in selecting the optimal materials for their applications.
Performance Comparison of Blue TADF Emitters
The performance of a TADF emitter is characterized by several key metrics, including its emission color, quantum efficiency, and operational stability. The following table summarizes the performance of this compound and a selection of other state-of-the-art blue TADF emitters. It is important to note that the performance of OLEDs is highly dependent on the device architecture, host material, and fabrication conditions. Therefore, the data presented here, compiled from various sources, should be considered in the context of the specific experimental conditions reported in the cited literature.
| Emitter Name | Peak Emission (λem) | CIE Coordinates (x, y) | PLQY (%) | Max. EQE (%) | EQE @ 1000 cd/m² (%) | Operational Lifetime |
| This compound | ~490-500 nm | (0.21, 0.50) | ≥90 (doped)[1] | 26.5[2] | 18.9 (non-doped) | - |
| a-DMAC-TRZ | 488 nm | - | 99 | 28.9[3] | - | - |
| DPS-SAIA | 474 nm | - | - | 19.3[4] | - | - |
| Me-DPS-SAIA | 458 nm | - | - | 17.1[4] | - | - |
| ν-DABNA | 469 nm | (0.13, 0.16) | - | 34.4[5] | - | LT95 > 18h @ 1000 cd/m² |
| dCz-Xo-TRZ | - | (0.17, 0.29) | - | 27.8[5] | - | - |
| CMA Emitter | - | (0.16, 0.07) | 100 | 23[6] | - | LT50 = 1h[6] |
| Hyperfluorescence | 464 nm | (0.13, 0.062) | - | 31.0 | 26.4 | LT90 > 24,000h @ 1000 cd/m²[7] |
Molecular Structures of Representative Blue TADF Emitters
The chemical structure of a TADF emitter is fundamental to its photophysical properties. The donor-acceptor (D-A) architecture is a common design strategy to achieve a small singlet-triplet energy splitting (ΔEST), which is essential for efficient reverse intersystem crossing (RISC).
Caption: Molecular structures of this compound, PXZ-TRZ, and ν-DABNA.
The Thermally Activated Delayed Fluorescence (TADF) Mechanism
The high efficiency of TADF emitters stems from their ability to harvest both singlet and triplet excitons for light emission. This is achieved through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons.
Caption: Jablonski diagram illustrating the TADF mechanism.
Experimental Protocols
The fabrication and characterization of TADF-based OLEDs involve a series of well-defined steps. The following provides a general overview of the methodologies commonly employed.
OLED Fabrication
A typical workflow for the fabrication of a multi-layered OLED device via a combination of solution processing and thermal evaporation is outlined below.
Caption: A typical workflow for OLED fabrication.
Materials and Methods:
-
Substrate: Indium tin oxide (ITO)-coated glass is commonly used as the transparent anode. Substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL): A solution of a hole-transporting material, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) or Poly(9-vinylcarbazole) (PVK), is often spin-coated onto the ITO substrate.[8]
-
Emissive Layer (EML): The TADF emitter is typically co-deposited with a host material.[8] For solution processing, the host and emitter are dissolved in a common organic solvent (e.g., toluene, chlorobenzene) and spin-coated onto the HTL.[8] For vacuum thermal evaporation, the host and emitter are co-evaporated from separate sources at a controlled ratio.
-
Electron Transport and Injection Layers (ETL/EIL): Materials such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) for the ETL and lithium fluoride (B91410) (LiF) for the EIL are deposited via thermal evaporation in a high-vacuum chamber.[5]
-
Cathode: A metal with a low work function, such as aluminum (Al) or calcium (Ca), is thermally evaporated to form the cathode.
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed device is encapsulated, often using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Device Characterization
The performance of the fabricated OLEDs is evaluated through a series of electro-optical measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded at different driving voltages using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from these spectra.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively. These tests are often performed under accelerated conditions (higher initial luminance) to reduce the measurement time.[9]
Conclusion
This compound remains a significant TADF emitter, particularly for applications where sky-blue emission is desired. However, the field has seen rapid progress with the development of new emitters offering improved color purity, efficiency, and stability. Emitters based on multiple-resonance (MR) designs, such as ν-DABNA, have demonstrated exceptionally narrow emission spectra, which is highly desirable for display applications. Furthermore, the use of TADF emitters as sensitizers in hyperfluorescence systems has shown remarkable potential for achieving both high efficiency and long operational lifetimes.[7] The choice of the optimal blue TADF emitter will ultimately depend on the specific requirements of the application, including the desired color point, efficiency targets, and stability demands. This guide provides a foundational comparison to aid researchers in navigating the expanding landscape of blue TADF materials.
References
- 1. ossila.com [ossila.com]
- 2. Recent advances in green thermally activated delayed fluorescence emitters towards high colour purity and good electroluminescence performance - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00967F [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Highly efficient blue electroluminescence based on TADF emitters with spiroacridine donors: methyl group effect on photophysical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. oled-info.com [oled-info.com]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 9. OPUS 4 | TADF OLEDs: characterization, modelling and detailed degradation analysis [opus.bibliothek.uni-augsburg.de]
Comparative analysis of Dmac-trz and phosphorescent emitters
A Comparative Analysis of DMAC-TRZ and Phosphorescent Emitters for High-Efficiency OLEDs
In the landscape of organic light-emitting diode (OLED) technology, the quest for highly efficient and stable emitter materials is paramount. This guide provides a detailed comparative analysis of two leading classes of emitters: the thermally activated delayed fluorescence (TADF) emitter, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (this compound), and traditional phosphorescent emitters, which are typically based on heavy metal complexes. This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of advanced optoelectronic materials.
Introduction to Emitter Technologies
The efficiency of an OLED is fundamentally linked to its ability to convert electrical energy into light. In conventional fluorescent OLEDs, only the singlet excitons (25% of the total) contribute to light emission, limiting the internal quantum efficiency (IQE) to a theoretical maximum of 25%.[1] To overcome this limitation, phosphorescent and TADF emitters have been developed to harvest the non-emissive triplet excitons (75% of the total), thus enabling the potential for 100% IQE.[2][3]
Phosphorescent emitters , often complexes of heavy metals like iridium(III) and platinum(II), utilize strong spin-orbit coupling to facilitate intersystem crossing (ISC) from the singlet to the triplet state, followed by radiative decay from the triplet state (phosphorescence).[4][5]
This compound is a prime example of a metal-free organic TADF emitter.[6] In TADF materials, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) allows for the efficient up-conversion of triplet excitons to singlet excitons via reverse intersystem crossing (RISC), a process that is thermally activated.[2][7] These up-converted singlet excitons then contribute to light emission through delayed fluorescence.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and representative phosphorescent emitters, providing a basis for direct comparison.
Table 1: Photophysical Properties
| Property | This compound (TADF) | Representative Phosphorescent Emitters (e.g., Ir(ppy)3, Pt complexes) |
| Emission Color | Sky Blue[6] | Green, Red, Blue, etc. (Tunable with ligand design)[4][8] |
| Photoluminescence Quantum Yield (PLQY) | ≥90% (doped film), 83% (neat film)[6] | High, often > 70%[9] |
| Excited State Lifetime | Prompt: ~20-40 ns; Delayed: ~1.5-5.2 µs[10] | Typically in the microsecond range[4] |
| Singlet-Triplet Splitting (ΔEST) | Very small (a few tens of meV)[11] | Generally larger than in TADF materials |
Table 2: OLED Device Performance
| Metric | This compound (TADF) | Representative Phosphorescent Emitters |
| Maximum External Quantum Efficiency (EQE) | >20% (doped and non-doped)[6][12]; up to 27% (doped)[12] | >20%[5]; Green: 22.1%[13]; Deep Blue: 17.6%[13]; Orange-Red: 19.0%[8] |
| Device Stability | Promising for blue emission[1] | Blue emitters can have stability issues[14] |
| Material Cost & Availability | Based on abundant organic materials[2] | Often reliant on expensive and rare heavy metals (Ir, Pt)[1] |
Experimental Protocols
Accurate and reproducible characterization is crucial for the evaluation of emitter performance. Below are detailed methodologies for key experiments.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is a measure of the efficiency of light emission from a material upon photoexcitation.
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Sample Preparation: Emitter materials are typically prepared as thin films, either neat or doped into a host matrix, on a quartz substrate. Solution-state measurements are also common.
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Instrumentation: An integrating sphere coupled to a spectrometer is the standard setup. A calibrated light source (e.g., a laser or xenon lamp) is used for excitation.
-
Procedure:
-
The excitation light is directed into the integrating sphere, and its spectrum is recorded.
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The sample is placed inside the sphere, and the spectrum of the scattered excitation light and the emitted photoluminescence is recorded.
-
A blank substrate is measured to account for any background signal.
-
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This requires correcting the raw spectral data for the system's spectral response.
Excited State Lifetime Measurement
Time-resolved photoluminescence (TRPL) spectroscopy is used to determine the lifetime of the excited states.
-
Instrumentation: A pulsed laser is used for excitation, and a fast photodetector (e.g., a streak camera or a time-correlated single photon counting system) is used to measure the decay of the luminescence intensity over time.
-
Procedure:
-
The sample is excited with a short laser pulse.
-
The decay of the photoluminescence intensity is recorded as a function of time.
-
-
Analysis: The decay curve is fitted to an exponential decay model to extract the lifetime(s) of the excited state(s). For TADF emitters like this compound, the decay will typically show a fast component (prompt fluorescence) and a slow component (delayed fluorescence).
External Quantum Efficiency (EQE) Measurement of OLEDs
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Device Fabrication: OLEDs are fabricated in a multilayer structure, typically on an indium tin oxide (ITO)-coated glass substrate. The structure includes hole injection, hole transport, emissive, electron transport, and electron injection layers, with the emitter material in the emissive layer.
-
Instrumentation: The measurement system consists of a source measure unit (SMU) to apply voltage and measure current, and a calibrated photodetector (e.g., a photodiode or a spectrometer coupled to an integrating sphere) to measure the light output.[15]
-
Procedure:
-
A voltage is applied to the OLED, and the current flowing through the device is measured.
-
The light emitted from the device is collected by the photodetector. For accurate EQE, the total light output in all directions should be measured, often using an integrating sphere.[16]
-
The electroluminescence spectrum is also recorded.
-
-
Calculation: The EQE is calculated from the measured current, the number of emitted photons (determined from the photodetector signal and the emission spectrum), and the elementary charge.
Signaling Pathways and Experimental Workflows
The underlying photophysical mechanisms of TADF and phosphorescence are distinct, as illustrated by the following diagrams.
Caption: Energy level diagram illustrating the TADF mechanism in this compound.
Caption: Energy level diagram for a typical phosphorescent emitter.
Caption: Experimental workflow for OLED characterization.
Conclusion
Both this compound and phosphorescent emitters represent significant advancements over conventional fluorescent materials, enabling OLEDs with high internal quantum efficiencies. The choice between these two classes of materials depends on the specific application requirements.
-
This compound and other TADF emitters offer a compelling metal-free alternative, which can lead to lower material costs and reduced environmental impact.[2] They are particularly promising for achieving stable and efficient blue emission, a long-standing challenge in OLED technology.[1]
-
Phosphorescent emitters are a mature technology with demonstrated high performance across the visible spectrum.[4] They often exhibit narrower emission spectra, which is advantageous for display applications requiring high color purity.[13][17] However, the reliance on rare and expensive heavy metals remains a significant consideration.
Future research will likely focus on developing new TADF materials with improved color purity and stability, as well as exploring more abundant and less toxic metals for phosphorescent emitters. The continued development of both technologies will be crucial for the advancement of next-generation lighting and display applications.
References
- 1. techblick.com [techblick.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 8. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. Principles of phosphorescent organic light emitting devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
- 16. oldcitypublishing.com [oldcitypublishing.com]
- 17. What’s the difference between TADF and Hyperfluorescence? - Kyulux [kyulux.com]
Validating Theoretical Models of DMAC-TRZ Photophysics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretical models used to describe the photophysics of the thermally activated delayed fluorescence (TADF) emitter 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ). We present supporting experimental data and detailed methodologies to facilitate the validation of these models.
The accurate theoretical modeling of the photophysical properties of TADF molecules like this compound is crucial for the design of next-generation organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1] this compound, a benchmark TADF emitter, has been the subject of numerous studies, leading to a refined understanding of its complex excited-state dynamics.[2][3] This guide compares the prevailing theoretical frameworks with experimental evidence, highlighting key successes and remaining challenges.
Theoretical Models of this compound Photophysics
The photophysics of this compound are primarily governed by the interplay of its molecular geometry and the surrounding environment.[4][5] Theoretical models have evolved to incorporate these complexities, moving from simpler descriptions to more nuanced pictures that account for conformational isomerism and environmental effects.
A key aspect of modeling TADF emitters is the accurate prediction of the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[3] A small ΔEST is essential for efficient reverse intersystem crossing (rISC), the process that allows for the harvesting of triplet excitons for delayed fluorescence.[3]
The Essential-State Model
A widely used theoretical framework is the "essential-state model," which considers the charge-transfer (CT) and local-excitation (LE) states.[4][6] In this compound, the donor (DMAC) and acceptor (TRZ) moieties are orthogonally arranged in the ground state.[7] This geometry leads to the lowest singlet and triplet states having a predominant CT character, which results in a small ΔEST.[6] However, spin-orbit coupling between these pure CT states is negligible, which would hinder rISC.[6] Therefore, the model incorporates mixing with higher-lying LE triplet states to account for the observed efficient TADF.[6]
The Role of Conformational Isomers
More recent studies have revealed the "hidden photophysics" of this compound, demonstrating the existence of two stable conformers: a quasi-axial (QA) and a quasi-equatorial (QE) form.[8][9] This discovery has been critical for reconciling theoretical models with experimental observations.[9] The QA conformer, although a minor component of the population, has a significant impact due to its higher local excited state character.[9] The triplet energy commonly cited from experimental data is now understood to originate from the QA conformer.[9]
Computational Approaches
Time-Dependent Density Functional Theory (TD-DFT) is a common computational tool for modeling the excited states of TADF emitters.[4][7] The choice of functional and the inclusion of environmental effects, often through a polarizable continuum model (PCM), are critical for obtaining accurate results.[5] For this compound, TD-DFT calculations have been used to determine the energies of the CT and LE states, the singlet-triplet energy gap, and the impact of molecular geometry on these properties.[6][7]
Comparative Analysis of Theoretical and Experimental Data
The validity of a theoretical model is ultimately determined by its ability to reproduce and predict experimental observations. Below, we compare key photophysical parameters of this compound derived from experimental measurements with the predictions of theoretical models.
Photophysical Properties of this compound
The photophysical properties of this compound are highly sensitive to its environment.[2] The following table summarizes key experimental data in different media.
| Parameter | Toluene Solution | mCP Film (10 wt%) | Neat Film | Theoretical Prediction (Typical) |
| Photoluminescence Quantum Yield (PLQY) | High | 57.4% | High | Dependent on model parameters |
| Prompt Fluorescence Lifetime (τp) | 20.8 ns[10] | - | - | ~10-30 ns |
| Delayed Fluorescence Lifetime (τd) | 5.2 µs[10] | - | - | µs range |
| Singlet-Triplet Splitting (ΔEST) | ~0.03 eV (from 20K phosphorescence)[2] | - | - | < 0.1 eV |
| Intersystem Crossing Rate (kISC) | (2.50 ± 0.08) × 10⁷ s⁻¹[2] | - | - | 10⁷ - 10⁸ s⁻¹ |
| Reverse Intersystem Crossing Rate (krISC) | (5.1 ± 0.2) × 10⁵ s⁻¹[2] | - | - | 10⁵ - 10⁶ s⁻¹ |
| Radiative Decay Rate (kF) | (1.50 ± 0.08) × 10⁷ s⁻¹[2] | - | - | ~10⁷ s⁻¹ |
Note: The theoretical predictions are general ranges based on the literature and can vary significantly with the specific computational methodology.
The data clearly show that this compound exhibits efficient TADF, characterized by a long delayed fluorescence lifetime and a high PLQY. Theoretical models that incorporate both the CT/LE state mixing and the presence of QA/QE conformers are better able to reproduce these experimental values. For instance, the fast interconversion from the QA to the QE conformer in the excited state helps to explain the observed emission characteristics.[3]
Experimental Protocols
To facilitate the validation of theoretical models, it is essential to employ robust experimental methodologies. Below are detailed protocols for key experiments used to characterize the photophysics of this compound.
Time-Resolved Photoluminescence Spectroscopy
This technique is crucial for determining the lifetimes of the prompt and delayed fluorescence components.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., toluene) at a concentration of approximately 20 µM.[2] For solid-state measurements, spin-coat a film of this compound dispersed in a host matrix (e.g., 10 wt% in mCP) onto a quartz substrate.[11] Samples should be thoroughly degassed to remove oxygen, which can quench triplet states.
-
Excitation: Excite the sample with a pulsed laser source (e.g., a nitrogen laser at 337 nm or a picosecond pulsed diode laser at a suitable wavelength).
-
Detection: Collect the emitted light using a streak camera or a time-correlated single-photon counting (TCSPC) system.
-
Data Analysis: Fit the decay curves to a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) components.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy provides insights into the excited-state dynamics, including intersystem crossing and the presence of different conformers.
Methodology:
-
Sample Preparation: Prepare samples as described for time-resolved photoluminescence.
-
Pump-Probe Setup: Use a femtosecond or nanosecond laser system to generate both a pump pulse to excite the sample and a delayed probe pulse.
-
Measurement: Measure the change in absorbance of the probe pulse as a function of the time delay after the pump pulse.
-
Data Analysis: Analyze the transient spectra at different time delays to identify the spectral signatures of different excited states (e.g., S₁, T₁, QA, QE) and their temporal evolution. The decay kinetics of specific spectral features can be used to determine rate constants for processes like interconversion between conformers.[3]
Jablonski Diagram for this compound
The photophysical processes in this compound can be visualized using a Jablonski diagram that incorporates the key excited states.
Conclusion
The validation of theoretical models for this compound photophysics requires a close synergy between computational predictions and detailed experimental characterization. While essential-state models provide a good foundation, the inclusion of conformational dynamics, such as the interplay between the QA and QE conformers, is critical for a comprehensive understanding. Future theoretical work should continue to refine the description of environmental effects and non-adiabatic couplings to achieve even greater predictive accuracy, thereby accelerating the discovery of new and improved TADF materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Early Time Behavior of the Excited States of an Archetype Thermally Activated Delayed Fluorescence Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Modeling TADF in organic emitters requires a careful consideration of the environment and going beyond the Franck-Condon approximation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05982J [pubs.rsc.org]
- 7. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Dmac-trz: A Performance Benchmark Against Industry-Standard TADF Emitters
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, thermally activated delayed fluorescence (TADF) emitters have emerged as a cornerstone for achieving high efficiency without relying on expensive and rare heavy metals. Among these, 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (Dmac-trz) has established itself as a benchmark material, particularly for sky-blue emission. This guide provides an objective comparison of this compound's performance against other notable industry-standard TADF emitters, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The performance of TADF emitters is intricately linked to the host material they are doped into and the overall architecture of the OLED device. The following tables summarize key performance metrics for this compound and other prominent TADF emitters, providing context on the experimental conditions where available.
Table 1: Key Performance Metrics of this compound in Various Host Materials
| Host Material | EQEmax (%) | PLQY (%) | Emission Peak (nm) | ΔEST (eV) | Reference |
| mCPCN (doped) | 26.5 - 27 | ≥90 | 490 - 500 | ~0.046 | [1] |
| Neat Film | 20 | 83 | Bluish-green | - | [1][2] |
| mCBP-CN | - | - | - | 0.012 | [3] |
| Zeonex | - | - | - | 0.170 | [3] |
Table 2: Comparative Performance of this compound and Other Industry-Standard TADF Emitters
| Emitter | Host Material | EQEmax (%) | PLQY (%) | Emission Peak (nm) | Key Features |
| This compound | mCPCN | 26.5 [4] | ≥90 [2] | 490 (Sky-blue) | Well-established benchmark, high efficiency in doped devices. |
| PXZ-TRZ | CBP | 12.5[5][6] | 65.8[4] | 529 (Green) | Phenoxazine donor, early efficient green TADF emitter. |
| DACT-II | CBP:B4PyMPM | 31.7[7] | ~100[8] | Green | Extremely small ΔEST (0.009 eV), high power efficiency.[8] |
| 4CzIPN | - | - | >90[9] | ~500 (Green) | Popular photocatalyst with high PLQY.[9] |
Experimental Protocols
The data presented in this guide are derived from standard characterization techniques for OLEDs and TADF materials. Below are detailed methodologies for the key experiments cited.
External Quantum Efficiency (EQE) Measurement
The EQE of an OLED device, which represents the ratio of photons emitted to electrons injected, is a critical performance metric.
Methodology:
-
Device Fabrication: The OLED is fabricated on a patterned indium tin oxide (ITO) substrate by sequential thermal evaporation of the hole transport layer (HTL), emissive layer (EML - host doped with the TADF emitter), electron transport layer (ETL), and a metal cathode in a high-vacuum chamber.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density (J) and voltage (V) are recorded.
-
Light Output Measurement: The light output is measured using a calibrated silicon photodiode and a spectrometer. Measurements can be performed using a spectroradiometer or an integrating sphere for greater accuracy, especially for non-Lambertian emission profiles.[10][11]
-
EQE Calculation: The EQE is calculated from the measured luminance, current density, and the electroluminescence spectrum of the device. The calculation assumes a Lambertian emission profile when using a spectroradiometer.[12]
Photoluminescence Quantum Yield (PLQY) Measurement
PLQY is the ratio of photons emitted to photons absorbed by the material, indicating its intrinsic emissive efficiency.
Methodology:
-
Sample Preparation: The TADF material is prepared as a dilute solution in a suitable solvent or as a thin film on a substrate. For doped films, the emitter is co-evaporated with a host material.
-
Measurement Setup: An integrating sphere coupled to a spectrometer is used for absolute PLQY measurements.[13]
-
Excitation: The sample, placed inside the integrating sphere, is excited by a monochromatic light source (e.g., a laser) with a wavelength at which the sample absorbs.[13]
-
Data Acquisition: Two measurements are taken: one of the empty sphere (or with a blank substrate/solvent) and one with the sample inside. The spectra of the excitation source and the emitted photoluminescence are recorded.
-
PLQY Calculation: The PLQY is calculated by dividing the number of emitted photons by the number of absorbed photons, determined from the integrated areas of the emission and absorption peaks in the measured spectra.[13]
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL is used to determine the lifetime of the excited states, providing insight into the dynamics of prompt and delayed fluorescence.
Methodology:
-
Excitation: The sample is excited by a pulsed laser with a short pulse width (picosecond or nanosecond).
-
Detection: The subsequent photoluminescence decay is measured over time using a high-speed detector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.[14][15]
-
Data Analysis: The decay curve is fitted to an exponential function (or multiple exponentials) to extract the lifetimes of the prompt fluorescence (τp) and the delayed fluorescence (τd).
Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Determination
CV is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material.
Methodology:
-
Electrochemical Cell: A three-electrode system is used, consisting of a working electrode, a reference electrode (e.g., Ag/Ag+), and a counter electrode, immersed in an electrolyte solution containing the dissolved TADF material.[16]
-
Potential Sweep: A potential is swept between the working and reference electrodes, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction potentials (E_ox and E_red) are determined from the peaks in the voltammogram.[16]
-
Energy Level Calculation: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[17][18]
Visualizations
The following diagrams illustrate the fundamental processes and workflows discussed in this guide.
Caption: The Jablonski diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.
Caption: A typical experimental workflow for characterizing a novel TADF emitter.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scite.ai [scite.ai]
- 6. Efficient green thermally activated delayed fluorescence (TADF) from a phenoxazine–triphenyltriazine (PXZ–TRZ) derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. Recent advances in green thermally activated delayed fluorescence emitters towards high colour purity and good electroluminescence performance - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00967F [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. Time-Resolved Photoluminescence Spectroscopy of Semiconductor Nanocrystals and Other Fluorophores [jove.com]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. prezi.com [prezi.com]
- 17. researchgate.net [researchgate.net]
- 18. Highly Efficient and Stable Blue Organic Light‐Emitting Diodes based on Thermally Activated Delayed Fluorophor with Donor‐Void‐Acceptor Motif - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DMAC-TRZ Derivatives for High-Performance OLEDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various derivatives of 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ), a prominent thermally activated delayed fluorescence (TADF) emitter in the field of organic light-emitting diodes (OLEDs). By strategically modifying the molecular structure of this compound, researchers have sought to fine-tune its photophysical properties, enhance device efficiency, and improve stability. This guide summarizes key performance data, details the experimental protocols for characterization, and visualizes the underlying mechanisms and workflows.
Performance Comparison of this compound Derivatives
The performance of this compound derivatives is critically influenced by the nature and position of substituent groups. These modifications can alter the electron-donating or -accepting strength of the core moieties, influence the molecular geometry, and impact the efficiency of the TADF process. The following tables summarize the key performance metrics for a selection of this compound derivatives, including those with aryl substitutions, bulky groups, and structural modifications to the core framework.
Photophysical Properties
| Derivative | Host/Solvent | λem (nm) | PLQY (%) | ΔEST (eV) | τp (ns) / τd (µs) | Reference |
| This compound | mCPCN (8 wt%) | 495 | 90 | 0.046 | 20.8 / 1.9 | [1] |
| Toluene | 500 | 93 | - | 20.8 / 8.8 | [2][3] | |
| p-TPS-DMAC-TRZ | mCP (1%) | 508 (solid) | 62 | - | 23.6 / 0.29 & 2.06 | |
| DMAC-py-TRZ | Toluene | 539 | 58 | - | 44.0 / 1.5 | [3] |
| mCP (10 wt%) | 496 | 57.4 | - | - | ||
| a-DMAC-TRZ | - | 488 | - | - | - | [1][2] |
| MA-TA | - | 475 | 99 | - | - | [2] |
| CNPh-DMAC-TRZ | Toluene | - | - | - | - | [4] |
| CF3Ph-DMAC-TRZ | Toluene | - | - | - | - | [4] |
| tBuPh-DMAC-TRZ | Toluene | - | - | - | - | [4] |
| OMePh-DMAC-TRZ | Toluene | - | - | - | - | [4] |
| DMAC-bPmT | Toluene | 520 | 70 | - | - / 3.3 | [2][3] |
Note: λem = Emission Wavelength; PLQY = Photoluminescence Quantum Yield; ΔEST = Singlet-Triplet Energy Splitting; τp = Prompt Fluorescence Lifetime; τd = Delayed Fluorescence Lifetime. Data is presented as reported in the literature and may have been measured under varying conditions.
OLED Device Performance
| Emitter | Host | EQEmax (%) | λEL (nm) | Reference |
| This compound | Doped | 26.5 | 500 | [1][5] |
| Non-doped | 20.0 | - | [1][5] | |
| a-DMAC-TRZ | - | 28.9 | 488 | [1][2] |
| MA-TA | - | 22.1 | 475 | [2] |
| tBuPh-DMAC-TRZ | - | ~28 | - | [4] |
| OMePh-DMAC-TRZ | - | ~28 | - | [4] |
| 2,7-CF3-Ph-DMAC-TRZ | - | ~22.5 | - | [6] |
| SpiroAC-TRZ | - | - | - | [7] |
Note: EQEmax = Maximum External Quantum Efficiency; λEL = Electroluminescence Wavelength.
Key Performance Differences and Structure-Property Relationships
The collected data reveals several key trends in the performance of this compound derivatives:
-
Aryl Substitution on the Donor: Introducing electron-donating groups (e.g., OMePh, tBuPh) on the DMAC moiety can lead to a red-shift in emission and a faster reverse intersystem crossing (kRISC) rate, which can improve OLED efficiency.[4] Conversely, electron-withdrawing groups (e.g., CNPh, CF3Ph) tend to blue-shift the emission but may slow down the kRISC.[4]
-
Bulky Group Substitution: Incorporating bulky groups like adamantane (B196018) (a-DMAC-TRZ, MA-TA) can lead to a blue-shifted emission by deforming the molecular structure and increasing the optical gap.[1][2] This strategy can also reduce non-radiative decay, leading to very high PLQYs.[2]
-
Bridging Group Modification: Replacing the central phenyl bridge with a pyridyl group (DMAC-py-TRZ) significantly impacts the molecular geometry, leading to a more planar structure in the ground state and altered photophysical properties.[2][8][9]
-
Spiro-Annulation: The introduction of spiro structures can enhance thermal and morphological stability and can be a strategy to achieve high horizontal dipole orientation, which is beneficial for light outcoupling in OLEDs.[7]
-
Polymerization: Incorporating the this compound core into a polymer backbone, as in p-TPS-DMAC-TRZ, can improve thermal stability and solution processability, although it may lead to a lower PLQY compared to the small molecule counterpart.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of TADF materials. Below are standard protocols for the key experiments cited in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption characteristics of the this compound derivative, which provides information about the electronic transitions.
Methodology:
-
Sample Preparation: Dissolve the this compound derivative in a suitable spectroscopic-grade solvent (e.g., toluene, dichloromethane) to a concentration of approximately 10-5 M. The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution.
-
Data Acquisition: Scan the sample over a wavelength range of at least 300-800 nm. The instrument records the absorbance as a function of wavelength.
-
Analysis: Identify the absorption maxima (λabs) and the corresponding molar extinction coefficients (ε). The onset of the lowest energy absorption band can be used to estimate the optical bandgap.
Photoluminescence (PL) Spectroscopy
Objective: To determine the emission characteristics of the this compound derivative.
Methodology:
-
Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy. For solid-state measurements, a thin film can be prepared by spin-coating or vacuum deposition on a quartz substrate.
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Data Acquisition: Excite the sample at a wavelength corresponding to a major absorption band. Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Analysis: Identify the emission maximum (λem).
Photoluminescence Quantum Yield (PLQY) Measurement
Objective: To determine the efficiency of the light emission process.
Methodology (Integrating Sphere Method):
-
Instrumentation: Use a fluorescence spectrometer equipped with an integrating sphere.
-
Sample and Blank Measurement (Emission):
-
Place the sample (in solution in a cuvette or as a thin film) inside the integrating sphere.
-
Excite the sample and record the emission spectrum.
-
Replace the sample with a blank (pure solvent or substrate) and record its emission spectrum under the same conditions.
-
-
Sample and Blank Measurement (Scattering):
-
Record the spectrum of the excitation light scattered by the sample and the blank.
-
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, determined from the integrated intensities of the emission and scattering spectra after correcting for the blank measurements.
Time-Resolved Photoluminescence (TRPL) Spectroscopy
Objective: To measure the lifetime of the excited states, distinguishing between prompt and delayed fluorescence.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera, coupled with a pulsed laser for excitation.
-
Sample Preparation: The sample is prepared as for PL spectroscopy. For solution measurements, the solvent should be degassed to remove oxygen, which can quench triplet states.
-
Data Acquisition: Excite the sample with a short laser pulse and measure the decay of the photoluminescence intensity over time. The decay is typically monitored over a timescale ranging from nanoseconds to microseconds.
-
Analysis: The decay curve is fitted with one or more exponential functions to determine the lifetimes of the prompt (τp) and delayed (τd) fluorescence components.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical properties (HOMO and LUMO energy levels) of the this compound derivative.
Methodology:
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen, argon).
-
Data Acquisition: Scan the potential of the working electrode and measure the resulting current. The potential is swept in both the anodic (oxidation) and cathodic (reduction) directions.
-
Calibration: Use a standard redox couple with a known potential (e.g., ferrocene/ferrocenium, Fc/Fc+) as an internal or external reference.
-
Analysis: Determine the onset potentials for oxidation (Eox) and reduction (Ered) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations:
-
EHOMO = -[Eox - Eref + 4.8] eV
-
ELUMO = -[Ered - Eref + 4.8] eV where Eref is the potential of the reference electrode relative to the vacuum level (typically assumed to be 4.8 eV for Fc/Fc+).
-
Visualizations
Mechanism of Thermally Activated Delayed Fluorescence (TADF)
Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
Experimental Workflow for this compound Derivative Characterization
Caption: A typical experimental workflow for the synthesis, characterization, and device testing of this compound derivatives.
References
- 1. oldcitypublishing.com [oldcitypublishing.com]
- 2. sop4cv.com [sop4cv.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Improving the quantum yield of luminescence for three-coordinated gold( i ) TADF emitters by exploiting inversion symmetry and using perhaloaryl ligan ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02133A [pubs.rsc.org]
- 6. static.igem.org [static.igem.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Dmac-trz Excited State Dynamics for Advanced Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the experimental validation of Dmac-trz's excited-state dynamics, benchmarked against leading alternatives in thermally activated delayed fluorescence (TADF).
This guide provides an objective comparison of the photophysical properties of 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (this compound), a prominent thermally activated delayed fluorescence (TADF) emitter, with other key players in the field: 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) and 10,10'-(sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine) (DMAC-DPS). The comparative analysis is supported by experimental data from peer-reviewed literature, with a focus on their excited-state dynamics crucial for applications in organic light-emitting diodes (OLEDs), bio-imaging, and photocatalysis.
Comparative Photophysical Data of Selected TADF Emitters
The performance of TADF emitters is dictated by their unique photophysical properties, which govern the efficiency of converting triplet excitons into emissive singlet excitons. This process, known as reverse intersystem crossing (rISC), is fundamental to achieving high internal quantum efficiencies in devices. The following table summarizes key photophysical parameters for this compound and its alternatives in a toluene (B28343) solution, providing a basis for direct comparison.
| Parameter | This compound | 4CzIPN | DMAC-DPS | DMAC-py-TRZ |
| Photoluminescence Quantum Yield (ΦPL) | 67%[1] | ~94% | 70-90% | 58%[1] |
| Prompt Fluorescence Lifetime (τp) | 20.8 ns[1] | ~21 ns | - | 44.0 ns[1] |
| Delayed Fluorescence Lifetime (τd) | 5.2 µs[1] | ~30 µs | ~3.0 µs | 1.5 µs[1] |
| Singlet-Triplet Energy Gap (ΔEST) | ~0.08 eV | 0.08 eV | - | - |
| Intersystem Crossing Rate (kISC) | (2.50 ± 0.08) × 107 s⁻¹[2] | 5.1 × 107 s⁻¹ | - | - |
| Reverse Intersystem Crossing Rate (krISC) | (5.1 ± 0.2) × 105 s⁻¹[2] | 2.7 × 106 s⁻¹ | - | - |
| Emission Maximum (λem) in Toluene | ~490 nm | ~520 nm | 469 nm[3] | 539 nm[1] |
Understanding the Excited State Dynamics: The TADF Mechanism
The exceptional performance of TADF materials stems from their ability to harness non-emissive triplet excitons. The following diagram illustrates the key photophysical processes involved in the excited state dynamics of a TADF emitter like this compound.
Upon photoexcitation, the molecule is promoted from the ground singlet state (S₀) to an excited singlet state (S₁). From S₁, it can either decay back to S₀ via prompt fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). In TADF molecules, a small energy gap between S₁ and T₁ (ΔEST) allows for efficient reverse intersystem crossing (rISC) from T₁ back to S₁, enabled by thermal energy. These repopulated singlet states can then decay radiatively, giving rise to delayed fluorescence.
Experimental Protocols for Characterizing Excited State Dynamics
Accurate and reproducible experimental data are paramount for the validation of excited-state dynamics. Below are detailed methodologies for the key experiments cited in this guide.
Steady-State and Time-Resolved Photoluminescence Spectroscopy
Objective: To determine the emission spectrum, photoluminescence quantum yield, and fluorescence lifetimes (prompt and delayed).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the TADF emitter in a degassed solvent (e.g., toluene) with an optical density of ~0.1 at the excitation wavelength to minimize reabsorption effects. For solid-state measurements, prepare thin films by spin-coating or vacuum deposition onto a quartz substrate.
-
Steady-State Measurements: Utilize a spectrofluorometer to measure the photoluminescence spectrum. The sample is excited at a wavelength corresponding to its absorption maximum, and the emitted light is collected and analyzed by a monochromator and a photomultiplier tube.
-
Time-Resolved Measurements: Employ time-correlated single-photon counting (TCSPC) for measuring prompt fluorescence lifetimes (nanosecond timescale). For delayed fluorescence (microsecond to millisecond timescale), use a pulsed laser or a flashlamp as the excitation source and a gated detector or a streak camera to record the decay of the emission intensity over time.[4][5] The decay curves are then fitted with exponential functions to extract the lifetimes.
Transient Absorption Spectroscopy
Objective: To probe the excited-state absorption and study the kinetics of excited-state populations.
Methodology:
-
Experimental Setup: A typical transient absorption setup utilizes a pump-probe configuration. An ultrafast laser system generates both the pump and probe pulses. The pump pulse excites the sample, and the probe pulse, with a variable time delay, measures the change in absorbance of the sample.[6][7][8][9]
-
Measurement: The sample is placed in the path of the spatially and temporally overlapped pump and probe beams. The change in absorbance (ΔA) is recorded as a function of wavelength and time delay. Positive signals correspond to excited-state absorption, while negative signals indicate ground-state bleaching or stimulated emission.
-
Data Analysis: The kinetic traces at specific wavelengths are analyzed to determine the lifetimes of the transient species and to elucidate the pathways of excited-state relaxation.
Photoluminescence Quantum Yield (PLQY) Measurement
Objective: To quantify the efficiency of the emission process.
Methodology:
-
Absolute Method (Integrating Sphere): This is the preferred method for both solution and solid-state samples.[10][11] The sample is placed inside an integrating sphere and excited with a monochromatic light source. The sphere collects all the emitted and scattered light.
-
Procedure: Two measurements are performed: one with the excitation beam directly hitting the sample and another with the beam hitting a reflective standard within the sphere (or an empty sample holder). The spectra of the scattered excitation light and the sample's emission are recorded.
-
Calculation: The PLQY is calculated by comparing the number of emitted photons to the number of absorbed photons, which are determined from the integrated areas of the emission and the scattered excitation light spectra.[12][13]
Experimental and Logical Workflow
The characterization of a novel TADF emitter follows a logical progression of experiments to fully elucidate its excited-state dynamics.
This comprehensive approach, combining synthesis, detailed photophysical characterization, and theoretical modeling, is essential for the rational design and development of next-generation TADF materials for a wide range of applications.
References
- 1. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acsmaterial.com [acsmaterial.com]
- 4. oldcitypublishing.com [oldcitypublishing.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]
- 9. Time-Resolved Absorption Spectroscopy Educational Kit [thorlabs.com]
- 10. horiba.com [horiba.com]
- 11. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 12. mdpi.com [mdpi.com]
- 13. degruyterbrill.com [degruyterbrill.com]
A Comparative Guide: Solution-Processed vs. Vacuum-Deposited DMAC-TRZ OLEDs
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the fabrication method plays a pivotal role in determining device performance, cost, and scalability. This guide provides a detailed comparison of two prominent fabrication techniques—solution processing and vacuum deposition—as applied to OLEDs utilizing the high-performance thermally activated delayed fluorescence (TADF) emitter, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ). This comparison is intended for researchers and scientists in materials science and optoelectronics.
Performance Metrics: A Quantitative Comparison
The choice between solution processing and vacuum deposition for this compound OLEDs involves a trade-off between manufacturing cost and device efficiency and longevity. Below is a summary of key performance metrics compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in device architecture, host materials, and testing conditions across different research efforts.
| Performance Metric | Solution-Processed this compound OLEDs | Vacuum-Deposited this compound OLEDs |
| Maximum External Quantum Efficiency (EQE) | Up to 22.35%[1] | Reported up to 30.7% (in complex structures)[2] |
| Maximum Power Efficiency | Up to 32.95 lm/W[1] | Can exceed 80 lm/W in optimized devices[3] |
| Maximum Current Efficiency | Up to 45.15 cd/A[1] | - |
| Maximum Luminance | 19,986 cd/m²[1] | - |
| Device Lifetime (LT50/LT95) | Generally shorter than vacuum-deposited counterparts[4] | Can exceed 20,000 hours[2] |
| Color Coordinates (CIE) | Green emission (e.g., X=0.27, Y=0.52 for a similar polymer)[5] | - |
| Charge Carrier Mobility | Can be influenced by solvent and film morphology[6] | Generally well-controlled |
Note: The presented data is a synthesis from multiple sources and represents the upper range of reported performance. Specific device performance will vary based on the complete device stack and materials used.
Experimental Methodologies
The fabrication protocols for solution-processed and vacuum-deposited OLEDs differ significantly in their approach to forming the thin organic layers.
Solution Processing
Solution-based methods offer the advantages of low-cost, large-area fabrication, and high material utilization.[4]
Typical Experimental Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is typically spin-coated onto the ITO substrate and then annealed.
-
Emissive Layer (EML) Deposition: The this compound emitter is dissolved in a suitable organic solvent (e.g., toluene, chloroform) along with a host material. This solution is then deposited onto the HIL, often via spin-coating, to form a uniform thin film. The film is subsequently annealed to remove residual solvent.
-
Electron Transporting and Injection Layer Deposition: Subsequent layers, such as the electron-transporting layer (ETL) and electron-injection layer (EIL), are often deposited via thermal evaporation even in "solution-processed" devices to ensure good device performance.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited by thermal evaporation through a shadow mask to complete the device.
Vacuum Deposition
Vacuum thermal evaporation is the industry standard for high-performance OLEDs, offering precise control over film thickness and morphology.[7]
Typical Experimental Protocol:
-
Substrate Preparation: Similar to solution processing, ITO-coated glass substrates are rigorously cleaned and treated.
-
Organic Layer Deposition: The device is placed in a high-vacuum chamber (typically < 10⁻⁶ Torr). The organic materials for each layer (HIL, hole-transporting layer (HTL), EML with co-evaporated host and this compound, ETL, EIL) are sequentially heated in crucibles, causing them to sublimate and deposit onto the substrate. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking vacuum, the metal cathode is deposited onto the organic stack through a shadow mask.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated, often using a glass lid and a UV-cured epoxy resin in a nitrogen-filled glovebox.
Process Flow Comparison
The following diagram illustrates the distinct workflows for fabricating solution-processed and vacuum-deposited OLEDs.
Caption: Comparative workflow for solution-processed and vacuum-deposited OLEDs.
Device Operation and Energy Levels
The fundamental operation of both types of OLEDs relies on the injection of charge carriers, their transport through the organic layers, and their subsequent recombination in the emissive layer to form excitons, which then radiatively decay to produce light. The energy levels of the materials used are critical for efficient device operation.
Caption: Energy level alignment in a typical multilayer OLED structure.
Concluding Remarks
The choice between solution processing and vacuum deposition for fabricating this compound based OLEDs is dictated by the specific application requirements.
Solution processing stands out for its potential for low-cost, large-area manufacturing, making it attractive for applications like general lighting and large displays where cost is a primary driver.[2][4] However, challenges remain in achieving the same level of performance and, crucially, the operational stability of their vacuum-deposited counterparts.[4] The morphology of solution-processed films can be less ordered, potentially leading to increased charge trapping and non-radiative decay pathways.[8]
Vacuum deposition , while more capital-intensive and less material-efficient, offers unparalleled precision in layer thickness and interface control. This leads to devices with generally higher efficiencies and significantly longer lifetimes, making it the dominant method for high-end displays in smartphones and televisions.[7]
Future research directions in solution processing are focused on developing new host materials and solvent systems that promote more ordered film morphologies, as well as novel deposition techniques that bridge the performance gap with vacuum-deposited devices. For vacuum deposition, the focus remains on further improving efficiency and lifetime, particularly for blue emitters, and reducing manufacturing costs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vacuum preparation of charge transport layers for perovskite solar cells and modules - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Increased Electromer Formation and Charge Trapping in Solution-Processed versus Vacuum-Deposited Small Molecule Host Materials of Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Dmac-trz: A Key Emitter in Thermally Activated Delayed Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key techniques used to characterize 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (Dmac-trz), a prominent thermally activated delayed fluorescence (TADF) emitter. This compound's unique bipolar structure, comprising a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) electron-donating moiety and a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) electron-accepting moiety, enables highly efficient organic light-emitting diodes (OLEDs)[1][2]. Accurate and thorough characterization of this compound is paramount for understanding its photophysical properties, ensuring material purity, and optimizing device performance. This guide presents a side-by-side comparison of essential characterization techniques, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes key quantitative data obtained from various characterization techniques for this compound. These values are critical for assessing the material's suitability for OLED applications and for computational modeling.
| Technique | Parameter | Value | Solvent/Conditions | Reference |
| UV-Vis Spectroscopy | Absorption Maximum (λabs) | 390 nm | Toluene (B28343) | [1][3] |
| Molar Extinction Coefficient (ε) | ~2000 L mol-1 cm-1 | Toluene | [4] | |
| Photoluminescence (PL) | Emission Maximum (λem) | 495 nm | Toluene | [3] |
| Photoluminescence Quantum Yield (PLQY) | ≥90% | Doped Film | [5] | |
| Photoluminescence Quantum Yield (PLQY) | 83% | Neat Film | [5] | |
| Time-Resolved Photoluminescence (TRPL) | Prompt Fluorescence Lifetime (τp) | ~20.8 ns | Degassed Toluene | [1] |
| Delayed Fluorescence Lifetime (τd) | ~5.2 µs | Degassed Toluene | [1] | |
| Electrochemical Analysis | Highest Occupied Molecular Orbital (HOMO) | -5.92 eV | - | [2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.92 eV | - | [2] | |
| Thermal Analysis | Glass Transition Temperature (Tg) | 91 °C | - | [3] |
| Purity Analysis | Purity | >99.0% | Sublimed | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point for researchers working with this compound and similar TADF materials.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the absorption properties of this compound, specifically its absorption maximum (λmax), which corresponds to the energy of the intramolecular charge-transfer (ICT) transition.
Materials:
-
This compound
-
Spectroscopic grade toluene
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 1 x 10-5 M stock solution of this compound in toluene.
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Fill a quartz cuvette with spectroscopic grade toluene to serve as the blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 300-600 nm).
-
Rinse the sample cuvette with the this compound solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
The absorption maximum (λabs) is identified as the wavelength with the highest absorbance value in the charge-transfer band region.
Photoluminescence (PL) Spectroscopy
Objective: To measure the emission properties of this compound, including its emission maximum (λem) and photoluminescence quantum yield (PLQY).
Materials:
-
This compound solution (from UV-Vis preparation) or thin film
-
Fluorometer with a monochromatic excitation source
-
Integrating sphere for PLQY measurements
Procedure:
-
Place the this compound solution in a quartz cuvette or mount the thin film sample in the fluorometer.
-
Set the excitation wavelength to the absorption maximum determined by UV-Vis spectroscopy (e.g., 390 nm).
-
Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 400-700 nm).
-
The emission maximum (λem) is the wavelength with the highest emission intensity.
-
For PLQY measurements, place the sample within an integrating sphere to collect all emitted photons. Compare the integrated emission intensity of the sample to that of a known standard.
Time-Resolved Photoluminescence (TRPL) Spectroscopy
Objective: To determine the lifetimes of the prompt and delayed fluorescence components of this compound, providing insight into the efficiency of the TADF process.
Materials:
-
This compound sample (solution or thin film)
-
Pulsed laser excitation source (e.g., picosecond or nanosecond laser)
-
Time-correlated single-photon counting (TCSPC) system or a streak camera
-
Cryostat for temperature-dependent measurements
Procedure:
-
Excite the this compound sample with a pulsed laser at a wavelength corresponding to its absorption maximum.
-
Collect the emitted photons using a high-speed detector.
-
The TCSPC system measures the time delay between the laser pulse and the arrival of each photon, building a histogram of photon arrival times.
-
Fit the resulting decay curve with a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) fluorescence components.
-
Temperature-dependent measurements can be performed by mounting the sample in a cryostat to investigate the thermal activation of the delayed fluorescence.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized or purchased this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent to prepare a sample solution of known concentration.
-
Set up the HPLC system with an appropriate mobile phase gradient and flow rate.
-
Inject a small volume of the sample solution into the HPLC system.
-
Monitor the elution of the sample using the UV detector at a wavelength where this compound absorbs strongly (e.g., 390 nm).
-
The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity of >99% is typically required for high-performance OLEDs[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire 1H and 13C NMR spectra.
-
The chemical shifts, splitting patterns, and integration of the peaks in the spectra should be consistent with the expected molecular structure of this compound. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural elucidation.
Computational Modeling (DFT/TD-DFT)
Objective: To theoretically investigate the electronic structure and photophysical properties of this compound.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package
Procedure:
-
Ground State Geometry Optimization: Optimize the ground-state geometry of the this compound molecule using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or a range-separated functional like CAM-B3LYP) and basis set (e.g., 6-31G(d)).
-
Excited State Calculations: Perform Time-Dependent DFT (TD-DFT) calculations on the optimized ground-state geometry to determine the energies of the lowest singlet (S1) and triplet (T1) excited states.
-
Analysis: From the TD-DFT results, calculate the singlet-triplet energy gap (ΔEST = E(S1) - E(T1)). A small ΔEST is a key characteristic of TADF materials. The nature of the excited states (e.g., charge-transfer vs. locally excited) can be analyzed by examining the molecular orbitals involved in the transitions.
Visualizations
The following diagrams illustrate the key processes and workflows involved in the characterization of this compound.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. aemdeposition.com [aemdeposition.com]
- 3. This compound CAS 1628752-98-6 Host for OLED Sigma-Aldrich [sigmaaldrich.com]
- 4. Understanding TADF: a joint experimental and theoretical study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05982J [pubs.rsc.org]
- 5. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Dmac-trz in Diverse Host Environments: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate host material is critical for optimizing the performance of thermally activated delayed fluorescence (TADF) emitters. This guide provides a comparative study of the performance of the prominent TADF emitter, 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (Dmac-trz), in various host materials, supported by experimental data and detailed protocols.
The efficiency of Organic Light-Emitting Diodes (OLEDs) based on TADF emitters like this compound is profoundly influenced by the surrounding host matrix. The host material affects key photophysical properties including the photoluminescence quantum yield (PLQY), emission wavelength, and the singlet-triplet energy gap (ΔEST), which in turn dictate the device's external quantum efficiency (EQE). This guide synthesizes data from multiple studies to offer a clear comparison of this compound performance in different host environments.
Comparative Performance Data
The following table summarizes the key performance metrics of this compound when doped into various host materials.
| Host Material | Dopant Concentration (wt%) | Photoluminescence Quantum Yield (PLQY) (%) | Emission Wavelength (nm) | External Quantum Efficiency (EQE) (%) | Reference |
| mCPCN | 8 | 90 | 495 | 26.5 | [1][2] |
| mCBPBN | Not Specified | Not Specified | 500 | Not Specified (Delayed fluorescence lifetime of 1.9 µs) | [1][2] |
| DPEPO | Not Specified | 84 | Not Specified | Not Specified | [3] |
| Zeonex | 0.01 - 25 | Concentration Dependent | Concentration Dependent | Not Specified | [4][5] |
| Neat Film (No Host) | 100 | 83-84 | 500 | 20.0 | [1][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols typically employed in the characterization of this compound-based OLEDs.
OLED Fabrication by Thermal Evaporation
A common method for constructing OLEDs is through vacuum thermal evaporation, which allows for the precise deposition of thin organic layers.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to enhance the work function of the ITO.
-
Layer Deposition: The organic layers and metal cathode are deposited in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition sequence and typical materials are as follows:
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
Emissive Layer (EML): Co-evaporation of the host material and this compound at a specific weight percentage.
-
Electron Transport Layer (ETL): e.g., TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
Cathode: e.g., Al (Aluminum)
-
-
Encapsulation: The fabricated devices are encapsulated under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and oxygen.
Photophysical Characterization
-
Photoluminescence Quantum Yield (PLQY): PLQY is measured using an integrating sphere. The sample is excited with a monochromatic light source, and the emitted photons are collected and analyzed. The PLQY is calculated as the ratio of emitted photons to absorbed photons.
-
Time-Resolved Photoluminescence: This technique is used to determine the lifetime of the excited states (prompt fluorescence and delayed fluorescence). A pulsed laser excites the sample, and the decay of the photoluminescence intensity over time is recorded using a streak camera or a time-correlated single-photon counting (TCSPC) system.
-
Electroluminescence (EL) Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and the EL spectrum.
Energy Transfer and Device Operation
The performance of a this compound based OLED is governed by a series of energy transfer processes within the emissive layer. The host material plays a crucial role in facilitating efficient energy transfer to the this compound guest molecules and preventing exciton (B1674681) quenching.
Caption: OLED structure and energy transfer pathway.
The process begins with the injection of holes and electrons from the anode and cathode, respectively. These charges recombine within the emissive layer, primarily on the host molecules due to their higher concentration, forming singlet (25%) and triplet (75%) excitons.[3] Through Förster Resonance Energy Transfer (FRET), the singlet excitons on the host are transferred to the singlet state of the this compound molecules.[3] Similarly, triplet excitons are transferred from the host to the triplet state of this compound via Dexter energy transfer. Due to the small ΔEST of this compound, the triplet excitons can be efficiently up-converted to singlet excitons through thermally activated reverse intersystem crossing (RISC).[8] These singlet excitons then radiatively decay, producing delayed fluorescence.
The Role of this compound Conformers
Recent studies have revealed the existence of two conformers of this compound: a quasi-axial (QA) and a quasi-equatorial (QE) form.[9] The presence and interaction of these conformers can significantly impact the photophysical properties and energy transfer mechanisms. In some host environments, efficient energy transfer can occur from the higher-energy QA conformer to the lower-energy QE conformer, influencing the final emission color and efficiency.[9][10] This self-doping effect, where one conformer acts as a host for the other, can contribute to the high efficiency observed in neat films of this compound.[10]
Caption: A typical experimental workflow.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 3. High-efficiency all-fluorescent white organic light-emitting diode based on TADF material as a sensitizer - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05680E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound doped and non-doped TADF OLED [opg.optica.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Unraveling the Emissive Behavior of Dmac-trz Conformers: A Comparative Guide
For researchers and professionals in materials science and drug development, understanding the intricate relationship between molecular conformation and photophysical properties is paramount. This guide provides a detailed analysis of the conformers of the thermally activated delayed fluorescence (TADF) emitter, 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (Dmac-trz), and their profound impact on its emission characteristics. Through a synthesis of experimental data and theoretical insights, we compare the distinct behaviors of its quasi-axial (QA) and quasi-equatorial (QE) conformers, offering a valuable resource for the rational design of advanced TADF materials.
Recent investigations have revealed that this compound, a molecule not initially thought to exhibit conformational isomerism, co-exists as two distinct conformers: a quasi-axial (QA) and a quasi-equatorial (QE) form.[1][2][3] This discovery has been crucial in explaining some of the previously misunderstood photophysical behaviors of this widely used green TADF emitter. The two conformers possess unique ground and excited state geometries, leading to significantly different emission properties. The well-documented green emission of this compound is primarily attributed to the QE conformer, while the QA conformer exhibits distinct characteristics due to its higher local excited state character.[3][4] The presence of even a minor population of the QA conformer can have a disproportionately large effect on the overall emission profile and efficiency of this compound-based devices.[1][2][3]
Comparative Analysis of this compound Conformer Emission Properties
The photophysical characteristics of the QA and QE conformers of this compound are markedly different, influencing the overall emission spectrum, quantum yield, and excited-state dynamics of the material. The following table summarizes key quantitative data gathered from various experimental and computational studies.
| Property | Quasi-Axial (QA) Conformer | Quasi-Equatorial (QE) Conformer | Alternative TADF Emitter (DMAC-py-TRZ) |
| Emission Wavelength (λem) | Higher energy (blue-shifted) emission | Lower energy (green) emission, ~500 nm in mCBPCN films[4] | 539 nm (in Toluene)[4] |
| Photoluminescence Quantum Yield (PLQY) | Lower (relative population is small) | High, up to 90% in 8 wt% doped mCPCN film[5] | 58% (in Toluene)[4] |
| Excited State Lifetime (τ) | Short-lived excited state | Longer delayed fluorescence lifetime | Prompt: 44.0 ns, Delayed: 1.5 µs (in Toluene)[6] |
| Singlet-Triplet Energy Gap (ΔEST) | Larger ΔEST | Small ΔEST, facilitating efficient TADF | - |
| Nature of Excited State | High local excited state (LE) character[1][2][3] | Predominantly charge-transfer (CT) character[7] | Bent and Orthogonal Conformers |
| Relative Population | Small, but has a disproportionate effect[1][2][3] | Major conformer | - |
The Interplay of Conformers and Emission Pathway
The co-existence of QA and QE conformers introduces complex photophysical processes, including energy transfer between the two forms. The QA conformer, with its higher energy excited state, can act as an energy donor, transferring energy to the lower-energy QE conformer. This process is highly dependent on the host matrix and the concentration of the emitter.[1][2][3]
Experimental Protocols
The characterization of this compound conformers and their photophysical properties involves a combination of steady-state and time-resolved spectroscopic techniques, complemented by computational modeling.
Synthesis of this compound
This compound is typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction between 9,9-dimethyl-9,10-dihydroacridine (B1200822) and 2-chloro-4,6-diphenyl-1,3,5-triazine. The resulting product is then purified by column chromatography. A similar procedure can be followed for the synthesis of this compound based polymers, often involving a Suzuki-Miyaura cross-coupling reaction.[8]
Photophysical Measurements
A comprehensive understanding of the emission properties is achieved through the following experimental workflow:
-
Steady-State Spectroscopy: Absorption and emission spectra are recorded using a standard UV-Vis spectrophotometer and a spectrofluorometer, respectively. These measurements provide initial information about the electronic transitions and the emission color.
-
Photoluminescence Quantum Yield (PLQY): The PLQY is determined using an integrating sphere to measure the ratio of emitted to absorbed photons. This is a critical parameter for assessing the efficiency of the emitter.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy: TRPL measurements are performed using techniques like time-correlated single-photon counting (TCSPC) or streak cameras. These experiments provide insights into the excited-state dynamics, allowing for the determination of prompt and delayed fluorescence lifetimes. Temperature-dependent TRPL measurements are also crucial to confirm the TADF mechanism.[2][9]
Computational Details
Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are instrumental in understanding the geometries and electronic properties of the different conformers.[1][3]
-
Geometry Optimization: The ground state geometries of the QA and QE conformers are optimized to find their minimum energy structures.
-
Excited State Calculations: TD-DFT is then used to calculate the energies of the singlet and triplet excited states, the singlet-triplet energy gap (ΔEST), and the oscillator strengths of the transitions. These calculations provide a theoretical framework for interpreting the experimental results.
Conclusion
The discovery and characterization of the quasi-axial and quasi-equatorial conformers of this compound have significantly advanced our understanding of its photophysical behavior. The distinct properties of these conformers, particularly their different excited state characters and energy levels, govern the overall emission characteristics of this important TADF material. The interplay between the QA and QE conformers, including energy transfer processes, highlights the critical role of conformational control in the design of highly efficient OLED emitters. By leveraging the detailed experimental and computational methodologies outlined in this guide, researchers can further explore and exploit the conformational landscape of TADF molecules to develop next-generation materials for optoelectronic applications.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. youtube.com [youtube.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. High-throughput transient photoluminescence spectrometer for deep learning of thermally activated delayed fluorescence materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. gaussian.com [gaussian.com]
Safety Operating Guide
Proper Disposal Procedures for Dmac-trz: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Dmac-trz is paramount in a laboratory setting. This guide provides essential, step-by-step logistical and safety information for the proper handling and disposal of this compound.
This compound (10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine) is a thermally activated delayed fluorescence (TADF) emitter utilized in the development of organic light-emitting diodes (OLEDs).[1] While specific, detailed disposal protocols for this compound are not extensively documented, this guide synthesizes safety data and general best practices for chemical waste management to provide a clear operational plan. Adherence to institutional safety protocols and local regulations is mandatory.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1628752-98-6 | [1] |
| Molecular Formula | C₃₆H₂₈N₄ | [1] |
| Molecular Weight | 516.63 g/mol | [1] |
| Appearance | Pale yellow powder/crystals | [1] |
| Melting Point | 234 °C (DSC) | [1] |
| Glass Transition Temp. (Tg) | 91 °C | [1] |
| Solubility | Soluble in toluene | |
| HOMO | 5.92 eV | [1] |
| LUMO | 2.92 eV | [1] |
Hazard Identification and Safety Precautions
According to safety data sheets, this compound presents several hazards that necessitate careful handling.
| Hazard | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation (Category 2). | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. |
| Eye Irritation | Causes serious eye irritation (Category 2A). | P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| Respiratory Irritation | May cause respiratory irritation (Category 3). | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline. Always consult and follow your institution's specific hazardous waste management protocols.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust generation, use a NIOSH-approved respirator.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect waste this compound powder, contaminated weigh boats, and other contaminated disposable labware in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., a securely sealed plastic or glass jar).
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
-
Liquid Waste:
-
If this compound is in solution (e.g., dissolved in toluene), collect it in a designated, labeled container for flammable organic solvent waste.
-
Ensure the container is properly sealed to prevent evaporation.[2]
-
-
Empty Containers:
-
Triple rinse empty this compound containers with a suitable solvent (e.g., toluene).
-
Collect the rinsate as hazardous liquid waste.[2]
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.[2]
-
Labeling and Storage
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date
-
Your name and laboratory information
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.[2] Flammable liquid waste should be stored in a fire-rated cabinet.[2]
Waste Disposal Request
Follow your institution's procedures to request a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
This compound Disposal Workflow
References
Essential Safety and Logistical Guide for Handling Dmac-trz
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Dmac-trz (10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine), a thermally activated delayed fluorescence (TADF) emitter used in organic electronics research. Given the specific nature of this compound, this document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the safety of laboratory personnel and the environment.
Hazard Identification and GHS Classification
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Combustibility: Classified as a combustible solid.
Due to its structural components, it is prudent to handle this compound with the care required for potentially mutagenic and toxic compounds until more extensive toxicological data is available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Essential for protecting against splashes of solvents containing this compound and contact with the powdered form. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Double-gloving is recommended, especially during weighing and transfer operations. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised. |
| Body Protection | Chemical-resistant laboratory coat | Should be fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Recommended when handling this compound powder outside of a certified chemical fume hood or when aerosolization is possible. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is paramount when working with this compound. The following diagram outlines the key steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before beginning any work, thoroughly review this safety guide and any available safety data for this compound and the solvents to be used.
-
Ensure a certified chemical fume hood is in proper working order.
-
Don all required PPE as outlined in the table above.
-
Cover the work surface within the fume hood with disposable absorbent pads.
-
-
Handling:
-
When weighing the powdered this compound, use an anti-static weigh boat and grounding techniques to prevent dispersal of the powder.
-
Carefully add the desired solvent to the this compound powder in a suitable flask.
-
If necessary, gently heat the solution on a hotplate with magnetic stirring to aid dissolution. Avoid boiling the solvent.
-
All transfers of the this compound solution should be conducted within the fume hood using appropriate glassware (e.g., pipettes, syringes).
-
-
Storage:
-
Store this compound powder in a tightly sealed, clearly labeled container in a cool, dry, and dark place.
-
Solutions of this compound should be stored in sealed containers, protected from light, and in a designated solvent cabinet.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated items such as gloves, absorbent pads, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a sealed, labeled, and chemical-resistant hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Disposal Method:
-
All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Emergency Response: Spill Plan
In the event of a this compound spill, follow the procedures outlined in the diagram below.
Caption: Emergency response plan for a this compound spill.
Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity. For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
Control the Spill: If the spill is small and you are trained to handle it, prevent its spread by containing it with a universal absorbent material from a spill kit.
-
Cleanup:
-
For a solid spill , carefully sweep the material into a labeled hazardous waste container, avoiding the creation of dust.
-
For a liquid spill , cover the spill with an inert absorbent material. Once absorbed, collect the material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report all spills to your supervisor and your institution's Environmental Health and Safety department.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
